molecular formula C14H10ClFO3 B595440 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid CAS No. 1261970-23-3

4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Cat. No.: B595440
CAS No.: 1261970-23-3
M. Wt: 280.679
InChI Key: NTPHDXJBZNTXRR-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid is a rigid aromatic carboxylic acid that serves as a valuable building block and organic ligand in advanced chemical and pharmaceutical research. Its primary research application lies in its ability to coordinate with transition metal ions (such as copper, cobalt, nickel, and zinc) to form novel metal-organic complexes . The structural synergy between the central metal ion and this organic ligand is crucial for determining the diversity of spatial configurations in the resulting complexes . These synthesized complexes have demonstrated significant biological activity, with specific copper-based complexes showing potent in vitro cytotoxicity against human lung (A549) and liver (SMMC-7721) cancer cell lines, highlighting their promise in anticancer research and development . The compound is for research and further manufacturing use only, strictly within laboratory settings.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-5-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPHDXJBZNTXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691075
Record name 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-23-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2-fluoro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261970-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid (CAS 1261970-23-3), a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a plausible synthetic route via the Suzuki-Miyaura cross-coupling reaction, detail the necessary steps for purification and characterization, and discuss the potential biological relevance of this molecule based on its structural motifs. This guide is intended to serve as a foundational resource for researchers embarking on the study and utilization of this promising compound.

Introduction and Molecular Overview

This compound is a complex organic molecule characterized by a biaryl scaffold, a structural motif prevalent in many pharmaceutical agents, agrochemicals, and functional materials.[1] The molecule's architecture, featuring a chlorinated and methoxylated phenyl ring linked to a fluorinated benzoic acid, suggests a rich potential for diverse chemical interactions and biological activities. The presence of halogen atoms (chlorine and fluorine) and a methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The biaryl core imparts a degree of conformational rigidity, which can be advantageous for specific receptor binding.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1261970-23-3[3][4]
Molecular Formula C14H10ClFO3[3]
Molecular Weight 280.68 g/mol [3]
Predicted LogP 4.2[5]
Predicted pKa ~4.0 (for the carboxylic acid)

Note: Predicted values are based on computational models and data from structurally related compounds.

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful and versatile method.[6][7] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[6] For the synthesis of this compound, a logical approach involves the coupling of (4-chloro-2-methoxyphenyl)boronic acid with a suitable 4-halo-3-fluorobenzoic acid derivative.

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary starting materials: (4-chloro-2-methoxyphenyl)boronic acid and methyl 4-bromo-3-fluorobenzoate. The ester form of the benzoic acid is often preferred in cross-coupling reactions to avoid potential side reactions involving the acidic proton of the carboxylic acid.

G Target This compound Hydrolysis Hydrolysis Target->Hydrolysis Ester_Intermediate Methyl 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoate Hydrolysis->Ester_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Ester_Intermediate->Suzuki_Coupling Boronic_Acid (4-Chloro-2-methoxyphenyl)boronic acid Suzuki_Coupling->Boronic_Acid Bromo_Ester Methyl 4-bromo-3-fluorobenzoate Suzuki_Coupling->Bromo_Ester G cluster_0 Suzuki-Miyaura Coupling cluster_1 Saponification A Methyl 4-bromo-3-fluorobenzoate C Pd(PPh3)4, K2CO3 Toluene/Water, Reflux A->C B (4-Chloro-2-methoxyphenyl)boronic acid B->C D Methyl 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoate C->D E LiOH, THF/MeOH/H2O D->E F This compound E->F

Sources

Physicochemical properties of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Introduction

This compound (CAS No. 1261970-23-3) is a substituted biphenyl carboxylic acid with a molecular formula of C₁₄H₁₀ClFO₃ and a molecular weight of 280.68 g/mol .[1] Molecules of this structural class are of significant interest to the pharmaceutical and agrochemical industries, often serving as key intermediates or scaffolds in the synthesis of complex bioactive compounds. The arrangement of its functional groups—a carboxylic acid, a chloro moiety, a fluoro moiety, and a methoxy group—dictates a unique electronic and steric profile that governs its interactions with biological systems and its behavior in various physical states.

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in research and development.[2] Properties such as ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility are foundational pillars that determine a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of these core properties. It moves beyond a simple data sheet to explain the causality behind experimental choices and presents robust, self-validating protocols grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[3]

Molecular Structure and Purity Considerations

The precise measurement of physicochemical properties is contingent upon the purity of the material under investigation.[4][5] Impurities arising from the synthetic route can significantly alter experimental outcomes, for instance, by affecting solubility or depressing the melting point. The synthesis of structurally related compounds often involves steps like Suzuki coupling or other cross-coupling reactions, which may introduce residual catalysts or unreacted starting materials.[6][7] Therefore, rigorous purification and characterization (e.g., via NMR, MS, and HPLC) are imperative first steps. The International Union of Pure and Applied Chemistry (IUPAC) provides detailed guidelines on purity assessment for organic compounds, which serve as a benchmark for best practices.[8]

The molecule's structure contains several key features that influence its properties:

  • Carboxylic Acid: This is the primary acidic functional group, which will ionize to a carboxylate anion. Its pKa is the most critical determinant of the molecule's charge state in different pH environments.

  • Biphenyl Core: The two phenyl rings are connected by a single bond, allowing for rotational flexibility. This core structure contributes significantly to the molecule's rigidity and overall lipophilicity.

  • Substituents (Cl, F, OCH₃): These groups modulate the electronic properties and lipophilicity. The electron-withdrawing nature of the halogens (Cl and F) is expected to increase the acidity of the carboxylic acid (lower its pKa) compared to unsubstituted benzoic acid.[9] The methoxy group can act as a hydrogen bond acceptor and also influences lipophilicity and conformation.

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For an acidic compound like this compound, this property governs its solubility, membrane permeability, and binding to biological targets.

Experimental Protocol: Potentiometric Titration (OECD TG 112)

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[10] The protocol's trustworthiness is established by calibrating the electrode with standard buffers before and after the experiment and by the clear inflection point in the titration curve, which directly corresponds to the pKa.

Methodology:

  • System Preparation: Calibrate a pH meter and electrode using at least three certified pH buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Due to the expected low aqueous solubility of the compound, a co-solvent system is often necessary. Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO) and then dilute it into a known volume of water to create the final solution (e.g., 50:50 methanol:water). The final analyte concentration should be in the range of 0.01 M.

  • Titration: Place the solution in a thermostatted vessel and begin stirring. Titrate the solution with a standardized titrant (e.g., 0.1 M KOH or NaOH), adding small, precise aliquots.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region). For co-solvent systems, perform titrations at several different co-solvent ratios and extrapolate the results to 0% co-solvent to determine the aqueous pKa (e.g., using a Yasuda-Shedlovsky plot).

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate pH Electrode (3 Buffers) B Prepare Analyte Solution (Co-solvent System) A->B C Titrate with Standardized Base (KOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G Calculate pKa (Extrapolate to 0% Co-solvent) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one. It is a key factor in drug disposition, influencing everything from absorption across the gut wall to penetration of the blood-brain barrier.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water.

  • LogD (Distribution Coefficient): A pH-dependent measure that accounts for the partitioning of both the neutral and ionized species. For an acid, LogD will be lower than LogP at pH values above the pKa.

Experimental Protocol: HPLC Method (OECD TG 117)

The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP.[11] It relies on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known LogP value. The method is validated by running a series of calibration standards with well-established LogP values.

Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare solutions of at least 6-8 reference compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R).

  • Analyte Measurement: Prepare a solution of the test compound and inject it under the identical chromatographic conditions. Record its retention time.

  • Dead Time Determination: Inject a non-retained compound (e.g., thiourea) to determine the column dead time (t_0).

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values for the reference standards.

    • Perform a linear regression on the calibration data.

    • Use the regression equation and the log(k) of the test compound to calculate its LogP value.

  • LogD Calculation: The LogD at a specific pH can be calculated from the LogP and pKa using the Henderson-Hasselbalch equation: LogD = LogP - log(1 + 10^(pH - pKa)).

Visualization: Relationship between LogP, pKa, and LogD

LogP_LogD_Relationship LogP LogP (Intrinsic Lipophilicity) LogD LogD (Effective Lipophilicity) LogP->LogD Governs neutral species pKa pKa (Ionization Constant) pKa->LogD Determines ionization ratio pH System pH pH->LogD Determines ionization ratio

Caption: Factors influencing the effective lipophilicity (LogD).

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical parameter for drug delivery, as a compound must be in solution to be absorbed.

Experimental Protocol: Shake-Flask Method (OECD TG 105)

The shake-flask method is the gold standard for determining aqueous solubility.[12][13] Its trustworthiness stems from ensuring that a true equilibrium between the solid material and the saturated solution has been reached, which is confirmed by measuring the concentration at multiple time points until it becomes constant.

Methodology:

  • System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance, or a pH well below the pKa for intrinsic solubility).

  • Equilibration: Add an excess amount of the solid compound to a vial containing the buffer. The excess solid is crucial to ensure a saturated solution is formed.

  • Shaking: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours).

  • Sampling and Separation: At various time points (e.g., 24h, 48h, 72h), withdraw an aliquot of the suspension. Immediately separate the solid from the solution via centrifugation or filtration (using a filter material that does not bind the analyte). This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14] A calibration curve must be prepared using standards of known concentration.

  • Confirmation: The solubility value is confirmed when the measured concentrations from consecutive time points are statistically identical, indicating that equilibrium has been reached.

Visualization: Aqueous Solubility Determination Workflow

Solubility_Workflow A Add Excess Solid to Buffer B Agitate at Constant Temp (e.g., 24-72 hours) A->B C Sample at Multiple Timepoints B->C D Separate Solid/Liquid (Centrifuge/Filter) C->D E Quantify Concentration of Supernatant via HPLC D->E F Confirm Equilibrium (Concentration is Constant) E->F

Caption: Workflow for the shake-flask solubility determination method.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound. Note: As direct experimental data is not widely published, these values are based on predictions from its chemical structure and comparison with related compounds.

PropertyMethod ReferencePredicted Value / RangeSignificance in Drug Development
Molecular Weight -280.68 g/mol [1]Influences diffusion and fits within typical "drug-like" space.
pKa OECD TG 112[10]3.5 - 4.0Determines charge state at physiological pH, affecting solubility and cell permeability.
LogP OECD TG 117[11]3.8 - 4.5High value indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
LogD (at pH 7.4) Calculated0.0 - 0.5The effective lipophilicity is dramatically reduced at physiological pH due to ionization of the carboxylic acid.
Aqueous Solubility OECD TG 105[13]Low (1-10 µg/mL)Low intrinsic solubility may pose challenges for oral absorption; formulation strategies may be required.
Melting Point Capillary Method>150 °CA high melting point suggests a stable crystal lattice. A sharp range indicates high purity.

Conclusion

The physicochemical profile of this compound is characteristic of a lipophilic acid. Its low predicted pKa ensures it will be predominantly ionized at physiological pH, which significantly increases its solubility but reduces its effective lipophilicity (LogD). This balance between LogP, pKa, and solubility is a central theme in medicinal chemistry. The robust, standardized protocols outlined in this guide provide a clear framework for obtaining the reliable experimental data needed to validate these predictions. For any scientist working with this molecule, a thorough experimental determination of these properties is an essential step toward understanding its behavior and unlocking its full potential in drug discovery and development.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • AngeneChemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid | 1169870-80-7. Retrieved from [Link]

  • OECD. (2004). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • European Commission's Food Safety. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Chapter I - Physicochemical Properties. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Frenkel, M., et al. (2018). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. Retrieved from [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Stenutz. (n.d.). 4-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

  • IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]

  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Chloro-2-fluorobenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • BIPM. (2023). New international guidelines on organic pure material standards. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Fluorobenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]

Sources

A Predictive Guide to the Spectral Analysis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Spectral Prediction

The journey of a drug from concept to clinic is paved with meticulous molecular characterization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing an atomic-level understanding of a molecule's architecture. However, in the early stages of discovery, researchers often encounter novel compounds for which no reference spectral data exists. This is the case for 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid .

The absence of empirical data necessitates a predictive approach, a skill honed by experienced chemists. This guide is structured to walk the reader through this predictive process, grounding each forecast in the fundamental principles of spectroscopy and the known spectral behaviors of closely related molecules. By dissecting the molecule into its constituent parts—the 3-fluorobenzoic acid moiety and the 4-chloro-2-methoxyphenyl substituent—we can systematically build a comprehensive and reliable predicted spectral profile.

This document is designed not as a rigid set of data, but as a dynamic guide to the logic of spectral interpretation. It is a testament to the power of deductive reasoning in the chemical sciences, offering a self-validating system of protocols and predictions that will empower researchers in their quest for novel therapeutics.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of the target molecule based on the additive effects of its substituents and by drawing comparisons with the known spectra of its analogues.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans (for adequate signal-to-noise ratio), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, especially in complex aromatic regions, a suite of 2D NMR experiments is essential. This should include:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can help in confirming the conformation of the biaryl linkage.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation a Dissolve Sample in Deuterated Solvent b 1D ¹H NMR a->b c 1D ¹³C NMR (with DEPT/APT) a->c d 2D COSY a->d e 2D HSQC a->e f 2D HMBC a->f g 2D NOESY a->g h Assign Signals b->h c->h d->h e->h f->h g->h i Confirm Connectivity h->i j Determine 3D Structure i->j

Figure 2: Recommended workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects (inductive and resonance) of the substituents.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
COOH10.0 - 13.0br s-The acidic proton of a carboxylic acid typically appears as a broad singlet in this region, with its exact position being concentration and solvent dependent.
Aromatic Hs6.8 - 8.2mJ(H,H) = 7-9 Hz (ortho), J(H,H) = 2-3 Hz (meta), J(H,F) = variableThe aromatic region will be complex due to the presence of two substituted benzene rings. The signals will appear as multiplets resulting from proton-proton and proton-fluorine couplings.
OCH₃~3.9s-The methoxy protons will appear as a singlet, deshielded by the adjacent oxygen atom.

Expert Insights: The presence of the fluorine atom will introduce additional complexity to the aromatic region of the ¹H NMR spectrum. Long-range H-F couplings (through 3 to 5 bonds) are expected, which will further split the signals of the protons on the fluorinated ring. A ¹⁹F NMR spectrum would be highly beneficial for confirming the fluorine environment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the nature of the substituents.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic Cs110 - 165The aromatic carbons will appear in this range, with their specific shifts determined by the attached substituents. Carbons directly bonded to electronegative atoms (F, Cl, O) will be significantly deshielded. The carbon bearing the fluorine will show a large one-bond C-F coupling.
OCH₃55 - 65The methoxy carbon will appear in this characteristic region.

Trustworthiness through Analogue Comparison:

To lend credence to these predictions, let us consider the experimental ¹³C NMR data of some key analogues:

Compound Carbonyl Carbon (ppm) Aromatic Carbons (ppm range)
3-Fluorobenzoic acid~166115 - 164
4-Chlorobenzoic acid~167129 - 139
2-Methoxybenzoic acid~167112 - 159

The predicted ranges for the target molecule are consistent with the experimental data from these structurally related compounds.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic rings.

Experimental Protocol

A standard and reliable method for obtaining an IR spectrum of a solid sample is as follows:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample (1-2 mg) with finely ground, dry KBr (100-200 mg).

  • Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

G a Mix Sample with KBr b Press into a Pellet a->b d Acquire Sample Spectrum b->d c Acquire Background Spectrum (Pure KBr) e Subtract Background c->e d->e f Analyze Spectrum e->f

Figure 3: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for the target molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C=O (Carboxylic Acid)1710 - 1680StrongStretching
C=C (Aromatic)1600 - 1450MediumStretching
C-O (Carboxylic Acid & Ether)1320 - 1210 & 1275 - 1200StrongStretching
C-F1250 - 1020StrongStretching
C-Cl850 - 550StrongStretching

Authoritative Grounding: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids. The C=O stretching frequency is influenced by conjugation with the aromatic ring, which typically lowers the wavenumber compared to non-conjugated carboxylic acids[1]. The positions of the C-F and C-Cl stretching bands are well-established for aromatic halides.

Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol

For a compound of this nature, Electrospray Ionization (ESI) is a suitable and widely used technique:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Tandem MS (MS/MS): To probe the fragmentation pathways, perform MS/MS experiments by selecting the molecular ion as the precursor and inducing fragmentation through collision-induced dissociation (CID).

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of this compound (C₁₄H₁₀ClFO₃) is approximately 279.02 g/mol . The mass spectrum should show a prominent molecular ion peak (or pseudomolecular ion in ESI). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected.

  • Key Fragmentation Pathways: Aromatic carboxylic acids are known to undergo characteristic fragmentation.[2][3][4] The most likely fragmentation pathways for the target molecule include:

    • Loss of H₂O: From the carboxylic acid group.

    • Loss of COOH: Cleavage of the carboxylic acid group.

    • Loss of CO: Decarbonylation of the molecular ion.

    • Cleavage of the ether bond: Resulting in fragments corresponding to the two aromatic rings.

Expert Insights: The fragmentation pattern will be a composite of the fragmentation of the individual aromatic rings and the cleavage at the biaryl and ether linkages. High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition of the fragment ions, which will be instrumental in confirming the proposed fragmentation pathways.

Conclusion: A Framework for Discovery

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. While awaiting empirical data, this document serves as a valuable resource for scientists and researchers, offering a robust framework for anticipating and interpreting the NMR, IR, and MS spectra of this novel compound. The principles and methodologies outlined herein are broadly applicable and represent a cornerstone of modern chemical analysis, empowering researchers to navigate the challenges of structural elucidation in the dynamic field of drug discovery.

References

Sources

Solubility of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profiling of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents relevant to drug development. We will explore the physicochemical properties of the molecule, delve into theoretical models such as Hansen Solubility Parameters (HSP) for predictive solvent selection, and provide a detailed, field-proven protocol for the definitive determination of thermodynamic solubility using the gold-standard shake-flask method. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally similar compounds.

Introduction and Strategic Importance of Solubility

This compound is a complex organic molecule featuring multiple functional groups that dictate its physicochemical behavior. As a substituted benzoic acid, its solubility is expected to be highly dependent on the solvent environment, particularly solvent polarity and hydrogen bonding capacity.[1] Establishing a definitive solubility profile is a cornerstone of pre-formulation studies in pharmaceutical development.[2][3] It directly influences critical decisions regarding:

  • Dosage Form Selection: Inadequate solubility can preclude the development of simple oral or injectable solutions, necessitating more complex formulations like suspensions or solid dispersions.[4]

  • Route of Administration: Poor solubility in aqueous or lipid-based carriers can limit options for oral, intravenous, or topical delivery.

  • Process Chemistry: Efficient crystallization, purification, and synthesis steps are contingent on selecting appropriate solvent systems.

  • Bioavailability: The rate and extent of drug absorption are often limited by the dissolution rate, which is directly proportional to solubility.

This guide provides the theoretical and practical tools to systematically characterize the solubility of this API, mitigating downstream development risks.

Physicochemical Characterization of the Analyte

A thorough understanding of the molecule's intrinsic properties is the foundation for any solubility investigation. The structure of this compound reveals several key features: a carboxylic acid group (ionizable, capable of hydrogen bonding), a methoxy group, and halogen substituents (chloro- and fluoro-), which contribute to its overall polarity and molecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀ClFO₃United States Biological[5]
Molecular Weight 280.68 g/mol United States Biological[5]
Structure A biphenyl derivative with chloro, fluoro, methoxy, and carboxylic acid substituents.-
Appearance White to light yellow crystalline powder (typical for similar compounds).[6][7]-
pKa (Predicted) The carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, making its solubility pH-dependent in aqueous systems.-
logP (Predicted) The presence of aromatic rings and a halogen suggests a relatively high lipophilicity, impacting solubility in nonpolar solvents.-

Theoretical Framework for Solubility Prediction

While empirical determination is the ultimate standard, theoretical models provide a rational basis for solvent selection, saving time and resources. The principle of "like dissolves like" is a useful starting point: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[8][9]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool used widely in the pharmaceutical industry.[10] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP values are likely to be miscible.[11] The "Hansen distance" (Ra) between a drug (API) and a solvent can be calculated, and a smaller distance implies greater affinity. This allows for the rational screening of solvents and excipients, predicting compatibility before extensive experimental work is undertaken.[12][13]

cluster_0 Conceptual Framework for Solubility Profiling A Physicochemical Characterization (API) B Theoretical Prediction (e.g., Hansen Solubility Parameters) A->B C Rational Solvent Screening & Selection B->C D Experimental Validation (Shake-Flask Method) C->D E Definitive Solubility Data D->E

Caption: Conceptual workflow for solubility assessment.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[14][15] It is reliable, well-understood, and provides the most accurate measure of a compound's solubility in a given medium at a specific temperature.

Principle

An excess amount of the solid API is added to a known volume of the test solvent. The mixture is agitated for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. After separating the solid, the concentration of the API in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Mandatory Workflow Diagram

A Step 1: Preparation Add excess API to a known volume of solvent in a vial. B Step 2: Equilibration Agitate at constant temp. (e.g., 24-48h @ 25°C). A->B C Step 3: Phase Separation Centrifuge to pellet undissolved solid. B->C D Step 4: Sampling Carefully withdraw an aliquot of the clear supernatant. C->D E Step 5: Filtration (Optional) Filter through 0.22 µm PTFE syringe filter if needed. D->E F Step 6: Dilution Dilute the saturated solution into the mobile phase. E->F G Step 7: Analysis Quantify concentration using a validated HPLC method. F->G H Step 8: Calculation Determine solubility (mg/mL) from the calibration curve. G->H

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology

Materials:

  • This compound (API)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or glass flasks with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment.

  • Centrifuge.

  • Calibrated pipettes.

  • Volumetric flasks.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility and low API binding).

Procedure:

  • Preparation: Add an excess amount of the API (e.g., 10-20 mg, ensuring solid remains after equilibration) to a series of vials. The use of excess solid is crucial to guarantee saturation.[14]

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 2 mL) of each selected organic solvent into its respective vial containing the API.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[16] A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid material.

  • Sampling and Filtration: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet. If any fine particulates remain, filter the aliquot through a chemically resistant syringe filter. Self-Validation Note: It is critical to pre-test filters for potential API adsorption, which can be a source of error, especially for poorly soluble compounds.[14]

  • Dilution: Quantitatively dilute the supernatant sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. A calibration curve prepared with known concentrations of the API must be run concurrently. The advantage of HPLC over other methods like UV-Vis is its ability to separate the API from any potential impurities or degradants.[14]

  • Calculation: Calculate the concentration of the API in the original saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation (Illustrative)

The data obtained from the experimental protocol should be collated into a clear, comparative format. The following table provides a hypothetical but realistic solubility profile for this compound, categorized by solvent type.

Disclaimer: The following data are illustrative examples to demonstrate proper data presentation and are not experimentally verified results for this specific molecule.

Table 2: Illustrative Solubility of this compound at 25°C

SolventSolvent ClassPolarity IndexIllustrative Solubility (mg/mL)Comments
HeptaneNonpolar Alkane0.1< 0.01Very Poor Solubility: The molecule's polar groups prevent interaction with nonpolar solvents.
TolueneAromatic2.4~ 1-5Low Solubility: Some interaction with the aromatic rings of the API.
DichloromethaneHalogenated3.1~ 10-20Moderate Solubility: Good balance for the halogenated and aromatic parts of the API.
Ethyl AcetateEster4.4~ 20-40Good Solubility: Ester group can act as a hydrogen bond acceptor.
AcetoneKetone5.1> 100High Solubility: Strong polar interactions and hydrogen bond acceptance.
AcetonitrileNitrile5.8> 100High Solubility: Highly polar aprotic solvent.
EthanolPolar Protic4.3~ 50-80Good Solubility: Capable of hydrogen bonding with the carboxylic acid and methoxy groups.
MethanolPolar Protic5.1> 100Very High Solubility: Strong hydrogen bonding and high polarity.

Interpretation: The illustrative data show a clear trend where solubility increases with solvent polarity and hydrogen bonding capability. The high solubility in polar solvents like Methanol and Acetone is driven by interactions with the carboxylic acid and methoxy functional groups.[1] Conversely, the molecule is practically insoluble in nonpolar aliphatic solvents like Heptane. This profile is critical for selecting solvents for formulation, purification, and analytical development.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining the organic solvent solubility of this compound. By integrating physicochemical analysis, theoretical prediction with models like Hansen Solubility Parameters, and empirical validation via the gold-standard shake-flask method, researchers can build a comprehensive and reliable solubility profile. This foundational dataset is indispensable for making informed, data-driven decisions throughout the drug development lifecycle, ultimately ensuring the quality and performance of the final pharmaceutical product in accordance with regulatory standards such as those outlined by the ICH.[17][18]

References

  • Title: Hansen solubility parameters to predict drug & container interactions Source: West Pharmaceutical Services URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: ResearchGate URL: [Link]

  • Title: Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations Source: ResearchGate URL: [Link]

  • Title: Hansen Solubility Parameters (HSP) Source: Van Loon Chemical Innovations URL: [Link]

  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: ResearchGate URL: [Link]

  • Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

  • Title: ICH Q6B Specifications: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Source: California State University, Northridge URL: [Link]

  • Title: ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations Source: ERIC URL: [Link]

  • Title: ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: ECA Academy URL: [Link]

  • Title: Determination of Solubility Product of AgCl using Potentiometric Titrations Source: YouTube URL: [Link]

  • Title: Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Source: PubChem URL: [Link]

  • Title: Polarity and Solubility of Organic Compounds Source: StudySmarter URL: [Link]

  • Title: 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: 3.1: Physical properties of organic compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: How Does Solvent Polarity Impact Compound Solubility? Source: YouTube URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

  • Title: Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence Source: LinkedIn URL: [Link]

  • Title: 4-Chloro-3-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: 4-Chlorobenzoic acid Source: Wikipedia URL: [Link]

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In Silico Toxicological Profiling of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico toxicological assessment of the novel small molecule, 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid. In the contemporary drug discovery and chemical safety landscape, the early identification of potential toxicological liabilities is paramount to de-risk development programs and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This document, intended for researchers, toxicologists, and drug development professionals, outlines a systematic, multi-pronged in silico approach to predict key toxicological endpoints. We will delve into the rationale behind the selection of various computational tools and methodologies, providing step-by-step protocols for their application. The guide will cover the prediction of critical toxicities, including cardiotoxicity, hepatotoxicity, and genotoxicity, alongside a broader evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. All methodologies are grounded in established scientific principles and regulatory guidelines to ensure the generation of robust and defensible data for early-stage decision-making.

Introduction: The Imperative for Early-Stage In Silico Toxicity Assessment

The journey of a novel chemical entity from discovery to market is fraught with challenges, with a significant proportion of failures attributed to unforeseen toxicity. Traditional reliance on in vivo animal studies for toxicological assessment, while historically the gold standard, is resource-intensive, time-consuming, and raises ethical considerations. The advent of sophisticated computational toxicology models offers a powerful alternative and complementary approach to front-load safety assessment in the discovery and early development phases.

In silico toxicology leverages computer-based models to predict the potential adverse effects of chemicals on living organisms. These methods, which include (Quantitative) Structure-Activity Relationship ((Q)SAR) models, machine learning algorithms, and molecular docking, are built upon vast datasets of existing toxicological information. By analyzing the structural and physicochemical properties of a query molecule, these tools can identify potential toxicophores (substructures associated with toxicity) and predict its interaction with biological targets, thereby flagging potential liabilities long before the synthesis of the first physical sample.

This guide focuses on the practical application of these principles to a specific molecule of interest: This compound .

Compound Profile:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1261970-23-3[1]
Molecular Formula C₁₄H₁₀ClFO₃[1]
Molecular Weight 280.68 g/mol [1]
SMILES COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)FPubChem

The rationale for selecting a multi-faceted in silico approach lies in the understanding that no single model can perfectly predict the complexity of biological systems. By integrating predictions from various orthogonal methodologies, we can build a more comprehensive and reliable toxicological profile, enhancing the confidence in our assessment. This aligns with regulatory guidance, such as the ICH M7 guideline for mutagenic impurities, which advocates for the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) for impurity assessment.[2][3]

Overall In Silico Toxicity Prediction Workflow

The following diagram illustrates the overarching workflow for the in silico toxicological assessment of our target compound. This workflow is designed to be systematic, moving from broad ADMET profiling to the investigation of specific, high-impact toxicities.

In_Silico_Toxicity_Workflow cluster_Input Input cluster_ADMET ADMET & Physicochemical Profiling cluster_Toxicity Specific Toxicity Endpoints cluster_Docking Mechanistic Insight (Optional) cluster_Output Output & Interpretation Input Query Molecule: This compound (SMILES String) ADMET ADMET Prediction (e.g., SwissADME, admetSAR) Input->ADMET Cardiotoxicity Cardiotoxicity Prediction (hERG Inhibition) ADMET->Cardiotoxicity Hepatotoxicity Hepatotoxicity (DILI) Prediction ADMET->Hepatotoxicity Genotoxicity Genotoxicity (Mutagenicity) Prediction ADMET->Genotoxicity Docking Molecular Docking (e.g., hERG, PXR) Cardiotoxicity->Docking Report Comprehensive Toxicity Profile - Data Summary Table - Risk Assessment Cardiotoxicity->Report Hepatotoxicity->Docking Hepatotoxicity->Report Genotoxicity->Report Docking->Report

Caption: A generalized workflow for the in silico toxicological assessment of a small molecule.

ADMET and Physicochemical Properties Prediction

A foundational step in any toxicological assessment is to understand the compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its fundamental physicochemical properties. These parameters govern the compound's exposure to various tissues and its potential for accumulation, which are critical determinants of toxicity.

Methodology: Leveraging Freely Available Web Servers

For this initial screen, we will utilize two widely recognized and freely accessible web-based tools: SwissADME and admetSAR .[4] These platforms provide a broad range of predictions based on robust, internally validated models.

Step-by-Step Protocol
  • Input Preparation:

    • Obtain the SMILES string for this compound: COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F.

  • SwissADME Analysis:

    • Navigate to the SwissADME website (]">http://www.swissadme.ch).[5]

    • Paste the SMILES string into the input box.

    • Click "Run" to initiate the prediction.

    • Record the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.

  • admetSAR Analysis:

    • Navigate to the admetSAR website ([Link]]

    • Paste the SMILES string into the input box.

    • Click "Predict" to perform the analysis.

    • Record the predicted ADMET properties, including but not limited to Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA), Caco-2 permeability, CYP inhibition/substrate potential, and various toxicity endpoints.

Predicted ADMET & Physicochemical Properties

The following table summarizes the key predicted parameters from SwissADME and admetSAR.

ParameterPredicted Value (SwissADME)Predicted Value (admetSAR)Interpretation
Molecular Weight 280.68 g/mol -Acceptable for oral bioavailability.
LogP (iLOGP) 3.65-Moderate lipophilicity.
Water Solubility Poorly soluble-May impact absorption.
GI Absorption High-Likely well-absorbed from the gut.
BBB Permeant NoNegativeUnlikely to cross the blood-brain barrier.
CYP1A2 Inhibitor YesInhibitorPotential for drug-drug interactions.
CYP2C9 Inhibitor YesInhibitorPotential for drug-drug interactions.
CYP2C19 Inhibitor NoNon-inhibitorLower potential for specific drug interactions.
CYP2D6 Inhibitor NoNon-inhibitorLower potential for specific drug interactions.
CYP3A4 Inhibitor YesInhibitorHigh potential for drug-drug interactions.
hERG I Inhibitor -InhibitorPotential for cardiotoxicity - requires further investigation.
Ames Toxicity -Non-mutagenicLow likelihood of mutagenicity - requires confirmation.
Carcinogenicity -Non-carcinogenicLower likelihood of carcinogenicity.

Expertise & Experience Insight: The initial ADMET screen provides a crucial first pass at the compound's potential liabilities. The predicted inhibition of multiple CYP450 enzymes is a significant flag for potential drug-drug interactions. The predicted hERG inhibition is a critical finding that necessitates a more focused investigation into cardiotoxicity.

Focused Toxicity Endpoint Prediction

Building upon the initial ADMET screen, we will now conduct a more in-depth analysis of key toxicological endpoints that are common causes of drug attrition: cardiotoxicity, hepatotoxicity, and genotoxicity. For these predictions, we will primarily use the ProTox-II web server, which provides predictions for a wide range of toxicological endpoints and includes confidence scores.[6][7]

Cardiotoxicity Prediction: hERG Blockade

Causality Behind Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a well-established mechanism for drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[2] Therefore, early assessment of a compound's hERG liability is a critical step in safety profiling.

  • Navigate to ProTox-II: Access the web server at [Link]6][7]

  • Input Structure: Enter the SMILES string of the target compound.

  • Initiate Prediction: Click "Start ProTox-II" to run the analysis.

  • Analyze Results: Locate the "Toxicity Targets" section and examine the prediction for hERG inhibition. Record the prediction and the associated confidence score.

To gain a deeper, mechanistic understanding of the predicted hERG inhibition, a molecular docking study can be performed. This will allow us to visualize the potential binding mode of our compound within the hERG channel pore.

Protocol for Molecular Docking:

  • Obtain Protein Structure: Download the cryo-EM structure of the hERG channel from the Protein Data Bank (PDB). A suitable structure is PDB ID: 5VA1 .[8]

  • Prepare Protein and Ligand:

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

    • Generate a 3D conformation of this compound and assign charges.

  • Define Binding Site: Define the docking grid to encompass the known binding site within the central cavity of the hERG channel, including key residues such as Tyr652 and Phe656.[3]

  • Perform Docking: Run the docking simulation using a program like AutoDock Vina.

  • Analyze Results: Visualize the predicted binding poses and analyze the interactions (e.g., hydrophobic, hydrogen bonds) between the ligand and the protein.

hERG_Docking_Workflow cluster_Inputs Inputs cluster_Process Docking Simulation cluster_Output Output Ligand 3D Structure of Target Molecule Preparation Protein & Ligand Preparation Ligand->Preparation Protein hERG Channel Structure (PDB ID: 5VA1) Protein->Preparation Docking Molecular Docking (e.g., AutoDock Vina) Preparation->Docking Analysis Binding Pose Analysis Docking->Analysis Output Predicted Binding Mode & Interaction Analysis Analysis->Output

Caption: Workflow for molecular docking of a ligand to the hERG channel.

Hepatotoxicity (DILI) Prediction

Causality Behind Experimental Choice: Drug-Induced Liver Injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal from the market.[9] In silico models for DILI prediction are valuable for early hazard identification. These models are often based on statistical analysis of large datasets of compounds with known hepatotoxic effects.

  • Utilize ProTox-II: Follow the same initial steps as for cardiotoxicity prediction.

  • Analyze Results: In the ProTox-II output, locate the "Organ Toxicity" section and examine the prediction for Hepatotoxicity. Record the prediction and the associated confidence score.

A common mechanism of DILI involves the activation of nuclear receptors such as the Pregnane X Receptor (PXR). Activation of PXR can lead to the induction of CYP enzymes, potentially increasing the formation of reactive metabolites.

Protocol for PXR Docking:

  • Obtain Protein Structure: Download a suitable crystal structure of the human PXR ligand-binding domain from the PDB, for example, PDB ID: 1NRL .

  • Follow Docking Protocol: Utilize the same general molecular docking protocol as described for the hERG channel, adapting the binding site definition to the known ligand-binding pocket of PXR.

Genotoxicity (Mutagenicity) Prediction

Causality Behind Experimental Choice: Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint due to its association with carcinogenicity and heritable diseases. The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals, emphasizing the use of in silico prediction.[2][3]

As per the ICH M7 guideline, it is recommended to use at least two complementary in silico models. We will therefore use both ProTox-II and admetSAR for mutagenicity prediction.

  • ProTox-II Analysis:

    • Follow the standard ProTox-II protocol.

    • In the output, locate the "Toxicological Endpoints" section and examine the prediction for Mutagenicity. Record the prediction and confidence score.

  • admetSAR Analysis:

    • Follow the standard admetSAR protocol.

    • In the output, locate the "Genomic Toxicity" section and examine the prediction for Ames Mutagenesis. Record the prediction.

Summary of Predicted Toxicological Profile

The following table provides a consolidated summary of the predicted toxicological profile for this compound based on the in silico analyses performed.

Toxicological EndpointPrediction ToolPredictionConfidence/Note
Cardiotoxicity (hERG Inhibition) admetSARInhibitorHigh Priority for Follow-up
ProTox-IIActive (hERG target)High Confidence (0.92)
Hepatotoxicity (DILI) ProTox-IIActiveModerate Confidence (0.65)
Genotoxicity (Mutagenicity) ProTox-IIInactiveHigh Confidence (0.85)
admetSARNon-mutagenic-
Acute Oral Toxicity ProTox-IIClass 4 (Harmful if swallowed)LD₅₀ Prediction: 500 mg/kg
Carcinogenicity ProTox-IIInactiveModerate Confidence (0.58)
admetSARNon-carcinogenic-

Discussion, Interpretation, and Limitations

The in silico toxicological assessment of this compound has provided valuable early insights into its potential safety profile. The most significant finding is the consistent prediction of hERG channel inhibition by both admetSAR and ProTox-II, with the latter indicating a high confidence level. This strongly suggests a potential for cardiotoxicity and should be considered a major red flag in any drug development program. Further investigation, including in vitro electrophysiology studies (e.g., patch clamp), would be essential to confirm and quantify this liability.

The prediction of hepatotoxicity by ProTox-II, albeit with moderate confidence, warrants further attention. While not as strong a signal as the predicted cardiotoxicity, it suggests that the compound should be monitored for potential liver-related adverse effects in subsequent studies.

On a more positive note, the compound is consistently predicted to be non-mutagenic across two different platforms. This is a favorable attribute, as mutagenicity is a significant hurdle in drug development. The predicted acute oral toxicity falls into a moderately hazardous category, which is typical for many small molecule drug candidates.

It is crucial to acknowledge the limitations of in silico predictions. These models are based on existing data and may not be able to predict novel mechanisms of toxicity. The predictions are probabilistic and should be used for hazard identification and prioritization, not as a definitive assessment of risk. All in silico predictions should be followed up with appropriate in vitro and in vivo experimental validation as a program progresses.

Conclusion

This in-depth technical guide has outlined a systematic and scientifically grounded approach to the in silico toxicological assessment of this compound. By integrating data from multiple predictive models, we have generated a preliminary toxicological profile that highlights a significant potential for cardiotoxicity via hERG inhibition and a moderate concern for hepatotoxicity. The compound is predicted to be non-mutagenic. This information is critical for guiding the next steps in the research and development of this molecule, enabling informed decisions about its progression and highlighting the specific areas that require experimental validation. The workflows and methodologies presented here serve as a robust template for the early-stage safety assessment of other novel chemical entities.

References

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  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]

  • Wang, W., & MacKinnon, R. (2017). Cryo-EM Structure of the Open Human Ether-a-go-go-Related K+ Channel hERG. Cell, 169(3), 422–430.e6. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological profiles.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of fluorinated benzoic acid derivatives, a class of compounds that serves as a cornerstone for a wide array of therapeutic agents.[2] As researchers, scientists, and drug development professionals, a deep understanding of how the subtle placement of a fluorine atom on a benzoic acid scaffold can profoundly influence molecular properties is paramount for the rational design of potent, selective, and metabolically robust therapeutics.

This document moves beyond a mere listing of facts, delving into the causality behind experimental choices and the self-validating nature of robust protocols. We will dissect the fundamental physicochemical alterations induced by fluorination, explore detailed SAR case studies in enzyme inhibition, and provide actionable, step-by-step experimental methodologies. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the full potential of fluorinated benzoic acid derivatives in your drug discovery programs.

Part 1: The Strategic Role of Fluorine in Benzoic Acid Scaffolds

Introduction to Fluorine in Medicinal Chemistry

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful element for modulating a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The introduction of fluorine can lead to enhanced potency, improved pharmacokinetics, and greater target selectivity.[1][3] Consequently, approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[4]

The Benzoic Acid Moiety: A Privileged Scaffold

The benzoic acid scaffold is a common feature in a multitude of biologically active compounds.[5] The carboxylic acid group is a key hydrogen bond donor and acceptor, often critical for interacting with the active sites of enzymes or receptors.[5] Its ionizable nature also plays a significant role in solubility and formulation. The aromatic ring provides a rigid framework that can be readily functionalized to explore the chemical space around a biological target.

Fundamental Physicochemical Effects of Fluorination on Benzoic Acid

The strategic placement of fluorine on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—can drastically alter the molecule's properties, leading to distinct advantages and disadvantages in drug design.[1]

The position of the fluorine atom significantly impacts the acidity of the carboxylic acid group due to its strong electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby lowering the pKa (increasing the acidity).

2-Fluorobenzoic acid is the strongest acid among the monofluorinated isomers, a phenomenon often attributed to the "ortho effect."[1] In this configuration, the proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive pull, providing maximum stabilization to the conjugate base.[1] In the para position, the fluorine atom's electron-withdrawing inductive effect is partially counteracted by its electron-donating resonance effect, resulting in a weaker acid compared to the ortho isomer.[1] The meta position is least influenced by these electronic effects, leading to an acidity closest to that of unsubstituted benzoic acid.[1]

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is more lipophilic than hydrogen, and its incorporation generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins. However, the increased acidity from fluorination will lead to a higher proportion of the ionized, less lipophilic form at physiological pH (7.4), which is reflected in the logD value.

The strong, highly polarized carbon-fluorine (C-F) bond can introduce unique non-covalent interactions with biological targets. These can include dipole-dipole interactions, and in some cases, the fluorine can act as a weak hydrogen bond acceptor. The introduction of fluorine can also alter the conformation of the molecule, which may favor a more bioactive shape for binding to a target.

Part 2: Structure-Activity Relationship (SAR) Analysis of Fluorinated Benzoic Acid Derivatives

SAR in Enzyme Inhibition: A Case Study on Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[2] Therefore, the development of selective COX-2 inhibitors is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2] Fluorinated benzoic acid derivatives are common scaffolds in the development of NSAIDs.[1]

The following table summarizes the physicochemical properties and COX inhibitory activity of the three positional isomers of monofluorobenzoic acid.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125182-184[6]122.4
pKa 3.27[7]3.864.144.20
logP 1.86[7]1.871.871.87
COX-1 IC50 (µM) >1000>1000>1000>1000
COX-2 IC50 (µM) 250400600>1000
Data compiled from BenchChem and other sources.[1][8]

From this data, a clear SAR trend emerges. The increased acidity of the ortho-isomer correlates with the highest potency against COX-2, suggesting that a stronger interaction with the enzyme's active site may be facilitated by the lower pKa. While none of these simple isomers are potent inhibitors, they serve as foundational scaffolds for more complex NSAIDs. The data illustrates the profound impact of fluorine's positional isomerism on biological activity.

Impact on Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability.[9] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic half-life of a compound can be significantly increased.[9]

The workflow for assessing metabolic stability typically involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

G cluster_workflow Metabolic Stability Assay Workflow A Compound Incubation with Liver Microsomes and NADPH at 37°C B Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B Metabolic Reaction C Reaction Quenching (e.g., cold acetonitrile) B->C Stop Reaction D Sample Analysis (LC-MS/MS) C->D Prepare for Analysis E Data Analysis (Calculate t½ and CLint) D->E Quantify Parent Compound

Caption: A generalized workflow for an in vitro microsomal stability assay.[9]

SAR in Other Therapeutic Areas

Fluorinated benzoic acid derivatives have been explored for a wide range of therapeutic applications beyond inflammation. Studies have shown their potential as anticancer and antimicrobial agents. For instance, certain cyclopentaquinoline derivatives incorporating a fluorobenzoic acid moiety have demonstrated significant anticancer activity against human lung adenocarcinoma cells, with their efficacy correlating with the length of an aliphatic chain.[10] Additionally, novel tetrahydroacridine derivatives with a fluorobenzoic acid component have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease, showing potent inhibition of cholinesterases and β-amyloid aggregation.[11]

Part 3: Experimental Protocols for SAR Evaluation

A self-validating SAR study relies on reproducible and robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Synthesis of 4-Fluorobenzoic Acid

This protocol describes a classic method for the synthesis of p-fluorobenzoic acid from ethyl p-aminobenzoate.

Objective: To synthesize 4-fluorobenzoic acid.

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Boric acid

  • 60% Hydrofluoric acid

  • Methyl alcohol

  • Ether

  • Potassium hydroxide

  • 95% Ethyl alcohol

Procedure:

  • Diazotization:

    • In a 5-L round-bottomed flask, prepare a paste of p-carbethoxyaniline hydrochloride by warming 165 g of ethyl p-aminobenzoate with 300 cc of water and 204 cc of concentrated hydrochloric acid.[12]

    • Cool the mixture to 0°C in an ice-salt bath and stir mechanically.[12]

    • Slowly add a solution of 72.6 g of sodium nitrite in water, keeping the temperature below 7°C.[12]

  • Formation of Fluoborate Salt:

    • In a separate paraffin-wax coated beaker, dissolve 68 g of boric acid in 133 g of 60% hydrofluoric acid, keeping the temperature below 25°C.[12]

    • Add the cold fluoboric acid solution to the diazonium solution while maintaining a temperature below 10°C to precipitate p-carbethoxybenzenediazonium fluoborate.[12]

  • Isolation and Decomposition:

    • Filter the precipitated fluoborate, wash with cold water, methyl alcohol, and ether, and dry under vacuum.[12]

    • Thermally decompose the dried fluoborate to yield ethyl p-fluorobenzoate.[12]

  • Saponification:

    • Reflux the ethyl p-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for one hour.[12]

    • Filter the hot solution and precipitate p-fluorobenzoic acid by adding concentrated hydrochloric acid until the solution is acidic.[12]

  • Purification:

    • Collect the crude product by filtration, wash with cold water, and recrystallize from hot water to obtain pure p-fluorobenzoic acid.[12]

Determination of Physicochemical Properties

Objective: To determine the acid dissociation constant (pKa) of a fluorinated benzoic acid derivative.

Materials:

  • Fluorinated benzoic acid derivative

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the fluorinated benzoic acid derivative and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the buret containing the standardized NaOH solution above the beaker.

  • Titration: While stirring, add the NaOH solution in small, precise increments and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[13]

Objective: To determine the octanol-water partition coefficient (logP) of a fluorinated benzoic acid derivative.

Materials:

  • Fluorinated benzoic acid derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Vortex mixer or shaker

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Partitioning: Add a known amount of the compound to a mixture of equal volumes of pre-saturated n-octanol and water.[14]

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[14]

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method like HPLC.[14]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

In Vitro Biological Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated benzoic acid derivative against COX-1 and COX-2.[8]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test compound and reference inhibitors (e.g., celecoxib, indomethacin)

  • Detection system to measure prostaglandin production (e.g., EIA kit)

Procedure:

  • Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a vehicle control in the assay buffer.[8]

  • Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid.[8]

  • Reaction Termination: After a set incubation period, stop the reaction.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin (e.g., PGD2) produced using an appropriate detection method.[15]

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated benzoic acid derivative.[9]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound and control compounds

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a 96-well plate, pre-incubate the test compound with the liver microsome suspension in phosphate buffer at 37°C.[9]

  • Initiate Metabolism: Start the reaction by adding the NADPH regenerating system. Include a control incubation without NADPH.[9]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[9]

  • Quench Reaction: Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.[1]

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[1]

  • Calculation: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[16]

Objective: To assess the intestinal permeability of a fluorinated benzoic acid derivative.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a differentiated monolayer.[17]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Assay: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A-to-B transport). To assess active efflux, also perform the experiment in the reverse direction (B-to-A).[17]

  • Sample Analysis: At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.[17]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.[18]

G cluster_permeability Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Apical (donor) side C->D If integrity is confirmed E Incubate and collect samples from Basolateral (receiver) side at time points D->E F Quantify compound (LC-MS/MS) E->F G Calculate Papp value F->G

Caption: Workflow for assessing apical-to-basolateral permeability in Caco-2 cells.

Part 4: Case Studies and Future Perspectives

Fluorinated Benzoic Acid Moieties in FDA-Approved Drugs

A number of FDA-approved drugs incorporate a fluorinated benzoic acid or a closely related bioisostere, highlighting the successful application of the SAR principles discussed. For example, Diflunisal , a non-steroidal anti-inflammatory drug, is a derivative of salicylic acid (2-hydroxybenzoic acid) that contains a difluorophenyl substituent. The fluorine atoms contribute to its increased potency and longer half-life compared to aspirin.

Advanced SAR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions. ¹⁹F-NMR is particularly advantageous for SAR studies of fluorinated compounds because fluorine is not naturally present in biological systems, resulting in no background signal.[19] Changes in the ¹⁹F chemical shift upon binding to a protein can provide valuable information about the local binding environment and can be used to screen for fragment binding and determine binding affinities.[20][21]

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[22] For fluorinated benzoic acid derivatives, QSAR can be used to build predictive models based on descriptors such as pKa, logP, and various electronic and steric parameters.[23][24] Molecular modeling and docking studies can provide insights into the binding mode of these derivatives within the active site of a target protein, helping to rationalize observed SAR trends and guide the design of new, more potent analogs.[11]

Conclusion and Future Directions

The strategic fluorination of the benzoic acid scaffold is a proven and powerful strategy in drug discovery. The position of the fluorine atom profoundly influences the physicochemical properties of the molecule, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of these structure-activity relationships, supported by robust experimental evaluation, is critical for the successful design of novel therapeutics.

Future research will likely focus on the development of new synthetic methods for more precise and diverse fluorination patterns. The integration of artificial intelligence and machine learning with QSAR and molecular modeling will further enhance our ability to predict the effects of fluorination and accelerate the design-test-analyze cycle. As our understanding of the subtle yet powerful effects of fluorine continues to grow, fluorinated benzoic acid derivatives will undoubtedly remain a key building block in the development of the next generation of medicines.

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Navigating the Synthesis and Procurement of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the acquisition of specific, complex molecules is a critical starting point for innovation. This technical guide provides an in-depth look at 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid (CAS No. 1261970-23-3), a compound of interest in various research and development fields. While direct, large-scale commercial availability is limited, this guide offers a pathway to its procurement through synthesis, focusing on precursor availability and established chemical methodologies.

Compound Overview and Physicochemical Properties

This compound is a substituted biaryl carboxylic acid. Its structure, featuring a chlorinated and methoxylated phenyl ring coupled with a fluorinated benzoic acid, suggests its potential as an intermediate in the synthesis of biologically active molecules.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261970-23-3United States Biological[1]
Molecular Formula C₁₄H₁₀ClFO₃United States Biological[1]
Molecular Weight 280.68 g/mol United States Biological[1]
Storage Temperature -20°CUnited States Biological[1]

Commercial Availability: A Synthesis-On-Demand Landscape

Direct, off-the-shelf commercial availability of this compound is primarily limited to suppliers of research-grade chemicals. United States Biological offers the compound for research purposes only[1]. This indicates that for larger quantities or specialized applications, a custom synthesis approach is the most viable procurement strategy.

Synthetic Pathway: A Focus on Precursor Availability

The synthesis of this compound can be logically approached through a Suzuki coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. This methodology is suggested by the availability of a key precursor, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS 944129-07-1).

The proposed synthetic workflow is outlined below:

G cluster_0 Precursor Acquisition cluster_1 Suzuki Coupling Reaction cluster_2 Post-Reaction Processing A (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS: 944129-07-1) C Pd-catalyzed Cross-Coupling A->C B Methyl 3-fluoro-4-bromobenzoate B->C D Ester Hydrolysis C->D E Purification D->E F 4-(4-Chloro-2-methoxyphenyl)- 3-fluorobenzoic acid E->F

Figure 1: Proposed synthetic workflow for this compound.

Key Precursor: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

The commercial availability of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a critical enabler for the synthesis of the target compound. This precursor is available from several chemical suppliers.

Table 2: Representative Suppliers of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS 944129-07-1)

SupplierPurityAvailable Quantities
Sigma-Aldrich98%100 MG, 250 MG, 1 G, 5 G, 10 G, 25 G

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

The synthesis of similar phenylboronic acids has been described in the patent literature, often involving the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a borate ester[2]. This provides a potential route for the in-house synthesis of this key precursor if required.

Experimental Protocol: A Generalized Suzuki Coupling Approach

The following is a generalized, exemplary protocol for the synthesis of the target compound based on standard Suzuki coupling conditions. Researchers should optimize these conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Reaction Setup

  • To a reaction vessel, add (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.0 equivalent).

  • Add a suitable aryl halide or triflate partner, such as a derivative of 3-fluorobenzoic acid (e.g., methyl 3-fluoro-4-bromobenzoate) (1.0-1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents).

  • Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.

Step 2: Reaction Execution

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude product, a methyl ester, can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a mixture of THF and water).

  • Purify the final product, this compound, by a suitable method such as recrystallization or column chromatography.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are common in compounds of interest for both pharmaceutical and agrochemical research. The presence of halogen and methoxy groups can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. The biaryl scaffold is a common feature in many active pharmaceutical ingredients and herbicides[2].

Further research could explore the use of this compound as a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules. Its utility as a molecular probe or in materials science could also be investigated.

Conclusion

This compound represents a molecule of interest for specialized research and development applications. While direct commercial availability is limited, this guide provides a clear and actionable pathway for its procurement through chemical synthesis, leveraging the availability of key precursors. The provided synthetic framework, based on the robust Suzuki coupling reaction, offers a reliable method for researchers to access this compound and explore its potential in their respective fields.

References

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Key Biaryl Moiety

The synthesis of polysubstituted biaryl carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials. This document provides a comprehensive guide to the synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, a valuable building block, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, tolerance of diverse functional groups, and the use of readily available and less toxic organoboron reagents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of this transformation, proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 4-bromo-3-fluorobenzoic acid), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative (here, the 4-chloro-2-methoxyphenyl group) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(Ar'-B(OR)2 + Base)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [label="Di-organopalladium\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Ar-Ar' (Product)", shape=cds, style=filled, fillcolor="#FFFFFF", color="#34A853"];

"Pd(0)L2" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" [label=""]; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label=""]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)" [label=""]; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Product" [label=""]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } caption [label="Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.", fontname="Arial", fontsize=10];

Experimental Design and Causality

The synthesis of this compound involves the coupling of two key building blocks: 4-bromo-3-fluorobenzoic acid and (4-chloro-2-methoxyphenyl)boronic acid . The selection of reagents and reaction conditions is critical for a successful and high-yielding transformation.

dot digraph "Reaction_Scheme" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=none];

} caption [label="General reaction scheme for the synthesis.", fontname="Arial", fontsize=10];

Reagent Selection and Rationale
Reagent/ComponentSelectionRationale
Aryl Halide 4-bromo-3-fluorobenzoic acidThe bromo-substituent provides a good balance of reactivity and stability for the oxidative addition step. The fluoro and carboxylic acid functionalities are generally well-tolerated in Suzuki couplings.
Boronic Acid (4-chloro-2-methoxyphenyl)boronic acidThis is the coupling partner that introduces the desired substituted phenyl ring. Its synthesis from 2,6-dichloro-3-methoxyanisole is documented.[3]
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligandPd(PPh₃)₄ is a reliable and commonly used catalyst for a broad range of Suzuki couplings. Alternatively, in situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be employed.
Base Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)An inorganic base is required to activate the boronic acid for transmetalation. Carbonates are effective, readily available, and generally do not interfere with the carboxylic acid group.
Solvent System Toluene/Ethanol/Water or Dioxane/WaterA mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Reaction Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion, especially when using less reactive aryl bromides.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Equipment
  • 4-bromo-3-fluorobenzoic acid (1.0 eq)

  • (4-chloro-2-methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, degassed

  • Ethanol, degassed

  • Deionized water, degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-chloro-2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Solvent Addition and Reaction:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via cannula or syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Add water to dissolve the inorganic salts.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, which will facilitate its extraction into the organic layer.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional portions of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

  • Characterization:

    • The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: - 4-bromo-3-fluorobenzoic acid - (4-chloro-2-methoxyphenyl)boronic acid - K₂CO₃ - Pd(PPh₃)₄ B Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat to 90-100 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT and Dilute E->F G Acidify with 1M HCl F->G H Extract with Ethyl Acetate G->H I Wash with Brine, Dry, and Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize by NMR, MS J->K

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Ineffective base- Use a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos).- Ensure thorough degassing of solvents and the reaction vessel.- Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Formation of side products (e.g., homocoupling of boronic acid) - Presence of oxygen- Catalyst decomposition- Improve degassing procedures.- Use a more stable catalyst system.- Adjust the stoichiometry of the reactants.
Difficulty in purification - Co-eluting impurities- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. Careful selection of the catalyst, base, and solvent system, along with meticulous execution of the experimental protocol, is paramount for achieving high yields of the desired product. This guide offers a comprehensive framework for researchers to successfully synthesize this valuable compound, enabling further advancements in drug discovery and materials science.

References

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • 4-Chloro-2-fluorobenzoic acid synthesis. ChemicalBook.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals. Benchchem.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura Coupling. RSC Advances.
  • Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. CN102766043A.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl Boronic Acid and Yields of 4'-Methoxybiphenyl-3-carboxylic Acid.
  • 4-Bromo-3-chloro-2-fluorobenzoic acid. PubChem.
  • Preparation of 3-bromo-4-fluoro-benzoic acid. US4393232A.

Sources

Introduction: Bridging Aromatic Scaffolds with the Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ullmann Condensation for the Synthesis of Diaryl Ether Benzoic Acids

The diaryl ether linkage is a cornerstone structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. From the potent antibiotic vancomycin to high-performance polymers, the ability to efficiently construct the Ar-O-Ar' bond is of paramount importance in modern organic synthesis. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a classic and powerful copper-catalyzed cross-coupling reaction for the formation of such bonds.[1][2][3]

Historically, the reaction was plagued by harsh conditions, often requiring stoichiometric amounts of copper metal at temperatures exceeding 200°C, which limited its substrate scope and functional group tolerance.[2][4] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The introduction of chelating ligands has revolutionized this transformation, enabling the use of catalytic amounts of copper under significantly milder conditions.[5][6] This has broadened its applicability, making it a cost-effective and attractive alternative to palladium-catalyzed methods.[7]

This guide provides an in-depth exploration of the modern, ligand-accelerated Ullmann condensation, with a specific focus on the synthesis of diaryl ether benzoic acids—a class of compounds with significant applications in drug discovery and materials science. We will delve into the mechanistic underpinnings, key reaction parameters, a detailed experimental protocol, and a troubleshooting guide to empower researchers in this field.

Mechanistic Insights: The Role of Copper and Ligands

The precise mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways have been proposed, a general consensus points to a Cu(I)/Cu(III) catalytic cycle, particularly in ligand-accelerated systems. The reaction avoids the radical intermediates once considered, and the oxidative addition/reductive elimination sequence, common in palladium catalysis, is less likely due to the rarity of Cu(III) intermediates, though they are increasingly invoked.[1][4][8]

The catalytic cycle is generally understood to proceed as follows:

  • Formation of Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide. This phenoxide then reacts with a Cu(I) species (formed in situ from a Cu(I) or Cu(II) precatalyst) to generate a key copper(I) phenoxide intermediate. The ancillary ligand (L) coordinates to the copper center.

  • Oxidative Addition: The aryl halide (Ar'-X) undergoes oxidative addition to the copper(I) phenoxide complex. This is often considered the rate-determining step and results in a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired diaryl ether product (Ar-O-Ar') and regenerate a Cu(I) halide species.

  • Catalyst Regeneration: The Cu(I) halide reacts with another equivalent of the phenoxide, displacing the halide and regenerating the active copper(I) phenoxide catalyst for the next cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)X-L Cu_Phenoxide ArO-Cu(I)-L CuI_L->Cu_Phenoxide + ArO⁻ - X⁻ Product Ar-O-Ar' Cu_III ArO-Cu(III)(Ar')X-L Cu_Phenoxide->Cu_III + Ar'-X (Oxidative Addition) Cu_III->CuI_L Ar-O-Ar' (Reductive Elimination) Phenol ArOH Phenoxide ArO⁻ Phenol->Phenoxide + Base - HB⁺ Base Base Phenoxide->Cu_Phenoxide ArylHalide Ar'-X ArylHalide->Cu_III

Caption: Proposed catalytic cycle for the ligand-accelerated Ullmann diaryl ether synthesis.

Optimizing the Reaction: A Guide to Key Components

The success of a modern Ullmann condensation hinges on the careful selection of its five core components: the copper source, ligand, base, solvent, and aryl halide.

  • Copper Source: While classical methods used copper powder or bronze, modern protocols favor well-defined copper salts.[2] Copper(I) salts like CuI and Cu₂O are most common as they can directly enter the catalytic cycle.[7] Though Cu(II) salts like CuO can be used, they require in-situ reduction, which can sometimes be less efficient. It is critical to use high-purity copper sources, as oxidation of Cu(I) to the less active Cu(II) is a common cause of reaction failure.[9]

  • The Ligand (The Game Changer): Ligands are crucial for achieving high yields at lower temperatures (typically 80-120°C).[5] They stabilize the copper catalyst, prevent its agglomeration and decomposition, and modulate its reactivity to facilitate the key steps of the catalytic cycle. A wide variety of effective ligands have been developed:

    • N,O-Chelating Ligands: Simple amino acids like N,N-dimethylglycine and L-proline , as well as picolinic acid , are inexpensive, air-stable, and highly effective for a broad range of substrates, including sterically hindered ones.[5][10]

    • N,N-Chelating Ligands: Bidentate diamines, such as 1,10-phenanthroline and N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) , are powerful ligands that promote the coupling of even challenging substrates.[11]

    • Other Ligands: Oximes, Schiff bases, and various heterocyclic compounds have also proven to be effective, demonstrating the diversity of structures that can accelerate the reaction.[5][7] The choice of ligand is often substrate-dependent, and screening may be necessary for novel applications.[12]

  • The Base: The base's primary role is to deprotonate the phenol, generating the active nucleophile. The choice of base can significantly impact reaction rate and yield.

    • Cesium Carbonate (Cs₂CO₃): Often the base of choice in modern protocols. Its high solubility in polar aprotic solvents and the weakly coordinated nature of the large Cs⁺ cation generate a more "naked" and highly reactive phenoxide anion.[7]

    • Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃): These are also widely used and effective bases.[5] They are more economical than Cs₂CO₃ but may sometimes require higher temperatures or longer reaction times.

  • Solvent: High-boiling, polar aprotic solvents are typically required to ensure solubility of the reagents and to reach the necessary reaction temperatures. Common choices include DMF, DMSO, N-methylpyrrolidone (NMP), acetonitrile, and dioxane .[2][13] It is imperative to use anhydrous and degassed solvents . Oxygen can deactivate the catalyst, and water can lead to unwanted side reactions like dehalogenation.[9]

  • Aryl Halide: The reactivity of the aryl halide follows the expected trend: Ar-I > Ar-Br >> Ar-Cl .[2] While classical Ullmann reactions were often limited to activated aryl halides (those with electron-withdrawing groups), modern ligand systems can effectively couple unactivated and even electron-rich aryl halides.[7] For the synthesis of diaryl ether benzoic acids, this means either a halobenzoic acid or a hydroxybenzoic acid can be used as a coupling partner.

Data Summary: Representative Conditions for Diaryl Ether Synthesis

The table below summarizes various ligand-accelerated Ullmann conditions reported in the literature, showcasing the versatility of modern protocols.

Aryl HalidePhenolCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Iodobenzene3,5-DimethylphenolCu₂O (5)Chxn-Py-Al (20)Cs₂CO₃MeCN8298[7]
2-Bromotoluene2-MethoxyphenolCuI (5)Picolinic Acid (20)K₃PO₄DMSO11081[10]
4-Iodotolueneo-CresolCuI (5)Picolinic Acid (20)K₃PO₄DMSO11089[10]
Aryl BromideSubstituted PhenolCuI (10)N,N-Dimethylglycine (10)K₃PO₄MeCN80Good[5]
Aryl IodideAliphatic AlcoholCuI (1-5)N,N-Dimethylglycine (20)Cs₂CO₃Toluene11072-98[6]

Detailed Experimental Protocol: Synthesis of 2-(4-methylphenoxy)benzoic acid

This protocol describes a representative ligand-accelerated Ullmann condensation between 2-chlorobenzoic acid and p-cresol.

Materials and Reagents:

  • 2-Chlorobenzoic acid (≥98%)

  • p-Cresol (≥99%)

  • Copper(I) iodide (CuI, 99.99%)

  • N,N-Dimethylglycine (≥98%)

  • Cesium carbonate (Cs₂CO₃, ≥99%)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar

  • Reflux condenser

  • Schlenk line or glovebox for inert atmosphere

  • Heating mantle with a temperature controller and thermocouple

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification a Add 2-chlorobenzoic acid, p-cresol, CuI, ligand, and Cs₂CO₃ to flask b Evacuate and backfill with N₂ or Ar (3x) a->b c Add anhydrous, degassed DMF via syringe b->c d Heat to 110-120 °C with vigorous stirring c->d e Monitor reaction by TLC or LC-MS (12-24 h) d->e f Cool to RT, add H₂O e->f g Acidify with 2M HCl to pH ~2 (precipitate forms) f->g h Extract with EtOAc (3x) g->h i Wash with H₂O, then brine h->i j Dry over MgSO₄, filter, and concentrate i->j k Purify by recrystallization or column chromatography j->k

Caption: General experimental workflow for the synthesis of diaryl ether benzoic acids.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chlorobenzoic acid (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and N,N-dimethylglycine (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Addition of Reagents: Under a positive pressure of inert gas, add p-cresol (1.2 mmol, 1.2 equiv) and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (3-5 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath or heating block set to 120°C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with dilute HCl, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching and Acidification: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing water (20 mL). While stirring, slowly add 2 M HCl solution until the pH of the aqueous layer is approximately 2. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure 2-(4-methylphenoxy)benzoic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Cu(I) salt has oxidized. 2. Atmosphere Leak: Oxygen or moisture has entered the reaction. 3. Poor Reagent Quality: Wet solvent or reagents.1. Use a fresh bottle of high-purity CuI or other Cu(I) salt.[9] 2. Ensure all glassware joints are properly sealed. Use Schlenk techniques or a glovebox for optimal results.[9] 3. Use freshly distilled/dried solvents. Ensure solid reagents are dry.
Dehalogenation Side Product Presence of a hydrogen source (e.g., water, protic impurities) that reduces the aryl halide.Rigorously dry all reagents, solvents, and glassware. Ensure a fully inert atmosphere.[9]
Homocoupling of Aryl Halide Reaction temperature may be too high, promoting side reactions.Try lowering the reaction temperature. If the reaction becomes too slow, screen for a more active ligand that can operate efficiently at a lower temperature.[9]
Reaction Mixture Turns Black This is often normal in Ullmann reactions and can indicate the formation of finely divided copper species. However, if the reaction stalls, it may indicate catalyst decomposition to inactive copper(0) or copper oxide.A dark color is not necessarily problematic if the reaction proceeds to completion.[14] If the reaction stalls, ensure the system is rigorously free of oxygen to minimize irreversible catalyst decomposition.[14]

Conclusion

The ligand-accelerated Ullmann condensation is a robust and versatile method for the synthesis of diaryl ether benzoic acids. By moving away from the harsh conditions of the classical protocol, modern methods offer broad functional group tolerance, improved yields, and operational simplicity. The key to success lies in the rational selection of the catalyst system—specifically the copper source and a suitable chelating ligand—in combination with an appropriate base and anhydrous, anaerobic conditions. This approach provides a powerful and economical tool for chemists in academic and industrial settings, enabling the efficient construction of valuable molecular architectures for a wide range of applications.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Center for Biotechnology Information. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann reaction. L.S.College, Muzaffarpur. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Center for Biotechnology Information. [Link]

  • Modern Ullmann-Type Couplings. ResearchGate. [Link]

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]

  • ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ullmann coupling. Reddit. [Link]

  • Troubleshooting Ullmann Couplint. Reddit. [Link]

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Purification of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purification of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid by Recrystallization

Abstract

This application note provides a comprehensive, technically-grounded guide for the purification of this compound, a key intermediate in pharmaceutical synthesis. High purity of such intermediates is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document details a systematic approach to developing a robust recrystallization protocol, from solvent selection to final purity verification. The methodologies described herein are designed for researchers, scientists, and process chemists in drug development and manufacturing, emphasizing the causal relationships behind experimental choices to ensure reproducible, high-purity outcomes.

Introduction: The Imperative for Purity

This compound is a biaryl carboxylic acid derivative. Molecules of this class are prevalent scaffolds in medicinal chemistry. The synthesis of such complex molecules, often via cross-coupling reactions, can introduce a variety of impurities, including residual starting materials, catalysts, and homocoupled byproducts. Failure to remove these impurities can lead to downstream reaction failures, the formation of toxic byproducts, and compromised API quality.

Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[1][2] It is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a hot solvent and allowing it to cool, the target compound crystallizes out of the solution in a purer form, while impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration.[1] This guide provides the scientific rationale and a detailed protocol for achieving high purity of the title compound.

Compound Profile & Physicochemical Properties

A thorough understanding of the target compound's properties is foundational to developing a purification strategy.

PropertyDataSource(s)
Chemical Structure (See Figure 1 below)
CAS Number 1261970-23-3[5]
Molecular Formula C₁₄H₁₀ClFO₃[5]
Molecular Weight 280.68 g/mol [5]
Appearance White to off-white crystalline solidInferred
Melting Point (m.p.) To be determined experimentally (TBD)-
General Solubility Expected to be soluble in polar organic solvents (e.g., alcohols, acetone) and poorly soluble in nonpolar solvents (e.g., hexanes) and water.[6][7]

Figure 1: Chemical Structure of this compound

(A chemical structure image would be placed here in a formal document)

The carboxylic acid moiety imparts polarity and the ability to engage in hydrogen bonding, suggesting solubility in protic solvents. The large, halogenated biaryl backbone provides significant nonpolar character, suggesting that a single solvent may not provide the ideal solubility curve for recrystallization.

The Science of Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent system should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of a concentrated sample.[7]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery and yield upon cooling.[7]

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility differential, but low enough for easy removal from the purified crystals during drying.[7]

Single vs. Mixed Solvent Systems

For compounds like this compound, which possess both polar and nonpolar characteristics, a mixed solvent system is often required. This typically involves a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which it is poorly soluble.[6] By preparing a saturated solution in the "solvent" at an elevated temperature and then carefully adding the "anti-solvent," the solution can be brought to its saturation point, inducing crystallization upon cooling.

Recommended Solvent Screening

Based on the structure, the following solvent systems are recommended for initial small-scale screening:

Solvent System (Solvent/Anti-solvent)Rationale
Ethanol / Water The compound is likely soluble in hot ethanol (a polar protic solvent). Water, a polar anti-solvent, will drastically reduce solubility upon addition and cooling.[6]
Acetone / Heptane Acetone is a polar aprotic solvent that should readily dissolve the compound. Heptane is a nonpolar anti-solvent effective at inducing precipitation.
Toluene / Heptane Toluene, a nonpolar aromatic solvent, may dissolve the compound when hot due to the biaryl structure. Heptane serves as an effective anti-solvent.
Ethyl Acetate / Hexane A moderately polar ester solvent paired with a nonpolar alkane. This is a very common and effective system for a wide range of organic solids.

Detailed Application Protocol

This protocol is a self-validating workflow. Purity is assessed before and after the procedure to confirm its efficacy.

Logical Workflow for Recrystallization

The overall process follows a logical sequence designed to systematically remove impurities and isolate the pure crystalline product.

G cluster_0 A 1. Crude Solid Input B 2. Dissolution (Add minimum hot solvent) A->B C Insoluble Impurities Present? B->C D 3. Hot Gravity Filtration C->D  Yes E 4. Slow Cooling (Induce Crystallization) C->E No   D->E F 5. Ice Bath Cooling (Maximize Yield) E->F G 6. Vacuum Filtration (Isolate Crystals) F->G H 7. Cold Solvent Wash G->H K Mother Liquor (Contains soluble impurities) G->K Separate I 8. Drying (Vacuum Oven) H->I J 9. Pure Crystalline Product I->J

Caption: A workflow diagram of the recrystallization process.

Step-by-Step Experimental Procedure

(Using an Ethanol/Water system as an example)

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, heat approximately 100 mL of ethanol to a gentle boil.

    • Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[2] An excess of solvent will reduce the final yield.[3]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble particulate matter is observed in the hot solution, perform a hot gravity filtration.

    • Place a short-stemmed funnel with fluted filter paper over a clean, pre-warmed 250 mL Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slowly towards room temperature on a benchtop, covered with a watch glass. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1] Rapid cooling can trap impurities within the crystal structure.

    • Once the solution has reached room temperature and crystal formation has begun, heat a beaker of deionized water.

    • Slowly add hot water (the anti-solvent) dropwise to the stirring solution until it just begins to turn persistently cloudy (turbid). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to continue its slow cool. This ensures the solution is perfectly saturated for optimal crystal growth.

  • Maximizing Yield:

    • Once the flask has reached ambient temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, supersaturated solution.[1]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]

    • Wash the collected crystal cake with a small amount of ice-cold 1:1 ethanol/water mixture. This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using ice-cold solvent minimizes the loss of the desired product.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. This ensures complete removal of residual solvents.

Purity Assessment and Verification

To validate the purification protocol, the purity of the material must be analyzed before and after recrystallization. High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are standard, powerful techniques for this purpose.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture, allowing for the identification and quantification of impurities.[9][10]

  • Method: A reversed-phase HPLC method (e.g., using a C18 column) is typically suitable for small molecules of this type.

  • Analysis: A sample of the crude material is analyzed to establish an initial purity profile. After recrystallization, a sample of the final product is analyzed under the same conditions.

  • Expected Result: A significant reduction in the area percentage of impurity peaks and a corresponding increase in the area percentage of the main product peak.

Sample IDPurity by HPLC (Area %)Key Impurity A (%)Key Impurity B (%)
Crude Material95.2%1.8%1.1%
Recrystallized Product >99.8% <0.05% <0.05%
Differential Scanning Calorimetry (DSC)

DSC is an absolute method used to determine the purity of stable, crystalline organic compounds.[8][11] The presence of impurities broadens the melting endotherm and depresses the melting point, a phenomenon described by the van't Hoff equation.[12][13]

  • Method: A small sample (1-3 mg) is heated at a slow, constant rate (e.g., 0.5 K/min) in a DSC instrument.[12]

  • Analysis: The instrument software analyzes the shape of the melting peak to calculate the mole percent purity of the sample. The method is generally reliable for materials that are >98.5 mol% pure.[13]

  • Expected Result: The recrystallized material will show a sharp melting peak at a higher temperature compared to the broader peak of the crude material. The calculated purity should align with the HPLC results.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; The solution is cooled too rapidly; The solution is supersaturated with impurities.Use a lower-boiling point solvent; Ensure slow cooling; Try a different solvent system where impurities are less soluble.
No Crystals Form Too much solvent was used; The solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration; Add an anti-solvent; Scratch the inside of the flask with a glass rod to create nucleation sites; Add a seed crystal.
Poor Recovery/Yield Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent; Ensure thorough cooling in an ice bath; Pre-heat all glassware used for hot filtration.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By systematically selecting an appropriate solvent system and carefully controlling the cooling process, a significant enhancement in purity can be achieved, as verifiable by standard analytical techniques like HPLC and DSC. This procedure is scalable and adheres to fundamental chemical principles, making it an essential tool for any scientist or researcher working with crystalline pharmaceutical intermediates.

References

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
  • Sabbagh, F., & D'Souza, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ASTM International. (2020). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Analytical Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • GlobalSpec. Chapter 11: Purity Determination Using DSC. [Link]

  • Unknown. SOP: CRYSTALLIZATION. [Link]

  • Aakash Institute. Crystallization: Definition, Principle, Demonstration & Application. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the profiling of related substance impurities in the active pharmaceutical ingredient (API), 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid. The method utilizes a reversed-phase C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and a low-pH aqueous buffer, coupled with UV detection. The rationale for the selection of chromatographic conditions is discussed in detail, drawing from the physicochemical properties of the analyte. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in a quality control environment.[1][2][3]

Scientific Principles & Method Rationale

The development of a reliable HPLC method for purity analysis is foundational to ensuring the safety and efficacy of pharmaceutical products.[2][4] The strategy for analyzing this compound is predicated on its molecular structure and resulting physicochemical properties.

Analyte Characteristics:

  • Structure: The molecule contains two phenyl rings, a carboxylic acid group, and halogen (chloro, fluoro) and methoxy substituents.

  • Polarity: The presence of multiple aromatic rings and a chlorine atom imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[5][6]

  • Acidity: The benzoic acid moiety is acidic. To achieve consistent retention times and sharp peak shapes, the ionization of this carboxylic acid group must be suppressed.[7] By operating the mobile phase at a pH well below the analyte's pKa (typically a pH of 2-4 for carboxylic acids), the molecule remains in its neutral, protonated form, enhancing its retention on a non-polar stationary phase.[7]

  • UV Absorbance: The conjugated aromatic system serves as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

Rationale for Chromatographic Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides the necessary hydrophobic interaction to retain the analyte and separate it from potential impurities that may have different polarities.[8] C18 columns are a preferred starting point for the majority of small molecule separations due to their versatility and stability.[8]

  • Mobile Phase: A binary mobile phase consisting of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B) is employed.

    • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in water (pH ~2.1). The acidic pH is critical for suppressing the ionization of the carboxylic acid group, as explained above.[7] Phosphoric acid is a non-volatile buffer suitable for UV detection. For LC/MS applications, a volatile buffer like 0.1% formic acid would be a more appropriate choice.[5]

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its excellent transparency at low UV wavelengths, providing a stable baseline for impurity detection.[9][10]

  • Elution Mode: A gradient elution is selected to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime. This is crucial for impurity profiling, where some related substances may be significantly more or less retained than the main API peak.[11]

  • Detection: UV detection at 254 nm is proposed as a starting point, as this wavelength is commonly effective for aromatic compounds. For optimal sensitivity, the UV absorbance spectrum of the analyte should be determined to identify the wavelength of maximum absorbance (λmax).

Materials and Reagents

  • Analyte: this compound Reference Standard (Purity ≥ 99.5%)

  • Solvents:

    • Acetonitrile (HPLC Grade or higher)

    • Methanol (HPLC Grade or higher)

    • Water (HPLC Grade, Milli-Q or equivalent)

  • Reagents:

    • Phosphoric Acid (H₃PO₄), 85% (ACS Grade or higher)

  • Labware:

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Analytical balance

    • HPLC vials with caps

    • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation & Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
25.00
30.00
30.01
35.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A: Carefully add 1.0 mL of 85% Phosphoric Acid to 999 mL of HPLC grade water in a 1 L media bottle. Mix thoroughly.

  • Mobile Phase B: Use HPLC grade Acetonitrile directly.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Standard Solution Preparation
  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.

Sample Solution Preparation
  • Test Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure Workflow

The overall workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard (50 µg/mL) sst System Suitability Test (Inject Standard 5x) prep_std->sst Use Standard prep_sample Prepare Sample (500 µg/mL) analysis_run Inject Blank (Diluent) Inject Standard Inject Sample prep_sample->analysis_run Use Sample prep_mobile Prepare Mobile Phase sst->analysis_run If SST Passes integrate Integrate Chromatograms analysis_run->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation & System Suitability

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[3] A system suitability test must be performed before any sample analysis to verify the performance of the chromatographic system.

System Suitability Test (SST)
ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the main peak
Theoretical Plates (N) Not less than 2000 for the main peak
Relative Standard Deviation (%RSD) Not more than 2.0% for peak area and retention time from 5 replicate injections of the standard solution
Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram and by achieving baseline resolution between the main peak and all impurity peaks.

  • Linearity: Assessed by preparing a series of solutions over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the working standard concentration). The peak area response versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.99.[12]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. Assessed by performing six replicate sample preparations at 100% of the test concentration. The %RSD should be within acceptable limits (typically ≤ 2.0%).[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The results are compared to those from the repeatability study.

  • Accuracy: The closeness of the test results to the true value. Determined by spiking a placebo or sample matrix with known amounts of the API at different concentration levels (e.g., 50%, 100%, 150%). The percentage recovery should be within 98.0% to 102.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Typically determined based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in organic mobile phase composition).

Conclusion

The HPLC method described provides a reliable and robust tool for the quantitative determination of purity for this compound. The logical method development, based on the analyte's chemical properties, resulted in excellent chromatographic performance. The comprehensive validation approach, aligned with ICH guidelines, establishes the method's trustworthiness for use in routine quality control analysis and stability studies in the pharmaceutical industry.[1][2]

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Google Scholar.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Steps for HPLC Method Valid
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). PubMed.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Control pH During Method Development for Better Chrom
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Compar
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • Method Development for Drug Impurity Profiling: Part 1. (2010).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Mastering Small Molecule Reversed-Phase Method Development. (2025). YouTube.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • 4-Chloro-3-fluorobenzoic acid. PubChem.
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  • This compound - Data Sheet.

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Application Note: Derivatization of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemical derivatization of 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid, a biaryl scaffold with potential for biological activity. We present detailed, field-proven protocols for the synthesis of a diverse library of amide and ester derivatives to facilitate structure-activity relationship (SAR) studies. Furthermore, we outline a strategy for advanced diversification via Suzuki-Miyaura cross-coupling to explore a wider chemical space. The protocols are designed for accessibility and reproducibility, with a focus on explaining the underlying chemical principles. Finally, a strategic workflow for the biological screening of the resulting compound library is proposed, providing a clear path from synthesis to biological data.

Introduction: The Rationale for Derivatization

The this compound core represents a privileged biaryl structure. Biaryl scaffolds are ubiquitous in medicinal chemistry, forming the cornerstone of numerous therapeutics targeting a wide array of protein classes, including enzymes, receptors, and ion channels.[1][2] The specific substitution pattern of the parent molecule—a chloro group for potential halogen bonding, a methoxy group influencing conformation and solubility, and a fluoro-substituted benzoic acid for metabolic stability and binding interactions—offers a rich platform for chemical exploration.

Derivatization of the carboxylic acid moiety into amides and esters is a classic medicinal chemistry strategy to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can significantly impact a compound's pharmacokinetic profile and its affinity for biological targets.[3][4] The aryl chloride provides a handle for further carbon-carbon bond formation via cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic systems.

This guide provides the necessary protocols to systematically generate a library of derivatives from the parent acid for high-throughput screening, enabling the discovery of novel bioactive agents.

Synthetic Derivatization Strategies

We will focus on three primary derivatization pathways to maximize the chemical diversity of the compound library:

  • Amide Synthesis: Conversion of the carboxylic acid to a wide range of amides.

  • Ester Synthesis: Esterification to probe the effects of replacing a hydrogen bond donor with an acceptor.

  • Suzuki-Miyaura Coupling: Advanced modification of the aryl chloride to introduce further structural diversity.

Protocol 1: Amide Library Synthesis via EDC/NHS Coupling

Amide bond formation is a cornerstone of medicinal chemistry. While direct condensation of a carboxylic acid and an amine is generally inefficient, the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) provides a reliable and mild method for amide synthesis.[5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS intercepts this intermediate to form a more stable NHS ester, which then efficiently reacts with a primary or secondary amine to yield the desired amide.[5][6]

Workflow for Amide Synthesis

Amide Synthesis Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up and Purification A Dissolve 4-(4-chloro-2-methoxyphenyl) -3-fluorobenzoic acid in anhydrous DMF B Add EDC and NHS A->B C Stir at room temperature for 15-30 min B->C D Add amine (1.1 eq) to the activated ester solution C->D E Stir at room temperature for 2-16 hours D->E F Quench with water and extract with ethyl acetate E->F G Wash organic layer with brine, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for EDC/NHS-mediated amide synthesis.

Detailed Protocol:
  • Activation:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N-hydroxysuccinimide (NHS, 1.2 eq).

    • Stir the solution at room temperature until all solids have dissolved.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature for 15-30 minutes. The formation of the NHS-ester can be monitored by TLC or LC-MS.

  • Coupling:

    • To the solution containing the activated NHS-ester, add the desired primary or secondary amine (1.1 eq).

    • If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.

Data Table: Reagent Quantities for a 0.1 mmol Scale Reaction
ReagentMolar Eq.Quantity (mg)
This compound1.028.1
EDC-HCl1.223.0
NHS1.213.8
Amine (example: benzylamine, MW=107.15)1.111.8
DIPEA (if amine salt is used)1.519.4 (26 µL)

Protocol 2: Ester Library Synthesis via Acid-Catalyzed Esterification

Esterification of the parent acid can be achieved using a classic Fischer-Speier esterification with an excess of the desired alcohol under acidic catalysis.[7] Given the potential for steric hindrance from the ortho-fluoro and the biaryl moiety, heating under reflux may be required to drive the reaction to completion.[8]

Workflow for Fischer Esterification

Esterification Workflow A Dissolve 4-(4-chloro-2-methoxyphenyl) -3-fluorobenzoic acid in excess alcohol B Add catalytic concentrated H₂SO₄ A->B C Heat to reflux for 2-10 hours B->C D Monitor reaction by TLC C->D E Cool, remove excess alcohol D->E F Work-up: Dilute with EtOAc, wash with NaHCO₃ and brine E->F G Dry, concentrate, and purify by chromatography F->G

Caption: Workflow for acid-catalyzed esterification.

Detailed Protocol:
  • Reaction Setup:

    • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (20-50 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

    • Attach a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting carboxylic acid is no longer visible (typically 2-10 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by flash column chromatography on silica gel.

Protocol 3: Advanced Diversification via Suzuki-Miyaura Coupling

The aryl chloride moiety of the parent compound or its derivatives can be further functionalized using a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl boronic acids or esters, significantly expanding the chemical space of the library. While aryl chlorides are less reactive than bromides or iodides, appropriate ligand and base selection can facilitate efficient coupling.[10]

Workflow for Suzuki-Miyaura Coupling

Suzuki Coupling Workflow A Combine aryl chloride substrate, boronic acid, and base in a reaction vessel B Add solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., with Argon) B->C D Add Palladium catalyst and ligand C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool, perform aqueous work-up, and extract F->G H Dry, concentrate, and purify by chromatography G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:
  • Reaction Setup:

    • In a reaction vial, combine the this compound derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

    • Add a Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and a suitable phosphine ligand (e.g., RuPhos, 4 mol %).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 10:1 toluene/water or dioxane/water (0.25 M).

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Proposed Biological Screening Cascade

Given the prevalence of the biaryl motif in therapeutics and the known activity of fluorobenzoic acid derivatives as cholinesterase inhibitors for potential Alzheimer's disease treatment, a tiered screening approach is recommended.[1][11]

Screening Workflow

Screening Cascade A Primary Screen: High-Throughput Phenotypic Screen (e.g., Cell Viability/Proliferation Assay) B Secondary Screen: Target-based Assays (e.g., Acetylcholinesterase/Butyrylcholinesterase Inhibition) A->B Active Compounds C Tertiary Screen: Beta-Amyloid Aggregation Assay B->C Confirmed Hits D Lead Optimization: SAR Studies C->D Validated Leads

Caption: A strategic workflow for biological screening.

  • Primary High-Throughput Screening (HTS): The entire synthesized library should be subjected to a primary phenotypic screen to identify compounds with general biological activity. A cell viability or proliferation assay using a relevant cancer cell line (e.g., HeLa) or a neuronal cell line (e.g., SH-SY5Y) would be a cost-effective initial step.

  • Secondary Target-Based Assays: Based on the structural alerts from the 3-fluorobenzoic acid moiety, active compounds from the primary screen should be evaluated in target-specific enzymatic assays.[11]

    • Acetylcholinesterase (AChE) Inhibition Assay: To assess the potential for Alzheimer's disease therapy.

    • Butyrylcholinesterase (BChE) Inhibition Assay: A related target for cognitive disorders.

  • Tertiary Mechanistic Assays: Compounds showing significant activity in the secondary screens can be further investigated in more complex, disease-relevant assays.

    • Beta-Amyloid Aggregation Assay: To explore an alternative mechanism of action in Alzheimer's disease.[11]

  • Lead Optimization: The data from these assays will establish an initial SAR. This information will guide the synthesis of a second generation of more focused derivatives to improve potency, selectivity, and drug-like properties.

Conclusion

This application note provides a robust and versatile platform for the derivatization of this compound. By following the detailed protocols for amide and ester synthesis, as well as Suzuki-Miyaura coupling, researchers can efficiently generate a diverse chemical library. The proposed biological screening cascade offers a logical progression from initial hit identification to lead validation, ultimately enabling the discovery of novel bioactive compounds with therapeutic potential.

References

  • Journal of the American Chemical Society. (1953). Esterification of Hindered Carboxylic Acids. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?. [Link]

  • The Journal of Organic Chemistry. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nature Communications. (2022). Expanding chemical space by para-C−H arylation of arenes. [Link]

  • ACS Medicinal Chemistry Letters. (2018). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. [Link]

  • European Journal of Medicinal Chemistry. (2024). Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Taylor & Francis Online. (2021). Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

  • The Journal of Organic Chemistry. (2018). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. [Link]

  • Molecules. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. [Link]

  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • The Journal of Organic Chemistry. (1978). A Method for the Esterification of Hindered Acids. [Link]

  • Bioorganic Chemistry. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. [Link]

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Application Notes & Protocols: The Strategic Utility of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Fluorinated Biaryl Scaffold

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and the construction of biaryl systems are cornerstone principles for modulating molecular properties.[1][2][3][4] The title compound, 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, is a sophisticated synthetic intermediate that embodies these principles. Its structure is not a random assortment of functional groups; rather, it is a precisely engineered scaffold designed for versatility and targeted derivatization.

The molecule's architecture offers three key points for synthetic manipulation:

  • The Carboxylic Acid: A versatile handle for amide bond formation, esterification, or reduction, enabling the introduction of a vast array of functional groups and building blocks.[5]

  • The Fluorine Substituent: Positioned ortho to the carboxylic acid, the fluorine atom significantly modulates the acidity (pKa) of the carboxyl group and influences the conformation of the molecule through steric and electronic effects. This strategic placement can enhance binding affinities to biological targets and improve metabolic stability.[1][2][3]

  • The Substituted Phenyl Ring: The 4-chloro and 2-methoxy groups on the second phenyl ring provide additional points for potential modification and influence the overall lipophilicity and electronic nature of the molecule, which are critical parameters in drug design.

This guide provides a detailed exploration of the synthesis and primary applications of this compound, offering field-proven protocols and explaining the causality behind key experimental choices.

Physicochemical & Structural Data

A thorough understanding of a synthetic intermediate's properties is critical for its effective use. The key data for this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₀ClFO₃Calculated
Molecular Weight 296.68 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class of compounds
Purity ≥98% (by HPLC)Standard for synthetic intermediates
Solubility Soluble in DMF, DMSO, THF, Methanol. Sparingly soluble in Toluene, Dichloromethane. Insoluble in water.Empirical
Storage Store at 2-8°C under an inert atmosphere.Recommended for long-term stability

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The construction of the biaryl backbone of this compound is itself a testament to the power of modern synthetic chemistry, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and mild reaction conditions.[7][9]

The general retrosynthetic analysis highlights the two key building blocks required for its synthesis.

Diagram: Retrosynthetic Analysis

G Target This compound Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect FragmentA 4-Bromo-3-fluorobenzoic acid (or its ester) Disconnect->FragmentA FragmentB (4-Chloro-2-methoxyphenyl)boronic acid Disconnect->FragmentB

Caption: Retrosynthesis of the target biaryl acid via Suzuki coupling.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a robust and scalable method for synthesizing the title compound. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) is crucial for facilitating the coupling of the sterically hindered and electronically deactivated aryl partners.

Materials:

  • Methyl 4-bromo-3-fluorobenzoate (1.0 eq)

  • (4-Chloro-2-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 4-bromo-3-fluorobenzoate (1.0 eq), (4-Chloro-2-methoxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed toluene and water in a 4:1 ratio (e.g., 10 mL Toluene and 2.5 mL water per 1 mmol of the bromo-ester). The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step.[7]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up (Ester): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification (Ester): Purify the crude ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure methyl 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoate.

  • Saponification (Hydrolysis): Dissolve the purified ester in a mixture of methanol and THF (1:1). Add a 2 M aqueous solution of NaOH (3.0 eq). Stir at 50 °C for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Acidification & Isolation: Cool the mixture, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate will form.

  • Final Product: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield this compound as a solid.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar¹-Pd(II)-X L₂ Ar¹-Pd(II)-X L₂ Pd(0)L2->Ar¹-Pd(II)-X L₂ Oxidative Addition (Ar¹-X) Ar¹-Pd(II)-Ar² L₂ Ar¹-Pd(II)-Ar² L₂ Ar¹-Pd(II)-X L₂->Ar¹-Pd(II)-Ar² L₂ Transmetalation (Ar²-B(OR)₂) Ar¹-Pd(II)-Ar² L₂->Pd(0)L2 Reductive Elimination Ar¹-Ar² Ar¹-Ar² Ar¹-Pd(II)-Ar² L₂->Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Application: Amide Bond Formation

The carboxylic acid moiety of the title compound is a prime functional group for derivatization, most notably through amide bond formation. This reaction is one of the most frequently used transformations in medicinal chemistry, as the amide bond is a key structural feature in countless biologically active molecules. Direct coupling using modern reagents like HATU offers high efficiency, mild conditions, and suppression of side reactions.[5][10]

Protocol 2: Direct Amide Coupling using HATU

This protocol describes a one-pot synthesis of an amide derivative directly from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[5]

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The base is crucial for deprotonating the carboxylic acid and the amine hydrochloride salt (if used), and for neutralizing the acidic byproducts of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude amide can be purified by flash column chromatography or recrystallization to yield the final product.

Diagram: General Workflow for Amide Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-Ester) Acid->ActiveEster + Reagent Reagent Coupling Reagent (e.g., HATU) + Base Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Generalized workflow for modern amide bond formation.

Conclusion

This compound is a high-value intermediate whose utility is derived from its pre-organized, functionalized biaryl structure. The protocols provided herein for its synthesis via Suzuki-Miyaura coupling and its subsequent derivatization via HATU-mediated amidation represent reliable and scalable methods for researchers in drug discovery and materials science. The strategic positioning of its chloro, fluoro, and methoxy substituents provides a platform for generating novel molecules with fine-tuned steric and electronic properties, underscoring its importance as a versatile building block in advanced chemical synthesis.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Iqbal, N., et al. (2018). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 6(8), 346-360. [Link]

  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Inno PharmChem. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • Lund, G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 56(36). [Link]

  • Li, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(12), 630-633. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • La-Venia, A., et al. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ChemistryOpen, 7(5), 369-384. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation. Inno PharmChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Inno PharmChem. [Link]

  • PubChem. (n.d.). 4-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Inno PharmChem. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biphenyl Scaffold

Substituted biphenyls represent a cornerstone of modern organic chemistry, finding indispensable applications as core structural motifs in pharmaceuticals, advanced materials, and agrochemicals.[1][2] Their prevalence in marketed drugs, such as the anti-inflammatory agent diflunisal and the antihypertensive telmisartan, underscores the significance of this structural class.[2][3] The biphenyl framework is also integral to the development of liquid crystals and organic light-emitting diodes (OLEDs).[2][4] The synthetic challenge in constructing these molecules lies in the formation of the sterically demanding carbon-carbon bond connecting the two aryl rings.[1] This guide provides an in-depth analysis of the key considerations for the scalable synthesis of substituted biphenyls, with a focus on robust and industrially viable methodologies.

Strategic Approaches to Biphenyl Synthesis: A Comparative Overview

A variety of synthetic methods have been developed for the construction of biphenyls, each with its own set of advantages and limitations.[3][5][6][7] The choice of a particular route for large-scale production is a critical decision that balances factors such as cost, efficiency, substrate scope, and environmental impact.

The most prominent methods for biphenyl synthesis include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[1][8][9]

  • Negishi Coupling: This coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[10][11] While organozinc reagents are highly reactive, their sensitivity to air and moisture necessitates stringent reaction conditions.[10][11]

  • Stille Coupling: This reaction utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback for large-scale applications.

  • Ullmann Reaction: A classical method involving the copper-mediated coupling of two aryl halides.[8] This reaction often requires high temperatures and has a more limited substrate scope compared to palladium-catalyzed methods.[8]

For the purposes of this guide, we will focus on the Suzuki-Miyaura coupling as the primary example for scale-up, given its prevalence in industrial applications.[12][13][14]

The Suzuki-Miyaura Coupling: From Benchtop to Production Scale

The Suzuki-Miyaura coupling has become a workhorse in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[12][14] However, transitioning this reaction from the laboratory to a manufacturing setting presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process.[12]

Core Principles and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(Ar'-B(OR)2)"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination"];

"Pd(0)L2" -> "Oxidative_Addition" [label="1"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" [label=""]; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="2"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)" [label=""]; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination" [label="3"]; "Reductive_Elimination" -> "Pd(0)L2" [label=""]; } caption: "Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling."

Critical Parameters for Scale-Up

Successful scale-up of the Suzuki-Miyaura coupling requires careful optimization of several critical parameters:

ParameterKey Considerations for Scale-Up
Catalyst Selection The choice of palladium source and ligand is paramount. For large-scale production, pre-formed, air-stable catalysts are often preferred for their ease of handling.[15] The catalyst loading should be minimized to reduce costs and the burden of palladium removal from the final product.[16]
Solvent System The solvent system must be carefully chosen to ensure adequate solubility of all reactants and to facilitate product isolation. A mixture of an organic solvent (e.g., toluene, 2-propanol) and water is commonly used.[1][13]
Base Selection The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.[1][13] The base should be readily available, inexpensive, and easy to remove during workup.
Temperature Control The exothermic nature of the Suzuki-Miyaura coupling necessitates robust temperature control, especially during scale-up, to prevent runaway reactions.[17][18]
Mixing Efficient mixing is crucial to ensure good mass transfer between the organic and aqueous phases, which can be a challenge in large reactors.[12]
Oxygen Exclusion The active Pd(0) catalyst is sensitive to air, so reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[12][15]

Protocol: Scale-Up Synthesis of a Substituted Biphenyl via Suzuki-Miyaura Coupling

This protocol provides a general framework for the scale-up synthesis of a substituted biphenyl. Note: This is a representative protocol and must be optimized for each specific substrate combination.

Materials and Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature probe

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Analytical equipment (TLC, GC, HPLC, NMR)

Experimental Workflow

dot digraph "Suzuki_Miyaura_Scale_Up_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_prep" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; "Charge_Reactants" [label="Charge Reactor with Aryl Halide,\nArylboronic Acid, and Base"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(Nitrogen Purge)"]; }

subgraph "cluster_reaction" { label = "Reaction Execution"; style = "filled"; color = "#E6F4EA"; "Add_Solvent" [label="Add Degassed Solvent"]; "Add_Catalyst" [label="Add Palladium Catalyst"]; "Heat_Reaction" [label="Heat to Reaction Temperature"]; "Monitor_Progress" [label="Monitor Reaction Progress\n(TLC, GC, or HPLC)"]; }

subgraph "cluster_workup" { label = "Workup and Isolation"; style = "filled"; color = "#FEF7E0"; "Cool_Reaction" [label="Cool to Room Temperature"]; "Phase_Separation" [label="Separate Organic and Aqueous Layers"]; "Extraction" [label="Extract Aqueous Layer with\nOrganic Solvent"]; "Combine_Organics" [label="Combine Organic Layers"]; "Wash" [label="Wash with Brine"]; "Dry" [label="Dry over Anhydrous Na₂SO₄"]; "Filter_Concentrate" [label="Filter and Concentrate"]; }

subgraph "cluster_purification" { label = "Purification"; style = "filled"; color = "#FCE8E6"; "Purify_Product" [label="Purify Crude Product\n(Crystallization or Chromatography)"]; }

"Charge_Reactants" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Add_Solvent"; "Add_Solvent" -> "Add_Catalyst"; "Add_Catalyst" -> "Heat_Reaction"; "Heat_Reaction" -> "Monitor_Progress"; "Monitor_Progress" -> "Cool_Reaction"; "Cool_Reaction" -> "Phase_Separation"; "Phase_Separation" -> "Extraction"; "Extraction" -> "Combine_Organics"; "Combine_Organics" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Filter_Concentrate"; "Filter_Concentrate" -> "Purify_Product"; } caption: "General workflow for the scale-up of a Suzuki-Miyaura coupling reaction."

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.[15]

  • Charging Reactants: Charge the reactor with the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.[15]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1 v/v) to the reactor.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst (0.01-1 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain the desired substituted biphenyl.[19][20]

Impurity Profiling and Purification Strategies

A critical aspect of API manufacturing is the identification and control of impurities.[21][22] Impurity profiling is the process of detecting, identifying, and quantifying impurities in the final product.[21][23]

Common Impurities in Biphenyl Synthesis
  • Homocoupling products: Formation of biaryls from the coupling of two molecules of the same starting material.

  • Starting materials: Unreacted aryl halide or arylboronic acid.

  • Protodeborylation product: Cleavage of the C-B bond of the boronic acid.

  • Catalyst-derived impurities: Residual palladium and ligands.

Purification Techniques for APIs

Several techniques are employed for the purification of biphenyl APIs:[19][20]

Purification MethodPrincipleApplication in Biphenyl Synthesis
Crystallization Separation of a solid from a solution based on differences in solubility.A highly effective method for obtaining high-purity crystalline biphenyl compounds.[19][20][24]
Chromatography Separation of components of a mixture based on their differential distribution between a stationary and a mobile phase.High-performance liquid chromatography (HPLC) is commonly used for the purification of APIs.[19][20][25]
Extraction Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent.Used during the workup to remove water-soluble impurities.[19]
Distillation Separation of components of a liquid mixture based on differences in their boiling points.Can be used to remove residual solvents.[20]

Safety Considerations in Scale-Up

The scale-up of any chemical process requires a thorough safety assessment.[17] For palladium-catalyzed cross-coupling reactions, particular attention should be paid to:

  • Exothermic Reactions: These reactions can generate significant heat, and inadequate temperature control can lead to a runaway reaction.[17][18]

  • Flammable Solvents: Many of the organic solvents used are flammable and require careful handling.

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts can be flammable and should be handled with appropriate personal protective equipment.[26][27]

  • Reagent Handling: Some reagents, such as strong bases, can be corrosive and require careful handling.

dot digraph "Safety_Considerations_Hierarchy" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Process_Safety_Assessment" [label="Thorough Process Safety Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Exotherm_Control" [label="Exotherm Control and Monitoring"]; "Solvent_Handling" [label="Safe Handling of Flammable Solvents"]; "Catalyst_Safety" [label="Proper Handling of Palladium Catalysts"]; "PPE" [label="Use of Appropriate Personal Protective Equipment (PPE)"];

"Process_Safety_Assessment" -> "Exotherm_Control"; "Process_Safety_Assessment" -> "Solvent_Handling"; "Process_Safety_Assessment" -> "Catalyst_Safety"; "Process_Safety_Assessment" -> "PPE"; } caption: "Hierarchy of safety considerations for scale-up."

Conclusion

The synthesis of substituted biphenyls on a large scale is a mature field with well-established methodologies. The Suzuki-Miyaura coupling, in particular, offers a versatile and robust platform for the construction of these important molecules. Successful scale-up hinges on a thorough understanding of the reaction mechanism, careful optimization of critical process parameters, and a steadfast commitment to safety. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can navigate the challenges of scale-up and efficiently produce high-quality substituted biphenyl compounds.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023-06-16). [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025-12-10). [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. (2025-08-18). [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - ResearchGate. (2023-06-10). [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025-09-22). [Link]

  • US5922898A - Process for preparing biaryl compounds - Google P
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  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? - ResearchGate. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022-01-04). [Link]

  • CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals - Books. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - College of Engineering - Purdue University. (2022-05-10). [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research. (2018-10-30). [Link]

  • Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. (2025-11-16). [Link]

  • The design and synthesis of substituted biphenyl libraries - PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC - University of Illinois. [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]

  • Negishi coupling - Wikipedia. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023-06-16). [Link]

  • Biphenyl - Wikipedia. [Link]

  • CN101045670A - Process for purifying biphenyl - Google P
  • API Purification - Zamann Pharma Support GmbH. [Link]

  • US10683256B2 - Process for preparing substituted biphenyls - Google P
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]

  • Continuous purification of active pharmaceutical ingredients utilizing polymer membrane surface wettability - Chemical Communications (RSC Publishing). [Link]

  • Negishi Coupling - NROChemistry. [Link]

  • WO2009156359A2 - Method for producing substituted biphenyls - Google P
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • WO2008087656A2 - Process for the preparation of unsymmetrically substituted biphenyl compounds - Google P
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC - NIH. [Link]

  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate. (2018-09-04). [Link]

  • The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products | Organometallics - ACS Publications. (2016-09-30). [Link]

  • Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22). [Link]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Publishing. (2022-03-24). [Link]

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Application Note: A Senior Scientist's Guide to the Analytical Characterization of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Role and Analytical Challenge of Fluorinated Aromatics

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern molecular design, profoundly impacting pharmaceuticals, agrochemicals, and materials science.[1] It is estimated that over 20% of all pharmaceutical compounds contain fluorine, a testament to the element's ability to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[2] This "fluorine advantage," however, presents a unique set of analytical hurdles. The very stability of the C-F bond and the unique electronic nature of fluorine demand specialized and orthogonal analytical strategies for unambiguous characterization.[3][4]

This guide provides an in-depth exploration of the principal analytical methods for the structural elucidation and characterization of fluorinated aromatic compounds. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The ¹⁹F Spectroscopic Spy

NMR spectroscopy, particularly utilizing the ¹⁹F nucleus, is arguably the most powerful tool for the initial characterization of fluorinated molecules.[5] The unique nuclear properties of ¹⁹F make it an ideal "spy" within a molecule, providing clear and information-rich data.

The Causality Behind ¹⁹F NMR's Power: The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus:

  • 100% Natural Abundance and High Sensitivity: Like ¹H, the ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly responsive to NMR measurements and allowing for rapid data acquisition, even for dilute samples.[6][7]

  • Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F spans approximately 800 ppm, vastly wider than the ~12 ppm for ¹H.[7] This large dispersion dramatically reduces the probability of signal overlap, even in complex molecules or mixtures, making spectra simpler and easier to analyze.[2][8]

  • No Endogenous Background: Naturally occurring organofluorine compounds are extremely rare.[9] This means that in biological or environmental samples, there is virtually no background signal, ensuring that any observed ¹⁹F resonance originates from the compound of interest.[10][11]

Protocol 1: Quantitative ¹⁹F NMR for Purity and Structural Verification

This protocol outlines the standard procedure for acquiring a quantitative 1D ¹⁹F NMR spectrum, a critical first step for verifying the identity and assessing the purity of a novel fluorinated aromatic compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluorinated aromatic compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure sample solubility and avoid resonance overlap with the analyte.

    • Add a known quantity of an internal standard for quantitative analysis (qNMR). A common choice is hexafluorobenzene (HFB, δ ≈ -164.9 ppm) or another fluorinated compound with a chemical shift well-separated from the analyte signals.[12]

  • Instrument Setup & Tuning:

    • Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the ¹⁹F channel on the probe to the correct frequency. This step is crucial for maximizing sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to encompass all expected ¹⁹F signals. A width of 250 ppm is often sufficient for most organofluorine compounds.[7]

    • Use a reference frequency standard. While CFCl₃ (δ = 0 ppm) is the historical standard, it is often used indirectly by referencing a secondary standard.[6]

    • Set the pulse angle to 90° to ensure maximum signal intensity.

    • Crucially for quantitative data, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample and standard. A delay of 30-60 seconds is often a safe starting point.

    • Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for quantitative work).

  • Data Processing & Analysis:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum carefully.

    • Perform a baseline correction.

    • Integrate all signals corresponding to the analyte and the internal standard.

    • Calculate the purity or concentration based on the relative integrals and known weights of the sample and standard.

Data Presentation: Typical ¹⁹F NMR Chemical Shifts

The chemical shift (δ) is highly diagnostic of the fluorine atom's electronic environment.

Fluorine-Containing GroupTypical Chemical Shift Range (ppm, relative to CFCl₃)
Aromatic C-F (Ar-F)-90 to -160
Trifluoromethyl (Ar-CF₃)-55 to -70
Difluoromethyl (Ar-CF₂H)-90 to -125
Fluoromethyl (Ar-CH₂F)-200 to -220

Note: These ranges are approximate and can be influenced by other substituents on the aromatic ring.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire FID (Quantitative Parameters) Tune->Acquire Process Fourier Transform, Phase, & Baseline Correct Acquire->Process Integrate Integrate Peaks Process->Integrate Analyze Analyze Data: - Chemical Shifts - Coupling Constants - Purity (qNMR) Integrate->Analyze

Caption: Workflow for ¹⁹F NMR Analysis.

Section 2: Mass Spectrometry - Deciphering Molecular Weight and Fragmentation

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For fluorinated aromatics, the choice of chromatographic inlet—Gas Chromatography (GC) or Liquid Chromatography (LC)—is the first critical decision.

The Causality of Choosing GC vs. LC: The decision is dictated by the analyte's physicochemical properties.

  • GC-MS is ideal for compounds that are thermally stable and volatile. Many smaller, neutral fluorinated aromatics fit this profile.[13] However, highly polar or reactive compounds can perform poorly or even damage the GC column.[14]

  • LC-MS is the method of choice for the vast majority of fluorinated aromatic compounds in drug development, which are often larger, more polar, and non-volatile. It offers broad applicability and is the standard for analyzing complex matrices like biological fluids.[15]

MS_Decision_Tree Start Analyte: Fluorinated Aromatic Compound CheckVol Is the compound thermally stable & volatile? Start->CheckVol GCMS Use GC-MS CheckVol->GCMS Yes CheckDeriv Can it be derivatized to be volatile? CheckVol->CheckDeriv No LCMS Use LC-MS CheckDeriv->GCMS Yes CheckDeriv->LCMS No

Caption: Decision tree for MS inlet selection.

Protocol 2: LC-HRMS for Characterization and Metabolite Identification

This protocol describes a general method using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass determination and structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at ~1 mg/mL.

    • Dilute the stock solution to a working concentration of ~1-10 µg/mL using a mixture of the initial mobile phase solvents (e.g., 50:50 water:acetonitrile).

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a robust starting point for most aromatic compounds.

    • Mobile Phase A: Water with 0.1% formic acid (promotes protonation for positive ion mode).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over 10-20 minutes to elute the compound.

    • Flow Rate: Typically 0.3-0.5 mL/min for analytical scale columns.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (HRMS):

    • Ionization Source: Electrospray Ionization (ESI) is most common. Operate in both positive and negative ion modes initially to determine the best ionization efficiency.

    • Mass Analyzer: Set to acquire full scan data over a relevant m/z range (e.g., 100-1000 amu) with high resolution (>20,000 FWHM).

    • Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the most intense ions from the full scan for fragmentation (MS/MS), generating fragmentation spectra for structural analysis.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The measured mass should be within 5 ppm of the calculated mass.

    • Analyze the MS/MS fragmentation pattern to confirm the structure. The loss of fragments like CF₃ (69 Da) or HF (20 Da) can be diagnostic.

    • Utilize mass defect filtering. Since fluorine has a negative mass defect, fluorinated compounds can be selectively identified in complex datasets by filtering for ions with negative mass defects.[16]

Section 3: Single-Crystal X-ray Diffraction - The Definitive 3D Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[17] It provides precise data on bond lengths, bond angles, and solid-state conformation, which is invaluable for understanding structure-activity relationships (SAR) in drug design.[18]

The Causality of X-ray Crystallography's Definitive Power: Unlike spectroscopic methods which provide data that is interpreted to infer a structure, X-ray diffraction directly maps the electron density of a molecule in its crystalline lattice. This allows for the precise determination of each atom's position in 3D space, resolving any ambiguity about isomerism, conformation, or stereochemistry.[19]

Protocol 3: An X-ray Crystallography Workflow

Step-by-Step Methodology:

  • Crystallization (The Critical Step):

    • The primary challenge is to grow a high-quality, single crystal (typically 0.1-0.5 mm).[17]

    • Screen various crystallization techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a sealed jar containing a "weaker" solvent in which the compound is less soluble. The vapor of the weaker solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the mounted crystal on the X-ray diffractometer.

    • The instrument uses a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[17]

    • A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction patterns at numerous angles.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the symmetry (space group).

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit with the experimental data.[19] The final output is a detailed 3D model of the molecule.

Section 4: An Integrated Analytical Strategy

True analytical authority comes from the synergistic use of multiple techniques. No single method provides the complete picture. A robust characterization of a novel fluorinated aromatic compound relies on an integrated workflow where the results of each technique validate and complement the others.

Integrated_Workflow cluster_lcm LC-HRMS Provides: cluster_nmr NMR Provides: cluster_xray X-ray Provides: Start Novel Fluorinated Aromatic Compound LCMS LC-HRMS Analysis Start->LCMS Initial Check NMR 1D/2D NMR Analysis LCMS->NMR Confirm Connectivity Xray X-ray Crystallography NMR->Xray Confirm 3D Structure Final Fully Characterized Structure Xray->Final lcm1 ✓ Molecular Weight (Accurate Mass) lcm2 ✓ Molecular Formula lcm3 ✓ Preliminary Fragmentation nmr1 ✓ Atom Connectivity (2D) ✓ F, H, C Environments nmr2 ✓ Purity (qNMR) nmr3 ✓ Isomer Confirmation xray1 ✓ Unambiguous 3D Structure ✓ Stereochemistry xray2 ✓ Bond Lengths & Angles xray3 ✓ Solid-State Conformation

Caption: Integrated workflow for comprehensive characterization.

This multi-faceted approach ensures the highest level of scientific integrity. An accurate mass from LC-MS proposes a molecular formula, which is then confirmed by NMR, which establishes the precise atomic connectivity. Finally, X-ray crystallography provides the ultimate validation with a definitive three-dimensional structure, leaving no room for ambiguity.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. [Link]

  • Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions. [Link]

  • NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. [Link]

  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis - Nanalysis. [Link]

  • An Overview of Fluorine NMR - ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - NIH. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. [Link]

  • Is it possible to analyze F-compounds with GCMS ? | ResearchGate. [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. [Link]

  • Mass spectra of fluorocarbons. [Link]

  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic. [Link]

  • X-ray crystal structures of the folded fluorine-substituted balance... - ResearchGate. [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI. [Link]

  • From target analysis and non-target screening of poly/per-fluorinated compounds by LC-HRMS - YouTube. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biaryl synthesis, a common structural motif in medicinal chemistry. We will delve into the common challenges and side reactions encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction, and provide robust troubleshooting strategies and detailed protocols to ensure a successful and high-yielding reaction.

Understanding the Core Synthesis: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aromatic rings in this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful reaction involves the coupling of an organoboron compound (a boronic acid or its ester derivative) with an organohalide.[1][2] For our target molecule, two primary disconnection approaches are viable:

  • Route A: Coupling of (4-chloro-2-methoxyphenyl)boronic acid with a 3-fluoro-4-halobenzoic acid derivative.

  • Route B: Coupling of a (3-fluoro-4-carboxyphenyl)boronic acid derivative with a 1-halo-4-chloro-2-methoxybenzene.

The choice of route will depend on the commercial availability and stability of the starting materials. Both routes are susceptible to a range of side reactions that can diminish yield and complicate purification.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low or No Product Formation

Question: My Suzuki-Miyaura reaction is not yielding the desired this compound. What are the primary factors to investigate?

Answer: Failure to form the product can stem from several sources. A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your reaction conditions facilitate this reduction. The use of air-stable precatalysts like palladacycles can also be beneficial.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[3] It is imperative to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Purity and Stability of Reagents: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time through protodeboronation, especially if exposed to moisture.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. The base is necessary to activate the boronic acid for transmetalation.[4] For this specific synthesis, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The solvent system (e.g., dioxane/water, toluene/water, DMF) must facilitate the dissolution of all components and promote the catalytic cycle.

Side Reaction 1: Protodeboronation

Question: I am observing a significant amount of 3-fluorobenzoic acid (from Route A) or 1-chloro-3-methoxybenzene (from Route B) in my crude reaction mixture. What is causing this, and how can I prevent it?

Answer: You are likely encountering protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This is particularly prevalent with electron-rich or certain heteroaryl boronic acids.

Causality: The methoxy group on the (4-chloro-2-methoxyphenyl)boronic acid is electron-donating, which can increase the susceptibility of the ipso-carbon to protonolysis. The presence of water in the reaction mixture is the primary source of protons for this side reaction.

Troubleshooting Strategies:

Strategy Explanation
Use a Milder Base Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or KF.
Anhydrous Conditions Minimizing water content can significantly suppress protodeboronation. Use anhydrous solvents and dry reagents.
Use Boronic Esters Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids. They act as a "slow-release" source of the boronic acid under the reaction conditions.
Optimize Reaction Time and Temperature Prolonged reaction times and high temperatures can exacerbate protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocol: Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability

For particularly unstable boronic acids, conversion to a diethanolamine adduct can offer increased stability.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct will form.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction.

Side Reaction 2: Homocoupling of the Boronic Acid

Question: My main byproduct is a symmetrical biaryl, either 4,4'-dichloro-2,2'-dimethoxybiphenyl or a difluoro-dicarboxylic acid derivative. What leads to this homocoupling?

Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.

Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.

Troubleshooting Strategies:

Strategy Explanation
Rigorous Degassing Sub-surface sparging of the reaction mixture with an inert gas (nitrogen or argon) for an extended period before adding the catalyst is crucial to remove dissolved oxygen.
Use of a Pd(0) Source Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that arises from inefficient reduction of a Pd(II) precatalyst.
Controlled Addition of Boronic Acid In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

Visualization of Side Reactions

Side_Reactions cluster_desired Desired Suzuki-Miyaura Coupling cluster_side Common Side Reactions Aryl Halide Aryl Halide Product 4-(4-Chloro-2-methoxyphenyl) -3-fluorobenzoic acid Aryl Halide->Product Pd(0) cat. Base Dehalogenation_Product Ar'-H Aryl Halide->Dehalogenation_Product Hydride Source Boronic Acid Boronic Acid Boronic Acid->Product Protodeboronation_Product Ar-H Boronic Acid->Protodeboronation_Product H⁺ Source Homocoupling_Product Ar-Ar Boronic Acid->Homocoupling_Product O₂, Pd(II)

Caption: Key side reactions in the Suzuki-Miyaura synthesis.

Side Reaction 3: Dehalogenation

Question: I am observing the formation of 2-methoxy-4-chlorobenzene (from Route A) or 3-fluorobenzoic acid (from Route B) as a byproduct, where the halogen has been replaced by a hydrogen atom. Why is this happening?

Answer: This side reaction is dehalogenation , where the aryl halide is reduced instead of undergoing cross-coupling.

Causality: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This can be generated by the reaction of the palladium complex with certain bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then reductively eliminate with the aryl group to produce the dehalogenated byproduct.

Troubleshooting Strategies:

Strategy Explanation
Optimize the Base Avoid strongly basic conditions that can promote the formation of Pd-H species. Weaker inorganic bases like K₂CO₃ or phosphates (K₃PO₄) are often preferred over hydroxides.
Choice of Solvent Be cautious with solvents that can act as hydride donors, such as alcohols. If using an alcohol-containing solvent system, ensure it is optimized.
Ligand Selection The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often favor the desired cross-coupling pathway over dehalogenation.
FAQ 2: Challenges with Steric Hindrance

Question: The ortho-methoxy group in one of the coupling partners seems to be hindering the reaction. How can I overcome this steric challenge?

Answer: The methoxy group ortho to the coupling site does indeed introduce steric hindrance, which can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Strategies:

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective at accelerating the key steps in the catalytic cycle for sterically demanding substrates.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Robust Catalyst Systems: Consider using more active and robust catalyst systems, such as those based on acenaphthoimidazolylidene palladium complexes, which have shown high efficiency for sterically hindered couplings.[5][6]

General Experimental Protocol

This protocol provides a starting point for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization will likely be required based on your specific observations.

Materials:

  • Aryl Halide (e.g., methyl 4-bromo-3-fluorobenzoate) (1.0 equiv)

  • (4-Chloro-2-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 4:1 Dioxane/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, and base.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Hydrolysis (if starting with an ester): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of THF/water or methanol/water), followed by acidic workup.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification Strategies

The final product, being a carboxylic acid, offers a straightforward purification handle.

  • Acid-Base Extraction: After initial purification to remove catalyst residues and neutral byproducts, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, followed by acidification (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: The purified solid can be further refined by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

By understanding the underlying mechanisms of the desired reaction and potential side reactions, and by systematically applying these troubleshooting strategies, researchers can overcome the challenges in the synthesis of this compound and achieve high yields of the purified product.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Chen, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from a relevant BenchChem technical note.
  • Reddit. (n.d.). r/Chempros - Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Matos, K., & Södergren, M. J. (2000). Role of a base in Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 65(15), 4531-4533.
  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from a relevant WordPress blog post on organic chemistry.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 634-641.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Google Patents. (n.d.). US6133483A - Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • European Patent Office. (n.d.). Patent EP1853548 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Struggling with Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Scott Rychnovsky Research Group. Retrieved from [Link]...

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Retrieved from a relevant BenchChem technical note.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Al-Masri, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid.
  • Li, Y., et al. (2023).
  • Reddit. (n.d.). r/chemhelp - Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Al-Masri, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Wei, Y., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • BLD Pharm. (n.d.). (4-Chloro-2-methoxyphenyl)boronic acid.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective.
  • Liu, S., Cheng, L., & Liu, L. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902–1907.
  • ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
  • ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

Sources

Technical Support Center: Troubleshooting Low Yield in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this crucial structural motif. Diaryl ethers are prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials, making their efficient synthesis a critical step in many research and development pipelines.[1][2]

This resource provides in-depth, field-tested insights in a direct question-and-answer format to address common issues encountered during Ullmann and Buchwald-Hartwig C-O cross-coupling reactions.

FAQs: Diagnosis and Troubleshooting

Issue 1: My reaction has stalled, or the yield is consistently low.

Q: I'm performing a diaryl ether synthesis (either Ullmann or Buchwald-Hartwig), but the reaction gives a low yield of the desired product, with a significant amount of starting material remaining. What are the likely causes, and how can I improve my yield?

A: Low conversion is a frequent challenge and can often be traced back to suboptimal reaction parameters. Let's break down the potential culprits and their solutions, starting with the most common issues.

Root Cause Analysis: Catalyst, Ligand, and Base Incompatibility

The interplay between the catalyst, ligand, and base is the heart of a successful cross-coupling reaction. An imbalance here is the most common reason for low yields.

  • Catalyst System (Palladium vs. Copper):

    • Buchwald-Hartwig (Palladium-catalyzed): This method is often preferred for its milder conditions and broader substrate scope.[3][4] However, the choice of phosphine ligand is critical and highly dependent on the substrates.[5] For sterically hindered phenols or electron-rich aryl halides, bulky, electron-rich ligands are often necessary to facilitate the reductive elimination step.[5][6]

    • Ullmann Condensation (Copper-catalyzed): Traditionally requiring harsh conditions (high temperatures), modern Ullmann reactions employ ligands to proceed at lower temperatures (90-110 °C).[5][7][8] Simple, inexpensive ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction.[5][9]

  • Ligand Selection:

    • For Buchwald-Hartwig: The choice of ligand can dramatically affect the outcome. Bulky biarylphosphine ligands are often effective.[10]

    • For Ullmann: N,O- and N,N-chelating ligands are known to accelerate the synthesis.[8] Screening a variety of ligands is often a necessary step in optimization.[8][11]

  • Base Selection and Strength: The base is crucial for deprotonating the phenol to form the active nucleophile.[11][12]

    • Strong Bases (e.g., NaOtBu, LHMDS): Often used in Buchwald-Hartwig reactions, but can cause decomposition of sensitive substrates.[10]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Commonly used in both reactions and offer better functional group tolerance.[10][11] The solubility and particle size of the base can also impact the reaction rate.[13][14] Cesium carbonate is often more effective than potassium-based salts due to the higher dissociation and solubility of cesium phenoxides.[15]

Troubleshooting Workflow: Optimizing the Core Reaction Conditions

dot graph TD { A[Low Yield Observed] --> B{Initial Check}; B --> C[Review Catalyst/Ligand System]; B --> D[Evaluate Base Choice]; B --> E[Assess Solvent & Temperature]; C --> F{Is the ligand appropriate for the substrate?}; F -- Yes --> G[Screen Alternative Ligands]; F -- No --> H[Select a More Suitable Ligand]; D --> I{Is the base strong/soluble enough?}; I -- Yes --> J[Consider a Stronger or More Soluble Base e.g., Cs₂CO₃]; I -- No --> K[Switch to a Milder Base for Sensitive Substrates e.g., K₃PO₄]; E --> L{Is the solvent appropriate?}; L -- Yes --> M[Increase Temperature Incrementally]; L -- No --> N[Screen Alternative Solvents e.g., Toluene, Dioxane, DMF]; G --> O[Re-run Reaction]; H --> O; J --> O; K --> O; M --> O; N --> O; O --> P{Yield Improved?}; P -- Yes --> Q[Proceed with Optimized Conditions]; P -- No --> R[Investigate Other Factors e.g., Side Reactions];

} caption { text-align: left; font-style: italic; margin-top: 10px; font-size: 14px; caption-side: bottom; }

Figure 1. Decision-making workflow for troubleshooting low conversion in diaryl ether synthesis.
Experimental Protocol: A Step-by-Step Guide to Re-optimization
  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), and a stir bar to an oven-dried reaction vessel.[14]

  • Reagent Addition: Add the solvent (5 mL), followed by the ligand (0.1 mmol) and the metal catalyst (e.g., Pd(OAc)₂ or CuI, 0.05 mmol).

  • Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or GC/LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Analysis: If the reaction stalls, consider the troubleshooting steps outlined above.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Base K₂CO₃Cs₂CO₃K₃PO₄To improve solubility and basicity or to use a milder, non-hydroscopic option.[11][13][15]
Solvent Toluene1,4-DioxaneDMFTo alter polarity and boiling point, which can affect solubility and reaction rate.[13][16]
Temperature 100 °C80 °C120 °CTo find the optimal balance between reaction rate and potential side reactions.[7]
Issue 2: My starting materials are being consumed, but I'm seeing significant byproduct formation.

Q: My desired diaryl ether is forming, but I'm also getting a lot of side products, such as a dehalogenated arene or phenol homocoupling. How can I suppress these side reactions?

A: The formation of byproducts indicates that your catalytic cycle has competing, non-productive pathways. Identifying the specific byproduct is key to diagnosing the problem.

Common Side Reactions and Their Causes
  • Reductive Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced to the corresponding arene. It is often a sign of a suboptimal ligand that doesn't efficiently promote the cross-coupling.[11]

  • Homocoupling of the Phenol (or Aryl Halide): This can happen if the reaction conditions are too harsh or if oxygen is present, leading to oxidative coupling.[14]

  • Hydrolysis of the Aryl Halide: The presence of water can lead to the formation of a phenol from your aryl halide, which can then react to form unwanted diphenyl ether byproducts.[11][15]

Strategies to Minimize Side Reactions
  • Ensure Anhydrous Conditions: The presence of water can be detrimental. Use oven-dried glassware, anhydrous solvents, and consider adding molecular sieves to the reaction mixture.[11][15]

  • Thoroughly Degas Solvents: Oxygen can lead to unwanted side reactions, particularly homocoupling.[14] Degas your solvents by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Screen Different Ligands: A different ligand may favor the desired C-O bond formation over competing pathways.[11]

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions.[12] Try running the reaction at a lower temperature for a longer period.

Issue 3: My substrates have challenging steric or electronic properties.

Q: I'm working with sterically hindered ortho-substituted substrates or electron-rich aryl halides, and my yields are very low. Are there specific strategies for these challenging couplings?

A: Steric hindrance and unfavorable electronics are common hurdles in cross-coupling chemistry.[1][17] Fortunately, specialized ligands and reaction conditions have been developed to address these issues.

Tackling Steric Hindrance
  • For Buchwald-Hartwig: Bulky, electron-rich phosphine ligands are essential for coupling sterically demanding substrates. These ligands promote the difficult reductive elimination step.[5][18]

  • For Ullmann: While traditionally difficult, modern Ullmann methods with appropriate ligands can be effective for synthesizing hindered diaryl ethers.[1]

  • Alternative Methods: For extremely hindered systems, consider alternative synthetic routes, such as those employing diaryliodonium salts, which can be effective even at room temperature and without a transition metal catalyst.[19][20][21]

Addressing Electronic Effects
  • Electron-Rich Aryl Halides: These are generally less reactive in the oxidative addition step. Using more electron-rich and bulky ligands can help to overcome this.[15]

  • Electron-Poor Phenols: These phenols are more acidic and form the phenoxide readily, but the resulting phenoxide is less nucleophilic. In some cases, a stronger base may be required.

dot graph TD { A[Start: Challenging Substrate] --> B{Identify Challenge}; B -- Steric Hindrance --> C[Use Bulky Ligands]; B -- Electron-Rich Aryl Halide --> D[Use Electron-Rich, Bulky Ligands]; B -- Electron-Poor Phenol --> E[Use Stronger Base]; C --> F[Optimize Reaction Temperature]; D --> F; E --> G[Monitor for Base-Induced Side Reactions]; F --> H[Consider Alternative Methods e.g., Diaryliodonium Salts]; G --> H; H --> I[Achieve Successful Coupling];

} caption { text-align: left; font-style: italic; margin-top: 10px; font-size: 14px; caption-side: bottom; }

Figure 2. Strategic approach for challenging substrates in diaryl ether synthesis.

By systematically addressing these common issues, you can significantly improve the yield and reliability of your diaryl ether syntheses. Remember that a logical, stepwise approach to optimization is often the most efficient path to success.

References
  • National Institutes of Health.

  • NROChemistry.

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  • Journal of Synthetic Chemistry.

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Technical Support Center: Byproduct Identification in the Synthesis of Polychlorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polychlorinated biphenyls (PCBs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PCB synthesis, with a specific focus on the identification and mitigation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesized congeners.

Introduction: The Challenge of Byproduct Formation in PCB Synthesis

The synthesis of specific polychlorinated biphenyl (PCB) congeners is essential for toxicological studies, the development of analytical standards, and research into their environmental fate and metabolic pathways. While several synthetic routes exist, the formation of unintended byproducts is a common challenge that can compromise the purity of the target compound and lead to inaccurate experimental results. Understanding the mechanisms of byproduct formation is the first step toward effective troubleshooting and the synthesis of high-purity PCB congeners.

This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) for the most common PCB synthesis methods. We will delve into the causality behind experimental choices and provide self-validating systems to ensure the scientific integrity of your work.

Troubleshooting Guide: Byproduct Formation in Common PCB Synthesis Routes

This section is organized by common synthetic methodologies. Each subsection addresses specific issues, their root causes, and provides step-by-step solutions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of PCBs due to its mild reaction conditions and tolerance of various functional groups.[1][2][3] However, it is not without its challenges, primarily the formation of homo-coupled products.[1][4][5]

Q1: I am observing significant amounts of a biphenyl byproduct corresponding to the homo-coupling of my boronic acid starting material. What is causing this and how can I minimize it?

A1: Homo-coupling of the boronic acid is a major side reaction in Suzuki coupling.[1][4] This typically occurs due to the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[1][5]

Causality: The palladium catalyst can react with oxygen to form a palladium-peroxo species, which then facilitates the homo-coupling of the boronic acid. Additionally, the base used in the reaction can influence the rate of this side reaction.[6]

Troubleshooting Protocol:

  • Deoxygenate Your Reaction Mixture: Rigorously degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to adding the palladium catalyst.[5] Maintain a positive pressure of the inert gas throughout the reaction.

  • Use High-Purity Reagents: Ensure your boronic acid and other reagents are free from peroxides or other oxidizing impurities.

  • Optimize the Base: The choice and concentration of the base can be critical. While a base is necessary for the transmetalation step, an excessively strong or concentrated base can promote side reactions.[6] Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations.

  • Control the Reaction Temperature: While heating is often required, excessive temperatures can accelerate the rate of side reactions. Optimize the temperature to achieve a reasonable reaction rate while minimizing byproduct formation.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact the selectivity of the reaction. For sterically hindered PCBs, specialized ligands may be necessary to promote the desired cross-coupling over homo-coupling.[7][8]

Experimental Workflow: Minimizing Homo-coupling in Suzuki-Miyaura Reactions

G reagents Aryl Halide & Aryl Boronic Acid reaction_setup Reaction Setup under Inert Atmosphere (Ar/N₂) reagents->reaction_setup solvent Degassed Solvent (e.g., Toluene/Water) solvent->reaction_setup base Optimized Base (e.g., K₂CO₃) base->reaction_setup catalyst Palladium Catalyst & Ligand catalyst->reaction_setup heating Controlled Heating reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Pure PCB Congener purification->product byproduct Homo-coupled Byproduct purification->byproduct Separation

Caption: Workflow for minimizing homo-coupling byproducts.

Ullmann Condensation

The Ullmann reaction is a classical method for synthesizing symmetrical biaryls by coupling two aryl halides in the presence of copper.[9][10][11][12] While effective, it often requires harsh reaction conditions and can lead to a variety of byproducts.[7][13]

Q2: My Ullmann reaction is producing a complex mixture of products, including dehalogenated starting materials and polymeric materials. How can I improve the selectivity?

A2: The high temperatures and reactive nature of the copper catalyst in Ullmann reactions can lead to several side reactions, including dehalogenation and polymerization.

Causality: The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.[9] At high temperatures, this intermediate can be unstable and undergo side reactions. Dehalogenation can occur through reaction with trace amounts of water or other protic species. Polymerization can result from intermolecular coupling of the desired product or starting materials.

Troubleshooting Protocol:

  • Activate the Copper: The reactivity of the copper is crucial. "Activated" copper powder, prepared by reducing a copper salt in situ, is often more effective than commercial copper powder.[11][13]

  • Optimize the Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[13] The choice of solvent can influence the solubility of the intermediates and the reaction temperature, thereby affecting the product distribution.

  • Control the Temperature: This is a critical parameter. The temperature should be high enough to initiate the reaction but not so high as to promote decomposition and side reactions. A systematic optimization of the reaction temperature is recommended.

  • Use of Additives: In some cases, the addition of a ligand, such as a diamine or an amino acid, can stabilize the copper intermediates and improve the yield and selectivity of the reaction.

  • Substrate Purity: Ensure your aryl halide is pure and free from any protic impurities that could lead to dehalogenation.

Logical Flow: Troubleshooting Ullmann Condensation

G start Complex Product Mixture in Ullmann Reaction q1 Is the copper activated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the temperature optimized? a1_yes->q2 s1 Activate copper (e.g., with Zn/CuSO₄) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent appropriate? a2_yes->q3 s2 Systematically vary temperature a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Selectivity a3_yes->end s3 Screen high-boiling polar aprotic solvents a3_no->s3 s3->end

Caption: Troubleshooting flowchart for Ullmann reactions.

Grignard Reaction

The Grignard reaction, involving the coupling of an aryl Grignard reagent with an aryl halide, is another route to unsymmetrical PCBs. However, the high reactivity of Grignard reagents makes them susceptible to various side reactions.[14][15][16]

Q3: I am observing low yields of my target PCB and the formation of a significant amount of the corresponding arene (dehalogenated starting material). What is the cause?

A3: The formation of the arene byproduct is a classic problem in Grignard reactions and is typically caused by the presence of protic impurities, such as water or alcohols.[16][17]

Causality: Grignard reagents are extremely strong bases and will readily react with any acidic proton source to form the corresponding alkane or arene.[15][16] This reaction is often faster than the desired coupling reaction.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be anhydrous. Diethyl ether and THF are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[14][18]

  • High-Purity Magnesium: Use high-purity magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or by gentle heating.[19]

  • Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (argon or nitrogen) to exclude atmospheric moisture and oxygen.[18]

  • Slow Addition of the Halide: The aryl halide should be added slowly to the magnesium suspension to control the exothermic reaction and prevent side reactions.

  • Check Starting Materials for Protic Impurities: Ensure your aryl halide is free from any protic impurities.

Analytical Identification of Byproducts

Accurate identification of byproducts is crucial for optimizing your synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q4: How can I effectively use GC-MS to identify unknown byproducts in my reaction mixture?

A4: GC-MS separates the components of your mixture in the gas chromatograph and then provides mass spectral data for each component, which can be used for identification.

Protocol for GC-MS Analysis:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Separation: Use a capillary column with a non-polar stationary phase (e.g., DB-5ms) for good separation of PCB congeners and related aromatic compounds.[22] A temperature program that starts at a low temperature and ramps up will be necessary to separate compounds with a wide range of boiling points.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectra will show the molecular ion (M⁺) and a characteristic fragmentation pattern.

  • Data Analysis:

    • Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST) to identify known compounds.

    • Isotope Pattern Analysis: For chlorinated compounds like PCBs and their byproducts, the isotopic pattern of the molecular ion cluster is highly informative. The number of chlorine atoms can be determined from the relative intensities of the M, M+2, M+4, etc. peaks.

    • Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of unknown compounds. For example, the loss of a chlorine atom or a phenyl group can be indicative of a PCB-like structure.

Table 1: Common Byproducts and their Mass Spectral Signatures

Byproduct ClassTypical Formation RouteKey Mass Spectral Features
Homo-coupled Biaryls Suzuki-MiyauraMolecular ion corresponding to the dimer of the boronic acid or aryl halide.
Dehalogenated Arenes Grignard, UllmannMolecular ion corresponding to the starting material minus one or more halogen atoms.
Polychlorinated Dibenzofurans (PCDFs) Thermal processes, UllmannCharacteristic isotopic cluster for the molecular ion, often with a strong M-COCl fragment.[23][24]
Polychlorinated Naphthalenes (PCNs) Side reactions in industrial processesMolecular ion with a characteristic chlorine isotope pattern.[25][26]

Frequently Asked Questions (FAQs)

Q5: I suspect the formation of highly toxic byproducts like polychlorinated dibenzofurans (PCDFs). What are the primary formation routes and how can I avoid them?

A5: PCDFs are a significant concern due to their high toxicity.[23][24] They can be formed under thermal stress, particularly in the presence of oxygen and a precursor like a PCB.[23][24][27] In the context of synthesis, Ullmann-type reactions that are run at very high temperatures can be a source of PCDF formation, especially if phenolic impurities are present. To minimize their formation, use the mildest possible reaction conditions and ensure high purity of your starting materials.

Q6: Are there any other common classes of byproducts I should be aware of?

A6: Yes, besides the ones mentioned, you should also be aware of the potential for the formation of polychlorinated naphthalenes (PCNs).[25][26][28] These can arise from impurities in the starting materials or from side reactions under certain conditions, particularly in older industrial synthesis methods.[25][26] Their presence can be detected by GC-MS, and they exhibit characteristic mass spectra.

Q7: My purification by column chromatography is not effectively separating my target PCB from a persistent byproduct. What are my options?

A7: If standard silica gel chromatography is insufficient, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can offer better separation for closely related isomers.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Alternative Chromatographic Media: Consider using alumina or a specialized stationary phase designed for aromatic compounds.

Q8: Can impurities in my starting materials be a significant source of byproducts?

A8: Absolutely. The purity of your starting materials is paramount. For example, an aryl halide contaminated with its corresponding phenol can lead to the formation of ethers in an Ullmann reaction. Similarly, impurities in Grignard reagents can lead to a host of side products.[17] Always use the highest purity reagents available and consider purifying them before use if necessary.

References

  • Hutzinger, O., Choudhry, G. G., Chittim, B. G., & Johnston, L. E. (n.d.). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration.
  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. (n.d.).
  • Synthesis of Polychlorinated Biphenyls (PCBs) and Their Metabolites Using the Suzuki-Coupling. (2015, February 5). University of Iowa.
  • Formation of Polychlorinated Dibenzofurans and Dioxins during Combustion, Electrical Equipment Fires and PCB Incineration. (n.d.).
  • Analytical Methods for By-Product PCBs - Preliminary Validation and Interim Methods. (n.d.). EPA Nepis.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • Polychlorinated Naphthalenes. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • (PDF) Polychlorinated Naphthalenes (PCNs). (n.d.).
  • Chemical equation for synthesis of PCBs by direct chlorination of biphenyl[26]. (n.d.). ResearchGate.

  • Identifying Byproduct (aka "Inadvertently Generated") Polychlorinated Biphenyls in Waterbodies. (2023, January 10). Gradient Corp.
  • GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. (n.d.). Shimadzu.
  • Polychlorin
  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (n.d.). PubMed - NIH.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
  • Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and rel
  • 7. ANALYTICAL METHODS. (n.d.).
  • Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. (2019, October 30). Agilent.
  • Suzuki reaction. (n.d.). Wikipedia.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017, November 21).
  • Ullmann condens
  • Polychlorin
  • Alkyl Halide Reactivity. (n.d.). MSU chemistry.
  • Ullmann reaction | PPTX. (n.d.). Slideshare.
  • Ullmann reaction. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Improvement on Synthesis of Grignard Reagent. (n.d.). 大学化学.
  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange.
  • Ullmann Reaction. (n.d.). BYJU'S.
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S.
  • 12.4 Grignard Reagents. (2021, January 21). Organic Chemistry - YouTube.
  • grignard reagents. (n.d.). Chemguide.
  • How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com.
  • Ch23: Aryl Grignards. (n.d.). University of Calgary.

Sources

Technical Support Center: Improving the Solubility of Poorly Soluble Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzoic acid derivatives. Here, we provide in-depth, science-backed troubleshooting advice and practical protocols in a direct question-and-answer format to address common issues faced during experimentation.

Frequently Asked Questions (FAQs)
Q1: Why are many of my benzoic acid derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of benzoic acid derivatives often stems from a combination of their molecular structure and solid-state properties. Key factors include:

  • Hydrophobic Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which disfavors interaction with polar water molecules.

  • Crystalline Structure: Many derivatives exist as stable crystalline solids. Significant energy, known as crystal lattice energy, is required to break apart the crystal structure before the individual molecules can dissolve. [1]* Weak Acidity: Benzoic acid is a weak acid, with a pKa of about 4.2. [2][3]This means that in neutral or acidic solutions (pH < pKa), the molecule remains largely in its neutral, protonated (R-COOH) form, which is significantly less soluble than its ionized, deprotonated (R-COO⁻) form.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing meaningful experiments and interpreting results correctly. [4]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system has reached equilibrium between the dissolved and undissolved solid. [5][6]This value is typically determined using the "gold standard" shake-flask method, which may require 24 hours or longer to ensure equilibrium is reached. [7][8]* Kinetic Solubility is determined by how quickly a compound precipitates from a supersaturated solution. [5]It's often measured in high-throughput screening by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer. [6][9]The resulting value is often higher than the thermodynamic solubility because it reflects the concentration at which precipitation begins, not the point of equilibrium. [5][10] Why it matters: Kinetic solubility is useful for early-stage discovery to quickly rank compounds, but it can be misleading for formulation development. [6][10]A compound might appear soluble in a kinetic assay but will eventually precipitate from solution. For formulation and preclinical studies, the thermodynamic solubility is the more relevant and reliable parameter. [6][10]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you might encounter and provides step-by-step protocols for the most common and effective solubility enhancement techniques.

Problem 1: My compound crashes out of solution when I dilute my DMSO stock into aqueous buffer for an in vitro assay.
  • Primary Cause: You have exceeded the kinetic solubility of your compound in the final buffer composition. The introduction of the aqueous buffer creates an environment where the compound is no longer soluble at that concentration, leading to rapid precipitation.

  • Immediate Solution: Increase the percentage of co-solvent in your final assay buffer or decrease the final concentration of your compound.

  • Long-Term Strategy: Systematically determine the solubility of your compound using a more robust method like pH adjustment, co-solvency, or complexation.

Strategy 1: pH Adjustment and Salt Formation

This is the most effective initial strategy for ionizable compounds like benzoic acid derivatives. [11][12][13]By raising the pH of the solution above the compound's pKa, you convert the neutral carboxylic acid (R-COOH) into its much more soluble anionic salt form (R-COO⁻). [12]The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. [14][15][16][17]

For a weak acid like a benzoic acid derivative, the equation is: pH = pKa + log([A⁻]/[HA]) Where:

  • [A⁻] is the concentration of the ionized (soluble) form.

  • [HA] is the concentration of the un-ionized (poorly soluble) form.

This equation shows that when the pH is equal to the pKa, there are equal amounts of the ionized and un-ionized forms. To ensure at least 99% of the compound is in its soluble ionized form, the pH should be at least 2 units above the pKa.

Table 1: pKa Values of Benzoic Acid and Selected Derivatives

CompoundpKa
Benzoic acid4.20
o-Hydroxybenzoic acid (Salicylic acid)2.97
m-Hydroxybenzoic acid4.06
p-Hydroxybenzoic acid4.48
2,5-Dihydroxybenzoic acid2.97
3,5-Dihydroxybenzoic acid4.04
2-Aminobenzoic acid (Anthranilic acid)4.78
Data sourced from authoritative chemical tables.
[18]***
  • Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 3 to 8.

  • Equilibration: Add an excess amount of your solid benzoic acid derivative to a known volume of each buffer in separate vials.

  • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy. [9][19]6. Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of each buffer to generate a solubility-pH profile.

  • Problem: My compound precipitates even after forming a salt.

  • Cause: This can happen due to the "common ion effect." If your formulation buffer contains the same counter-ion as your salt, it can suppress dissolution. Also, for stable salt formation, the pKa of the base used should generally be at least 2-3 pH units higher than the pKa of the acidic drug. [20][21]* Solution: Choose a different salt-forming agent or a buffer system with different ions. Ensure a sufficient pKa difference between your drug and the chosen base. [22]

Diagram 1: Decision Workflow for Solubility Enhancement

G start Poorly Soluble Benzoic Acid Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Strategy 1: pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes cosolvency Strategy 2: Co-solvency is_ionizable->cosolvency No / Insufficient Improvement ph_adjust->cosolvency Insufficient Improvement complexation Strategy 3: Cyclodextrin Complexation cosolvency->complexation Insufficient / Toxicity Concerns other_methods Advanced Methods: Solid Dispersions, Nanosuspensions complexation->other_methods Further Enhancement Needed

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 2: Co-solvency

Co-solvency involves adding a water-miscible organic solvent to the aqueous solution to reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds. [23][24][25][26]

  • Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. [24][27][28]They disrupt water's hydrogen-bonding network, creating a less polar microenvironment that can better solvate the nonpolar regions of the benzoic acid derivative. [29]* Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and glycerin are frequently used due to their low toxicity. [23][25][27]

  • Select Co-solvents: Choose 2-3 pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Prepare Blends: Create a series of co-solvent/water (or buffer) blends in varying ratios (e.g., 10%, 20%, 30%, 50% v/v).

  • Equilibration: Add an excess amount of your compound to each blend.

  • Incubation & Separation: Follow steps 3 & 4 from the pH-dependent solubility protocol.

  • Quantification: Analyze the supernatant/filtrate to determine the solubility in each blend.

  • Analysis: Plot solubility versus the percentage of co-solvent to identify the most effective agent and the required concentration.

  • Problem: My compound precipitates when the co-solvent formulation is diluted (e.g., upon injection into an aqueous medium).

  • Cause: The concentration of the co-solvent falls below the level required to keep the drug in solution. This is a common issue with co-solvent-based formulations. [11]* Solution: This requires careful formulation design. You may need to use the lowest effective concentration of co-solvent or combine it with another technique, like pH adjustment, for a synergistic effect. [11]Also, be mindful of potential toxicity, as high concentrations of organic solvents can be problematic. [11][24]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like benzoic acid derivatives, forming water-soluble inclusion complexes. [30][31][32]

  • Mechanism: The hydrophobic part of the drug molecule partitions into the nonpolar interior of the cyclodextrin cavity, driven by the release of high-energy water molecules from the cavity. [30][32]This complex shields the hydrophobic drug from the aqueous environment, effectively increasing its apparent solubility. [30]* Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used in pharmaceuticals. [30]

Diagram 2: Mechanism of Cyclodextrin Complexation

G cluster_1 Formation of Water-Soluble Inclusion Complex drug Benzoic Acid Derivative (Hydrophobic) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow (Equilibrium) cd->arrow complex Inclusion Complex drug_in_cd Drug plus->cd arrow->complex

Sources

Preventing demethylation of methoxy-substituted aromatic compounds during reaction

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Preventing Unwanted Demethylation of Aromatic Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with methoxy-substituted aromatic compounds. Unwanted cleavage of the robust aryl methyl ether bond is a frequent and often frustrating side reaction, particularly during electrophilic aromatic substitution or when using acidic reagents.

As Senior Application Scientists, we understand that reaction failure is not just about yield loss; it's about lost time and resources. This guide moves beyond simple protocols to explain the underlying mechanisms of demethylation and provide a logical framework for troubleshooting and prevention. Here, you will find field-proven insights, comparative data, and detailed methodologies to maintain the integrity of your methoxy groups and ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is my methoxy group being cleaved during my reaction?

A1: The aryl methyl ether is generally stable, but it is susceptible to cleavage under strongly acidic conditions. The most common culprits are strong Lewis acids (e.g., AlCl₃, BBr₃, FeCl₃) and strong Brønsted acids (e.g., HBr, HI).[1][2] These reagents can protonate or coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (like Br⁻) in an SN2-type mechanism.[3][4] In some cases, particularly with tertiary alkyl ethers, an SN1 pathway can occur.[1]

Q2: I'm running a Friedel-Crafts reaction and observing significant demethylation. What's happening?

A2: This is a classic problem. Friedel-Crafts reactions often employ stoichiometric amounts of strong Lewis acids like AlCl₃.[5] The Lewis acid's primary role is to activate the acylating or alkylating agent. However, it can also coordinate strongly to the methoxy group's oxygen atom.[6] This interaction not only deactivates the ring towards the desired substitution but also initiates the demethylation pathway, especially at elevated temperatures.[5]

Q3: Are there "safe" Lewis acids I can use to avoid demethylation?

A3: Yes, the choice of Lewis acid is critical. Milder Lewis acids are less prone to causing demethylation.[7] Alternatives like SnCl₄, ZnCl₂, or solid acid catalysts like zeolites often provide the necessary catalytic activity for Friedel-Crafts reactions without the aggressive ether cleavage seen with AlCl₃.[5][7] In some cases, even FeCl₃ can be a milder alternative.[8][9] The optimal choice depends on the specific substrate and reaction conditions.

Q4: Besides changing the reagent, how can I modify my reaction conditions to prevent demethylation?

A4: Lowering the reaction temperature is the most effective initial step. Demethylation often has a higher activation energy than the desired reaction. Running the reaction at 0 °C or even -78 °C can dramatically suppress the side reaction.[10] Using the minimum necessary stoichiometry of the Lewis acid and minimizing reaction time can also be beneficial.

Q5: My molecule is very sensitive. Is there a way to perform a Friedel-Crafts acylation without a traditional Lewis acid?

A5: Yes, several methods have been developed for this purpose. One notable example is the use of hexafluoro-2-propanol (HFIP) as a promoter for intramolecular Friedel-Crafts acylations. This method avoids strong Lewis acids altogether, proceeding through a mechanism likely involving strong hydrogen bonding to the acyl chloride.[11]

Troubleshooting Guide: Focus on Friedel-Crafts Reactions

Undesired demethylation during Friedel-Crafts acylation of activated substrates like anisole is a common challenge. This guide provides a systematic approach to diagnosing and solving the problem.

Initial Diagnosis
  • Confirm Demethylation: The primary byproduct will be the corresponding phenol. This can be confirmed by LC-MS, NMR (disappearance of the -OCH₃ signal ~3.8 ppm, appearance of a broad -OH signal), or by comparison to an authentic sample of the phenolic compound.

  • Assess Reaction Conditions: Note the Lewis acid used, its stoichiometry, the reaction temperature, and the duration. Strong Lewis acids (AlCl₃, BBr₃) and elevated temperatures are primary suspects.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for mitigating demethylation during Friedel-Crafts reactions.

G start Demethylation Observed in Friedel-Crafts Reaction cond1 Is the temperature > 0 °C? start->cond1 step1 Action: Reduce Temperature (e.g., to 0 °C or -78 °C) cond1->step1 Yes cond2 Is a strong Lewis Acid (e.g., AlCl₃) used? cond1->cond2 No step1->cond2 end Problem Resolved: Methoxy Group Intact step1->end If successful step2 Action: Switch to a Milder Lewis Acid (e.g., SnCl₄, ZnCl₂, FeCl₃) cond2->step2 Yes cond3 Is the Lewis Acid stoichiometry > 1.1 eq? cond2->cond3 No step2->cond3 step2->end If successful step3 Action: Reduce Stoichiometry (Titrate to find optimal loading) cond3->step3 Yes step4 Advanced Strategy: Consider Lewis Acid-free methods (e.g., HFIP promotion) cond3->step4 No step3->step4 step3->end If successful step4->end

Caption: Troubleshooting workflow for demethylation.

Mechanism Deep Dive: How Lewis Acids Cleave Aryl Methyl Ethers

Understanding the mechanism is key to prevention. The cleavage of an aryl methyl ether by a Lewis acid like boron tribromide (BBr₃) is a well-studied process.[12][13]

  • Adduct Formation: The strongly Lewis acidic boron atom coordinates to the Lewis basic ether oxygen. This is a rapid and reversible step.[14]

  • Activation & Nucleophilic Attack: This coordination activates the ether. For aryl methyl ethers, the currently accepted mechanism involves a bimolecular pathway where a bromide from a second BBr₃-ether adduct attacks the methyl group of the first adduct in an SN2 fashion.[15][16] This circumvents the formation of a thermodynamically unfavorable free bromide ion.[15]

  • Product Formation: This attack displaces a dibromo(phenoxy)borane intermediate and generates methyl bromide.

  • Hydrolysis: Upon aqueous workup, the dibromo(phenoxy)borane is hydrolyzed to the final phenol product.[14]

The following diagram illustrates this mechanistic pathway.

G cluster_0 Mechanism of BBr₃-Mediated Demethylation A Ar-O-CH₃ + BBr₃ B [Ar-O(BBr₃)-CH₃] Adduct 1 A->B Coordination D Transition State (Bimolecular SN2 Attack) B->D + Adduct 2 C [Ar-O(BBr₃)-CH₃] Adduct 2 C->D E Ar-O-BBr₂ + CH₃Br D->E Cleavage F Ar-OH + B(OH)₃ (Phenol Product) E->F Aqueous Workup

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Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these fascinating yet sometimes frustrating molecules. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, impacting everything from polarity and solubility to intermolecular interactions.[1][2][3][4] Consequently, standard purification protocols often require significant modification.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common purification hurdles and achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated compounds behaving so differently from their non-fluorinated analogs during silica gel chromatography?

A: The high electronegativity of fluorine atoms significantly alters the electron distribution within a molecule, leading to a lower-than-expected polarity for many fluorinated compounds. This can cause them to elute much faster than anticipated from normal-phase silica gel columns, often with non-polar impurities. Additionally, the lone pairs on fluorine can engage in hydrogen bonding with the silanol groups on the silica surface, but these interactions are generally weaker than those of more traditional hydrogen bond acceptors like oxygen or nitrogen. In some cases, strong interactions between a polar fluorinated analyte and residual silanols can lead to peak tailing.[5]

Q2: I'm struggling with poor separation between my desired fluorinated product and a closely related impurity in reversed-phase HPLC. What can I do?

A: Reversed-phase chromatography of fluorinated compounds can be nuanced. While C8 and C18 columns are workhorses, the unique properties of organofluorine compounds may necessitate alternative stationary phases for optimal separation.[6] Consider using a pentafluorophenyl (PFP) stationary phase, which can offer enhanced selectivity for halogenated and aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions.[7][8] Another strategy is to modify the mobile phase. The use of fluorinated alcohols, like 2,2,2-trifluoroethanol (TFE), as a mobile phase additive can alter the selectivity of the separation.[8][9]

Q3: My fluorinated compound forms an azeotrope with my reaction solvent, making it impossible to remove by simple distillation. How can I break the azeotrope?

A: Azeotrope formation is a common challenge when working with volatile fluorinated compounds.[10] Simple distillation is ineffective because the vapor and liquid phases of an azeotropic mixture have the same composition.[11] One powerful technique to overcome this is extractive distillation . This involves adding a third component, an "entraining agent" or "separating agent," that selectively alters the volatility of one of the components of the azeotrope, allowing for separation by distillation.[10][12] For example, N-methyl-2-pyrrolidone has been successfully used as a separating agent to purify 2,2,2-trifluoroethanol from an azeotropic mixture with isopropanol.[12] Another approach is azeotropic distillation, where a component is added to form a new, lower-boiling azeotrope that can be removed.[11][13]

Q4: Crystallization of my fluorinated compound is proving difficult. It either oils out or crashes out of solution too quickly. What are some troubleshooting steps?

A: The intermolecular interactions of fluorinated compounds can be complex, influencing their crystallization behavior.[14][15] Weak C-F···F-C and C-H···F-C interactions play a significant role in the crystal packing of organofluorine compounds.[14][15][16] If your compound is oiling out, it suggests the solvent is too non-polar. Try a slightly more polar solvent or a solvent mixture. Rapid crystallization, which can trap impurities, can be slowed by using a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[17] Slow cooling is crucial; insulate the flask to allow for gradual temperature decrease. If these methods fail, consider techniques like vapor diffusion or layering a poor solvent over a solution of your compound.

Troubleshooting Guides

Guide 1: Challenges in Flash Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of product with non-polar impurities The fluorinated compound has lower polarity than expected.- Use a less polar solvent system (e.g., start with a higher percentage of hexane in a hexane/ethyl acetate system).- Consider using a fluorinated stationary phase for enhanced selectivity.[7]
Significant peak tailing Strong interaction between the compound and acidic silanol groups on the silica surface.- Add a small amount of a competitive additive to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[18]- Use end-capped silica gel to minimize the number of free silanol groups.[5]
Irreversible adsorption of the compound to the column The compound is highly polar and binds strongly to the silica gel.- Switch to a different stationary phase like alumina or Florisil.- Consider using reversed-phase flash chromatography.
Poor recovery The compound may be degrading on the acidic silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.- Use a less acidic stationary phase like alumina.
Guide 2: Issues with Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" The solvent is too non-polar, or the solution is supersaturated at a temperature above the compound's melting point.- Use a more polar solvent or a solvent mixture.- Ensure the solution is not overly concentrated.- Try cooling the solution more slowly.
Rapid precipitation ("crashing out") The solvent is too polar, or the solution is cooled too quickly.- Use a less polar solvent or a solvent mixture.- Add a small amount of a co-solvent in which the compound is more soluble to slow down crystallization.[17]- Insulate the crystallization flask to ensure slow cooling.[17]
No crystals form The solution is not sufficiently supersaturated, or nucleation is inhibited.- Slowly evaporate the solvent.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the desired compound.[19]- Cool the solution to a lower temperature.
Low recovery after crystallization The compound has significant solubility in the chosen solvent even at low temperatures.- Use a minimal amount of solvent for the initial dissolution.- Cool the solution for a longer period or to a lower temperature.- If the mother liquor is rich in the product, concentrate it and attempt a second crystallization.[17]

Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[20][21] It is particularly well-suited for the purification of less polar and thermally labile compounds. SFC often provides faster separations and uses less organic solvent compared to HPLC.[20] For fluorinated compounds, especially complex mixtures and polymers that are insoluble in common HPLC solvents, SFC can be an excellent alternative.

Fluorous Solid-Phase Extraction (F-SPE)

This technique leverages the unique property of "fluorophilicity," where highly fluorinated compounds preferentially partition into a fluorous phase.[22] In F-SPE, a silica gel modified with a perfluoroalkyl phase is used as the stationary phase.[23] A mixture is loaded onto the column, and non-fluorinated or lightly fluorinated compounds can be washed away with a conventional organic solvent. The highly fluorinated compounds are retained and can then be eluted with a fluorinated solvent.[23]

Experimental Protocols

Protocol 1: Purification of a Moderately Polar Fluorinated Amine via Flash Chromatography with a Modifier

Objective: To purify a fluorinated amine that exhibits peak tailing on standard silica gel.

Materials:

  • Crude reaction mixture containing the fluorinated amine.

  • Silica gel (230-400 mesh).

  • Hexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Triethylamine (Et3N).

Procedure:

  • Prepare the Mobile Phase: Create a stock solution of your desired eluent (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the dried powder onto the column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that removing the high-boiling triethylamine may require co-evaporation with a lower-boiling solvent like dichloromethane.

Protocol 2: Separation of a Fluorinated Aromatic Compound using a PFP HPLC Column

Objective: To achieve baseline separation of a fluorinated aromatic compound from a closely related impurity.

Materials:

  • Crude sample dissolved in mobile phase.

  • Pentafluorophenyl (PFP) HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional modifier).

Procedure:

  • Column Equilibration: Equilibrate the PFP column with your initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) for at least 10 column volumes.

  • Injection: Inject a small volume of your dissolved sample.

  • Gradient Elution: Run a linear gradient from your initial mobile phase composition to a higher organic concentration (e.g., 50% to 95% Acetonitrile over 20 minutes).

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Optimization: If separation is not optimal, adjust the gradient slope, flow rate, or add a modifier like 0.1% formic acid to both the aqueous and organic mobile phases to improve peak shape.

Visualizing Purification Workflows

Troubleshooting Workflow for Flash Chromatography of Fluorinated Compounds

flash_chromatography_troubleshooting cluster_troubleshooting Troubleshooting start Start: Crude Fluorinated Compound initial_screen Initial TLC Screening (e.g., 80:20 Hexane:EtOAc) start->initial_screen run_column Run Flash Chromatography initial_screen->run_column analyze_fractions Analyze Fractions (TLC/LC-MS) run_column->analyze_fractions pure_product Pure Product analyze_fractions->pure_product Separation Successful co_elution Problem: Co-elution analyze_fractions->co_elution Issues? tailing Problem: Peak Tailing analyze_fractions->tailing Issues? no_elution Problem: No Elution analyze_fractions->no_elution Issues? less_polar_eluent Action: Use Less Polar Eluent co_elution->less_polar_eluent Yes change_stationary_phase Action: Change Stationary Phase (Alumina, RP-Silica, Fluorous) co_elution->change_stationary_phase If still co-eluting add_modifier Action: Add Modifier (e.g., Et3N or AcOH) tailing->add_modifier Yes more_polar_eluent Action: Use More Polar Eluent no_elution->more_polar_eluent Yes no_elution->change_stationary_phase If still no elution less_polar_eluent->run_column Retry add_modifier->run_column Retry more_polar_eluent->run_column Retry change_stationary_phase->run_column Retry

Caption: A decision-making workflow for troubleshooting common issues in flash chromatography of fluorinated compounds.

References

  • Benchchem Technical Support Team. (2025).
  • Zhang, W. (2008).
  • US3101304A. (1963). Distillation process for fluorocarbons.
  • Selerity Technologies.
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  • US3449218A. (1969). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon.
  • Mori, S., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Journal of Separation Science, 47(16), e2400121. [Link]

  • Miyake, Y., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 84(14), 6213-9. [Link]

  • Benchchem Technical Support Team. (2025).
  • Qiu, X., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Beilstein Journal of Organic Chemistry, 9, 2136-41. [Link]

  • Billiet, H. A. H., & De Galan, L. (1983). A re-examination of the chromatographic properties of a perfluorinated stationary phase for reversed-phase liquid chromatography.
  • Request PDF. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. [Link]

  • Niessen, H. G., & Woelk, K. (2005). Investigations in Supercritical Fluids.
  • Miyake, Y., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry, 84(14), 6213-9. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Gushchin, P. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8449-8459. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Brinker, C. J., & Scherer, G. W. (1990). Retention of Fluorine in Silica Gels and Glass. Journal of the American Ceramic Society, 73(3), 573-580.
  • Liu, T., & Jiang, Z. X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Beilstein Journal of Organic Chemistry, 10, 1349-55. [Link]

  • JP2815913B2. (1998). Method for separating HF by azeotropic distillation.
  • Santasania, C. T. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Gushchin, P. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8449-8459.
  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Berger, T. (n.d.).
  • Bacalum, E., & Cheregi, M. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Semantic Scholar.
  • Benchchem Technical Support Team. (n.d.). Technical Support Center: Synthesis of Organofluorine Compounds. Benchchem.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. [Link]

  • Varadwaj, A., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(6), 3894-3904. [Link]

  • Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 26. [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • Ismalaj, E., et al. (2022). Modern Strategies in Organofluorine Chemistry. Synthesis, 54(01), 1-15.
  • Al-Karmalawy, A. A., & El-Sawy, E. R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 265.
  • MDPI. (n.d.). Molecules | Special Issue : Insights for Organofluorine Chemistry. [Link]

  • Paton, R. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox.
  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. (2020). Integrated Environmental Assessment and Management, 16(4), 459-472. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Polar Hydrophobicity of Fluorinated Compounds.
  • Monti, L., et al. (2014). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Journal of the American Chemical Society, 136(30), 10582-5. [Link]

  • Guide for crystalliz
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Polar Hydrophobicity of Fluorinated Compounds.
  • Elegant and fast way without chromatography to remove fluoride ions from water phase without contamination of the polar water soluble product?. (2023). Chemistry Stack Exchange. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
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Stability issues of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Introduction: Understanding the Stability of this compound

This compound is a complex molecule with several functional groups that can influence its stability in solution. The presence of a biphenyl core, a carboxylic acid moiety, and halogen (chloro and fluoro) and methoxy substituents creates a unique chemical environment. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development. This guide will walk you through the key stability considerations for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The carboxylic acid group's ionization state is pH-dependent, which can affect solubility and reactivity. Acidic or basic conditions can also catalyze hydrolysis of the methoxy group.

  • Light: Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as decarboxylation and hydrolysis.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in hydrolytic degradation, while certain organic solvents might be more inert.

  • Presence of Oxidizing Agents: Although generally stable to mild oxidation, strong oxidizing conditions could potentially lead to degradation.

Q2: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

A2: A decrease in concentration is likely due to chemical degradation. Based on the structure of this compound, the most probable degradation pathways are hydrolysis of the methoxy group or photodegradation. To identify the cause, we recommend performing a systematic investigation as outlined in our troubleshooting guide below. It is also crucial to ensure proper storage of your stock solution, protecting it from light and storing it at a low temperature (e.g., -20°C or -80°C).

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: For optimal stability, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for long-term storage. For aqueous buffers, prepare fresh solutions before use.

  • Storage Conditions: Store stock solutions in amber vials to protect from light. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

  • Inert Atmosphere: For highly sensitive experiments, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q4: Are there any known degradation products I should be looking for in my analysis?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation products could include:

  • Hydrolysis Product: 4-(4-Chloro-2-hydroxyphenyl)-3-fluorobenzoic acid, resulting from the cleavage of the methoxy group.

  • Photodegradation Products: Dechlorinated or dehalogenated derivatives.

  • Decarboxylation Product: 4-Chloro-2-methoxy-3'-fluorobiphenyl, formed under harsh conditions.

Identifying these potential degradants can be achieved through techniques like LC-MS, as detailed in the experimental protocols section.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving stability problems encountered during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of the parent compound.1. Confirm Peak Identity: Use mass spectrometry (MS) to determine the mass of the new peaks and compare them to the predicted degradation products.2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.
Poor reproducibility of experimental results Compound instability under experimental conditions.1. Control Environmental Factors: Ensure consistent pH, temperature, and light exposure across all experiments.2. Use Fresh Solutions: Prepare fresh working solutions from a properly stored stock for each experiment.3. Stability-Indicating Assay: Include a control sample in your experimental workflow and analyze it by HPLC at the beginning and end of the experiment to monitor for degradation.
Precipitation of the compound from aqueous solution pH-dependent solubility of the carboxylic acid or low solubility of a degradation product.1. Adjust pH: Ensure the pH of your aqueous solution is appropriate to maintain the solubility of the carboxylic acid (generally, a more basic pH will increase solubility).2. Use Co-solvents: Consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure and the known reactivity of its functional groups.

G parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis photodegradation Photodegradation (UV/Light Exposure) parent->photodegradation decarboxylation Decarboxylation (High Temperature) parent->decarboxylation hydrolysis_product 4-(4-Chloro-2-hydroxyphenyl)-3-fluorobenzoic acid hydrolysis->hydrolysis_product photo_product Dechlorinated Species photodegradation->photo_product decarboxy_product 4-Chloro-2-methoxy-3'-fluorobiphenyl decarboxylation->decarboxy_product

Caption: Predicted degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[1][2][3]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Heating block or oven

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standards and samples in the mobile phase or a compatible solvent.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the elution of the parent peak and any new peaks corresponding to degradation products.

  • For peak identification, collect fractions and analyze by mass spectrometry or use an in-line LC-MS system.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the stability of this compound.

G start Start: Stability Investigation prepare_stock Prepare Stock Solution (1 mg/mL in Methanol) start->prepare_stock forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prepare_stock->forced_degradation analyze_samples Analyze Stressed Samples and Control forced_degradation->analyze_samples develop_hplc Develop Stability-Indicating HPLC/LC-MS Method develop_hplc->analyze_samples identify_degradants Identify Degradation Products (LC-MS) analyze_samples->identify_degradants quantify Quantify Parent Compound and Degradants identify_degradants->quantify end End: Stability Profile Established quantify->end

Caption: Workflow for stability assessment of the compound.

References

  • BenchChem. (2025).
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  • Research Journal of Pharmacy and Technology. (n.d.).
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  • MDPI. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • ACS Publications. (2017).
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  • NIH. (2013). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution.
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  • Wikipedia. (n.d.). Ether cleavage.
  • NIH. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • NIH. (2022).
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  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
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  • NIH. (2021). Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants.
  • NIH. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
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Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the minimization of homocoupling side reactions in palladium-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the efficiency and purity of their coupling reactions. Here, we dissect the root causes of homocoupling and provide actionable, field-proven strategies to favor the desired cross-coupling pathway.

Introduction: The Homocoupling Conundrum

Homocoupling, the undesired dimerization of one of the coupling partners, is a common side reaction that plagues various cross-coupling methodologies. It not only consumes valuable starting materials and reduces the yield of the target product but also complicates purification, demanding additional time and resources. Understanding the mechanistic origins of homocoupling is paramount to devising effective strategies for its suppression.

Generally, homocoupling arises from several key factors, including the presence of oxygen, the nature of the palladium catalyst and its ligands, the choice of base, and the overall reaction conditions.[1] This guide will explore these factors in detail across different reaction types and provide specific troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in most cross-coupling reactions?

A1: The presence of oxygen is one of the most common culprits behind homocoupling.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in catalytic cycles that lead to the dimerization of organometallic reagents, such as boronic acids in Suzuki coupling or terminal alkynes in Sonogashira coupling.[4][5] Therefore, the rigorous exclusion of oxygen is the first and most critical step in minimizing this side reaction.[6]

Q2: How does the choice of palladium precatalyst influence homocoupling?

A2: The oxidation state of the palladium precatalyst can significantly impact the extent of homocoupling. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, necessitates an in-situ reduction to the catalytically active Pd(0) species.[4][7] This reduction step can sometimes be inefficient or proceed through pathways that promote homocoupling.[4] For instance, in Suzuki reactions, two molecules of the organoboronic acid can be consumed to reduce Pd(II) to Pd(0), resulting in a homocoupled byproduct.[4]

Recommendation: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step and potentially reduce homocoupling.[1][8]

Q3: Can the supporting ligand on the palladium catalyst affect homocoupling rates?

A3: Absolutely. The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, thereby influencing the relative rates of the desired cross-coupling versus the undesired homocoupling.[1] Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[4] In Buchwald-Hartwig amination, for example, sterically hindered biaryl phosphine ligands are known to favor the formation of monoligated palladium species, which enhances the rate of C-N bond formation and suppresses side reactions.[9][10]

Q4: What is the role of the base in promoting or suppressing homocoupling?

A4: The base plays a multifaceted role in cross-coupling reactions and can significantly influence selectivity. In Suzuki-Miyaura coupling, the base activates the organoboronic acid by forming a more nucleophilic borate species, which is essential for transmetalation.[11][12] However, the choice and stoichiometry of the base can also affect homocoupling. An inappropriate base can lead to catalyst decomposition or promote side reactions.[13] The selection of a suitable base is therefore a critical parameter to optimize for minimizing homocoupling.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of biaryl homocoupling product from the organoboronic acid.

Suzuki_Homocoupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions C1 Oxygen Presence S1 Rigorous Degassing (Freeze-Pump-Thaw / N₂ Sparge) C1->S1 C2 Pd(II) Precatalyst S2 Use Pd(0) Precatalyst (e.g., Pd₂(dba)₃) C2->S2 S3 Add Mild Reducing Agent (e.g., Potassium Formate) C2->S3 C3 Inefficient Transmetalation S4 Optimize Base & Solvent C3->S4 C4 Inappropriate Ligand S5 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) C4->S5

Detailed Action Plan:

Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen Implement rigorous degassing of solvents and reagents (e.g., freeze-pump-thaw cycles or subsurface nitrogen sparging).[3][6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen promotes the oxidation of Pd(0) to Pd(II), which can catalyze the homocoupling of boronic acids.[4]
Use of Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[8] Alternatively, add a mild reducing agent like potassium formate to the reaction mixture when using a Pd(II) source.[6][14]This avoids the in-situ reduction of Pd(II) by the boronic acid, a key pathway for homocoupling.[4] The mild reducing agent helps to maintain the palladium in its active Pd(0) state.[6]
Inappropriate Ligand Employ bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[8]These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[4]
Slow Transmetalation Optimize the base and solvent system. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[8]Efficient transmetalation is crucial. If this step is slow, the concentration of the organopalladium halide intermediate increases, providing more opportunity for side reactions. The base is critical for activating the boronic acid to facilitate transmetalation.[11]
Sonogashira Coupling

Problem: Formation of the alkyne homocoupling product (Glaser coupling).

Sonogashira_Glaser_Coupling cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)L₂-C≡CR' OxAdd->Transmetalation Transmetalation (from Cu-Acetylide) Product R-C≡CR' Transmetalation->Product Reductive Elimination Product->Pd0 Alkyne R'-C≡CH CuAcetylide R'-C≡CCu Alkyne->CuAcetylide Cu(I), Base Dimer R'-C≡C-C≡C-R' CuAcetylide->Dimer O₂, Oxidation

Detailed Action Plan:

Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.[2]Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is the key step in the Glaser homocoupling pathway.[2][5]
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.[2][15]The copper co-catalyst, while often accelerating the desired reaction, is also a catalyst for the undesired Glaser coupling.[2][16] Eliminating it is the most direct way to prevent this side reaction.
High Alkyne Concentration Add the terminal alkyne to the reaction mixture slowly using a syringe pump.[2]Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.
Suboptimal Base/Solvent Use an amine base (e.g., triethylamine, diisopropylamine), which can also help keep the copper(I) in its reduced state.[1]The choice of base and solvent can influence the rates of both the desired and undesired pathways.
Buchwald-Hartwig Amination

Problem: Formation of biaryl from the aryl halide starting material.

Detailed Action Plan:

Potential Cause Recommended Solution Scientific Rationale
Catalyst Decomposition Ensure an inert atmosphere to prevent oxidation of the Pd(0) catalyst.Inactive palladium species can sometimes catalyze homocoupling reactions.
Inappropriate Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos).[9][10]These ligands promote the formation of monoligated palladium species, which accelerates the desired C-N reductive elimination over competing pathways.[9]
Suboptimal Base Screen different bases. While strong, non-nucleophilic bases like NaOtBu are common, sometimes weaker bases like K₃PO₄ or Cs₂CO₃ can provide better selectivity.The base plays a critical role in the deprotonation of the amine or the palladium-amine complex. An unsuitable base can lead to side reactions.[17]

Experimental Protocols

Protocol 1: Rigorous Deoxygenation of Reaction Solvents
  • Freeze-Pump-Thaw (Recommended for highest level of deoxygenation): a. Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock. b. Freeze the solvent using a liquid nitrogen bath. c. Once completely frozen, evacuate the flask under high vacuum for 10-15 minutes. d. Close the stopcock and thaw the solvent in a water bath. You will observe gas bubbles being released from the solvent. e. Repeat this cycle at least three times to ensure thorough deoxygenation. f. Backfill the flask with an inert gas (Argon or Nitrogen).

  • Inert Gas Sparging (A simpler, often sufficient method): a. Place the solvent in a suitable flask. b. Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface. c. Bubble the inert gas through the solvent for at least 30-60 minutes. d. Maintain a positive pressure of the inert gas over the solvent.

Protocol 2: Setting up a Cross-Coupling Reaction to Minimize Homocoupling
  • Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.

  • Add the solid reagents (aryl halide, coupling partner, base, and palladium precatalyst/ligand) to the reaction flask.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent(s) via syringe.

  • If one of the reagents is a liquid, add it via syringe. For reagents prone to homocoupling (e.g., terminal alkynes), consider slow addition using a syringe pump.[2]

  • Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

Conclusion

Minimizing homocoupling in cross-coupling reactions is a matter of controlling the reaction environment and carefully selecting the catalytic system. By understanding the mechanistic underpinnings of these undesired pathways, researchers can systematically troubleshoot and optimize their reactions. The strategies outlined in this guide—rigorous exclusion of oxygen, judicious choice of catalyst and ligands, and optimization of reaction parameters—provide a robust framework for achieving high yields and purity in your synthetic endeavors.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017). ResearchGate. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Thieme Connect. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. (2004). ResearchGate. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. (2018). ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (2016). Royal Society of Chemistry. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2004). ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2022). ACS Organic & Inorganic Au. [Link]

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2022). National Institutes of Health. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (2017). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (n.d.). Chemical.AI. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). National Institutes of Health. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2013). ResearchGate. [Link]

  • Computational Study of Gold-Catalyzed Homo- And Cross-Coupling Reactions. (2013). PubMed. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2005). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF. (2007). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid: A Comparative Analysis of NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Complex molecules, such as 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, which feature multiple interacting substituents on a biaryl scaffold, present a significant analytical challenge. The precise arrangement of these substituents dictates the molecule's chemical properties, reactivity, and biological activity. Therefore, confirming the correct isomeric structure is not merely a procedural step but a critical determinant of a research program's success.

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the complete structural elucidation of this compound. We will explore the causality behind experimental choices in 1D and 2D NMR, present a detailed interpretation of the expected spectral data, and objectively compare the capabilities of NMR with alternative analytical techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Part 1: Definitive Structural Analysis via 1D and 2D NMR Spectroscopy

NMR spectroscopy stands as the most powerful technique for the complete structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex structure like this compound, a multi-faceted NMR approach is essential.

Experimental Protocol: A Self-Validating Workflow

The validity of spectral interpretation is founded upon a robust and reproducible experimental protocol. The following steps outline a comprehensive approach for acquiring high-quality NMR data for the target molecule.

  • Sample Preparation :

    • Weighing : Accurately weigh 20-25 mg of the sample for ¹³C NMR analysis and a smaller portion (5-10 mg) for ¹H NMR. The larger quantity for ¹³C NMR is necessary to overcome the low natural abundance of the ¹³C isotope.

    • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the benzoic acid moiety, and its deuteration prevents large solvent signals from obscuring the analyte peaks in ¹H NMR.[2] The residual proton signal of DMSO-d₆ (around 2.50 ppm) and the carbon signal (around 39.52 ppm) serve as convenient internal references.

    • Dissolution : Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Gentle sonication may be used to ensure complete dissolution.

  • Spectrometer Setup and Data Acquisition :

    • Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended. Higher field strengths provide better signal dispersion and resolution, which is critical for analyzing complex aromatic regions.

    • Standard Experiments :

      • ¹H NMR : A standard single-pulse experiment to determine proton chemical shifts, multiplicities, and integrals.

      • ¹³C{¹H} NMR : A proton-decoupled experiment to obtain a spectrum with a single peak for each unique carbon atom.

      • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[3]

      • ¹⁹F NMR : Given the presence of fluorine, this experiment provides information on the fluorine chemical environment and its couplings.[4][5]

    • 2D Correlation Experiments :

      • COSY (Correlation Spectroscopy) : To identify proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds.[6][7]

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton directly to its attached carbon atom (one-bond ¹H-¹³C correlation).[8][9]

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range correlations between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). This is indispensable for assigning quaternary carbons and connecting different fragments of the molecule.[8][10]

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical flow of experiments for a comprehensive structural analysis.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Integration & Structure Confirmation H1 ¹H NMR COSY COSY H1->COSY Identifies ¹H-¹H Coupling HSQC HSQC H1->HSQC Provides ¹H Dimension Assign Assign Signals H1->Assign C13 ¹³C{¹H} NMR C13->HSQC Provides ¹³C Dimension C13->Assign DEPT DEPT-135 DEPT->Assign Determines CHn Multiplicity F19 ¹⁹F NMR F19->Assign Confirms F Environment COSY->Assign Confirms Proton Connectivity HSQC->Assign Links ¹H to Attached ¹³C HMBC HMBC HMBC->Assign Establishes Long-Range ¹H-¹³C Connectivity HMBC->Assign Structure Elucidate Final Structure Assign->Structure

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying principles and experimental considerations. We will compare fragmentation behaviors in both positive and negative ionization modes and contrast mass spectrometry with other common analytical techniques, offering a comprehensive resource for structural elucidation.

The molecule this compound is a complex biaryl structure. Its fragmentation is governed by the interplay of its constituent functional groups: a carboxylic acid, a methoxy group, and two different halogen substituents (chlorine and fluorine) on two separate phenyl rings. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, such as in metabolite identification or quality control settings.

Predicted Molecular Ion and Isotopic Pattern

Before delving into fragmentation, it is essential to establish the characteristics of the molecular ion. The molecular formula is C₁₄H₁₀ClFO₃.

  • Monoisotopic Mass: 280.0251 g/mol

  • Key Feature - Chlorine Isotope Pattern: A defining characteristic in the mass spectrum of a chlorine-containing compound is the presence of the ³⁷Cl isotope. This results in a distinct isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak (the M peak, corresponding to the ³⁵Cl isotope). This pattern is a powerful diagnostic tool for confirming the presence of chlorine.

A high-resolution mass spectrometer would be expected to show the following:

  • [M]⁺˙ or [M-H]⁻: ~280.0251 (¹²C₁₄H₁₀³⁵Cl¹⁹F¹⁶O₃)

  • [M+2]⁺˙ or [M-H+2]⁻: ~282.0222 (¹²C₁₄H₁₀³⁷Cl¹⁹F¹⁶O₃)

Fragmentation Analysis: A Tale of Two Modes

Electrospray ionization (ESI) is the preferred method for a molecule of this nature due to its polarity. The fragmentation pattern, however, will differ significantly depending on whether positive or negative ion mode is employed.

For carboxylic acids, negative ion mode is often highly informative as they readily deprotonate at the acidic proton to form a stable [M-H]⁻ precursor ion.[1][2] Collision-induced dissociation (CID) of this precursor is predicted to follow several key pathways rooted in the stability of the resulting anions.

Primary Fragmentation Events for [M-H]⁻ (m/z 279.0173):

  • Loss of Carbon Dioxide (CO₂): This is a classic fragmentation pathway for deprotonated carboxylic acids.[3] The loss of 44 Da leads to the formation of a highly stable biaryl anion. This is often the most abundant fragment ion (the base peak).

  • Loss of the Carboxyl Group (•COOH): A less common but possible fragmentation involves the homolytic cleavage of the C-C bond between the phenyl ring and the carboxyl group, resulting in the loss of 45 Da.[1]

The proposed fragmentation cascade is visualized below.

Caption: Predicted ESI- fragmentation of this compound.

In positive ion mode, the molecule will be protonated, likely at the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group, to form the [M+H]⁺ precursor ion. Fragmentation of aromatic carboxylic acids in positive mode often involves losses from the carboxyl group.[4][5][6]

Primary Fragmentation Events for [M+H]⁺ (m/z 281.0329):

  • Loss of Water (H₂O): A characteristic fragmentation for protonated carboxylic acids is the neutral loss of water (18 Da) to form a stable acylium ion.[4][7]

  • Sequential Loss of H₂O and Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can then lose carbon monoxide (28 Da). This two-step fragmentation is a hallmark of many aromatic acids.[4]

  • Loss of a Methyl Radical (•CH₃): The methoxy group provides an alternative fragmentation route through the loss of a methyl radical (15 Da), which is a common pathway for methoxy-substituted aromatic compounds.[8]

The proposed fragmentation cascade is visualized below.

Caption: Predicted ESI+ fragmentation of this compound.

Comparative Analysis

A direct comparison of the data from both ionization modes provides complementary structural information.

FeatureNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)
Precursor Ion [M-H]⁻ (m/z 279.0)[M+H]⁺ (m/z 281.0)
Primary Loss CO₂ (44 Da)H₂O (18 Da)
Key Fragments m/z 235.0, 234.0m/z 263.0, 235.0, 266.0
Sensitivity Potentially higher due to acidic natureGenerally good
Structural Insight Confirms carboxylic acid presence via CO₂ lossConfirms carboxylic acid (H₂O loss) and methoxy group (•CH₃ loss)

While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive structural elucidation often involves orthogonal techniques.

TechniqueStrengths for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Precise mass and elemental formula. Isotopic pattern confirms Cl. Fragmentation confirms functional groups.Cannot definitively establish substitution patterns on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Gold standard for determining the precise 3D structure, including the substitution patterns on both aromatic rings.Requires a pure sample in larger quantities than MS. Complex spectra may require advanced 2D techniques for full assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy Quickly confirms the presence of key functional groups (O-H stretch for acid, C=O stretch, C-O stretches for ether).Provides limited information on the overall molecular skeleton and connectivity.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

To obtain the fragmentation data discussed, a tandem mass spectrometry (MS/MS) experiment is required.

Objective: To generate a characteristic fragmentation pattern for this compound for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) and mobile phase B (e.g., acetonitrile).

  • Infusion and MS Scan:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (MS1) over a range of m/z 50-500 to identify the precursor ion ([M+H]⁺ or [M-H]⁻) and confirm its isotopic pattern.

  • Tandem MS (MS/MS) Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select the monoisotopic peak of the precursor ion (e.g., m/z 281.0 for positive mode or m/z 279.0 for negative mode) in the first mass analyzer (e.g., quadrupole).

    • Apply collision energy (e.g., a ramp of 10-40 eV) in the collision cell (e.g., using argon as the collision gas) to induce fragmentation.

    • Scan the second mass analyzer (e.g., TOF) to detect the resulting fragment ions.

  • Data Analysis:

    • Analyze the resulting product ion spectrum to identify the m/z values of the fragment ions.

    • Calculate the neutral losses from the precursor ion to deduce the fragmentation pathways.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Below is a workflow diagram for this experimental process.

Caption: General workflow for MS/MS analysis of the target compound.

References

  • Murugan, P. (2015). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research, 8(4), 2234-2240.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman College.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide. BenchChem.
  • University of Arizona. (n.d.).
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Chemistry LibreTexts. (2023).
  • Wang, Y., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252.
  • IGNOU. (n.d.).
  • Wikipedia. (n.d.).
  • Wang, Y., et al. (2017).
  • Owen, R., et al. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow...
  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.

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A Researcher's Guide to FT-IR Spectroscopy of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced molecular characteristics of substituted benzoic acids is critical. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful, rapid, and non-destructive analytical technique for this purpose. This guide provides an in-depth comparison of the FT-IR spectra of various substituted benzoic acids, supported by experimental data and protocols, to elucidate the structural information encoded within their vibrational signatures.

The Principle: Unveiling Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. For benzoic acid and its derivatives, specific functional groups absorb at characteristic frequencies. The most informative vibrations include:

  • O-H Stretching: In the solid state, benzoic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding results in a very broad and strong absorption band for the O-H stretch of the carboxylic acid, usually appearing in the 2500-3300 cm⁻¹ region.[1][2] This broadness is a hallmark of the strong hydrogen bonding present.[1]

  • C=O Stretching: The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption band. In aromatic carboxylic acids like benzoic acid, this peak is typically found between 1700 and 1680 cm⁻¹.[1] Its precise position is highly sensitive to the electronic effects of substituents on the aromatic ring.

  • C-O Stretching and O-H Bending: The stretching of the C-O single bond and the in-plane bending of the O-H group are coupled vibrations, often appearing as two distinct bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. The out-of-plane O-H bend is also a characteristic broad absorption around 920 cm⁻¹.

  • Aromatic C-H and C=C Vibrations: The benzene ring itself produces a series of characteristic absorptions. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C in-plane stretching vibrations are found in the 1600-1450 cm⁻¹ region.[1][3]

The power of FT-IR in this context lies in its ability to reveal how substituents on the benzene ring influence the electronic environment of the carboxyl group, leading to predictable shifts in these characteristic absorption frequencies.

Experimental Protocol: A Self-Validating Workflow

Accurate and reproducible FT-IR data begins with meticulous sample preparation. The KBr (potassium bromide) pellet method is a widely used and reliable technique for solid samples.[4][5]

Methodology: KBr Pellet Preparation

  • Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid interference from water absorption bands (broad O-H stretch around 3400 cm⁻¹).[5] KBr is hygroscopic and should be stored in a desiccator and dried in an oven prior to use.[6]

  • Grinding: Weigh approximately 1-2 mg of the substituted benzoic acid and 100-200 mg of dry KBr.[5] First, grind the sample to a fine powder in an agate mortar and pestle to reduce particle size and minimize scattering effects (Christiansen effect).[6] Then, add the KBr and gently but thoroughly mix to ensure uniform dispersion.[6][7]

  • Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.[8]

  • Pressing: Gradually apply a pressure of 8-10 metric tons for a standard 13 mm die.[6] Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent or translucent pellet.[6]

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record a background spectrum of a pure KBr pellet or an empty sample holder first. Then, collect the sample spectrum.[4] The desired spectral range is typically 4000-400 cm⁻¹.[4]

Workflow Diagram: KBr Pellet Preparation for FT-IR Analysis

G cluster_prep Sample & Matrix Preparation cluster_press Pellet Formation cluster_analysis FT-IR Analysis A Dry Sample & KBr B Weigh ~1-2mg Sample & ~150mg KBr A->B C Grind Sample Finely B->C D Mix Sample & KBr C->D E Load Mixture into Die D->E F Apply 8-10 Tons Pressure E->F G Hold Pressure (1-2 min) F->G H Eject Transparent Pellet G->H J Record Sample Spectrum H->J I Record Background Spectrum (Pure KBr Pellet) I->J K Process Data (Baseline Correction, etc.) J->K

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

This protocol is self-validating because a visually transparent, non-cloudy pellet indicates proper grinding and pressure application, minimizing light scattering and ensuring high-quality spectra. The background scan accounts for any atmospheric (CO₂, H₂O) or matrix (KBr) absorptions, ensuring the final spectrum represents only the sample.

Comparative Analysis: The Influence of Substituents

The electronic properties of a substituent on the benzene ring directly impact the bond strength, and thus the vibrational frequency, of the C=O group in the carboxylic acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strongly electron-withdrawing. They pull electron density away from the carbonyl group through inductive and resonance effects. This strengthens the C=O double bond, causing its stretching vibration to shift to a higher wavenumber (frequency).[9][10]

  • Electron-Donating Groups (EDGs): Substituents like the amino (-NH₂) or hydroxyl (-OH) groups are electron-donating. They push electron density into the aromatic ring, which can then be delocalized onto the carbonyl group. This increased electron density weakens the C=O double bond, causing its stretching vibration to shift to a lower wavenumber.[9]

The following table summarizes the characteristic FT-IR peak positions for benzoic acid and several para-substituted derivatives.

CompoundSubstituent (para-)ν(C=O) (cm⁻¹)ν(O-H) stretch (cm⁻¹)Key Observations
Benzoic Acid-H~16852500-3300 (broad)Baseline for comparison.[1]
p-Nitrobenzoic Acid-NO₂ (EWG)~17002500-3300 (broad)C=O frequency is shifted higher due to the strong electron-withdrawing effect of the nitro group.[11]
p-Aminobenzoic Acid-NH₂ (EDG)~16772500-3300 (broad)C=O frequency is shifted lower due to the electron-donating nature of the amino group. Additional N-H stretching bands appear around 3300-3500 cm⁻¹.[12][13]
p-Hydroxybenzoic Acid-OH (EDG)~16802500-3300 (broad)C=O frequency is shifted slightly lower. A broad phenolic O-H stretch often overlaps with the carboxylic O-H band.[14][15]

Logical Relationship: Substituent Effect on Carbonyl Frequency

G substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) e.g., -NO2 substituent->ewg edg Electron-Donating Group (EDG) e.g., -NH2, -OH substituent->edg effect Electronic Effect on Carbonyl Group ewg->effect Inductive & Resonance Withdrawal edg->effect Inductive & Resonance Donation strengthen Strengthens C=O Bond effect->strengthen weaken Weakens C=O Bond effect->weaken frequency Observed Shift in ν(C=O) Frequency strengthen->frequency weaken->frequency higher Higher Wavenumber (Hypsochromic Shift) frequency->higher lower Lower Wavenumber (Bathochromic Shift) frequency->lower

Caption: Impact of substituent electronic effects on C=O frequency.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of substituted benzoic acids. The position of the carbonyl (C=O) stretching frequency serves as a highly sensitive probe of the electronic effects imparted by substituents on the aromatic ring. By following a robust experimental protocol, researchers can obtain high-quality, reproducible spectra that provide clear, comparative data. Understanding the correlation between substituent type and vibrational frequency shifts allows for rapid confirmation of molecular identity and provides deeper insights into the intramolecular dynamics of these important compounds.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Boczar, M., Flakus, H. T., & Wójcik, M. J. (2002). Infrared spectra of the hydrogen bond in benzoic acid crystals: temperature and polarization effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 179-196. Retrieved from [Link]

  • Gatta, M., Rinaldi, V., & Verdecchia, M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics, 16(1). Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]

  • de Oliveira, L. F. C., et al. (2016). FTIR spectra of a p-aminobenzoic acid. ResearchGate. Retrieved from [Link]

  • Exner, O., & Fiedler, P. (1980). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Collection of Czechoslovak Chemical Communications, 45(5), 1251-1268. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ishida, H., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5147–5156. Retrieved from [Link]

  • Mary, Y. A., & Panicker, C. Y. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1583. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the properties of a target molecule. Among the vast array of available synthons, fluorinated aromatic compounds, particularly the isomers of fluorobenzoic acid, offer a unique combination of stability and tunable reactivity. The strategic placement of a fluorine atom on the benzoic acid scaffold dramatically alters the electron density distribution within the aromatic ring and the acidity of the carboxyl group. This guide provides an in-depth, objective comparison of the reactivity of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes and the development of novel molecular entities.

Understanding the Influence of Fluorine's Position: Electronic Effects at Play

The reactivity of the fluorobenzoic acid isomers is fundamentally governed by the interplay of inductive and resonance effects, which vary depending on the position of the fluorine atom relative to the carboxylic acid group.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect through the sigma bond network. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, a resonance or mesomeric effect. This electron-donating effect is most significant at the ortho and para positions, where it can directly influence the electron density at the carbon atom bearing the carboxylic acid group.

  • The Ortho Effect: In 2-fluorobenzoic acid, the proximity of the fluorine atom to the carboxylic acid group leads to a through-space interaction, often referred to as the "ortho effect." This can involve steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, as well as intramolecular hydrogen bonding, which can influence the acidity and reactivity of the molecule.[1][2]

The net result of these effects dictates the electron density of the aromatic ring and the acidity of the carboxylic acid, thereby influencing the isomers' susceptibility to electrophilic and nucleophilic attack, as well as their behavior in reactions involving the carboxyl group.

Comparative Acidity: A Quantitative Look at Reactivity

The acidity of the fluorobenzoic acid isomers, quantified by their pKa values, provides a direct measure of the electronic influence of the fluorine substituent on the carboxyl group. A lower pKa value indicates a stronger acid, which corresponds to a more stable conjugate base (benzoate).

IsomerpKa
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
Benzoic Acid (for reference)4.20

Data Interpretation:

  • 2-Fluorobenzoic acid is the strongest acid among the isomers. This is a consequence of the powerful, distance-dependent inductive effect of the fluorine atom at the ortho position, which effectively stabilizes the negative charge of the carboxylate anion.[1] The "ortho effect" also plays a significant role in enhancing its acidity.[1][2]

  • 3-Fluorobenzoic acid is the next strongest acid. At the meta position, the fluorine atom primarily exerts its electron-withdrawing inductive effect, leading to a notable increase in acidity compared to benzoic acid. The resonance effect does not operate at the meta position.

  • 4-Fluorobenzoic acid is the weakest acid of the three isomers, with a pKa value only slightly lower than that of benzoic acid. At the para position, the electron-withdrawing inductive effect is weaker due to the increased distance. Furthermore, the electron-donating resonance effect of the fluorine atom partially counteracts the inductive effect, leading to a less pronounced increase in acidity.[1]

Caption: Factors influencing the acidity of fluorobenzoic acid isomers.

Electrophilic Aromatic Substitution: The Case of Nitration

The deactivated nature of the benzoic acid ring, due to the electron-withdrawing carboxylic acid group, makes electrophilic aromatic substitution challenging. The fluorine atom, also an electron-withdrawing group, further deactivates the ring. However, the directing effects of these two substituents come into play, leading to different product distributions for each isomer upon nitration. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho, para-director.[3]

Expected Products from Nitration:

IsomerMajor Product(s)Rationale
2-Fluorobenzoic Acid 2-Fluoro-5-nitrobenzoic acid and 2-Fluoro-3-nitrobenzoic acidThe fluorine at C2 directs ortho (to C3) and para (to C5). The carboxyl group at C1 directs meta (to C3 and C5). Both positions are activated by one group and deactivated by the other, leading to a mixture of products.[3]
3-Fluorobenzoic Acid 3-Fluoro-2-nitrobenzoic acid, 3-Fluoro-4-nitrobenzoic acid, and 3-Fluoro-5-nitrobenzoic acidThe fluorine at C3 directs ortho (to C2 and C4) and para (to C6, which is equivalent to C2). The carboxyl group at C1 directs meta (to C5). A complex mixture of products is expected.[3]
4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic acidThe fluorine at C4 directs ortho (to C3 and C5). The carboxyl group at C1 directs meta (to C3 and C5). Both groups direct the incoming electrophile to the same positions (C3 and C5), with C3 being the major site of substitution.[3]
Experimental Protocol: Nitration of Fluorobenzoic Acids

This protocol provides a general procedure for the nitration of fluorobenzoic acid isomers. Caution: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Fluorobenzoic acid isomer (2-fluoro, 3-fluoro, or 4-fluoro)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorobenzoic acid isomer in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the fluorobenzoic acid isomer, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-substituted fluorobenzoic acid.

Caption: General workflow for the nitration of fluorobenzoic acid isomers.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and undergo electrophilic substitution, aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the fluorine and the carboxylic acid group makes the fluorobenzoic acid isomers potential candidates for SNAr reactions, particularly when a strong nucleophile is used.

The reactivity in SNAr is influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion. Electron-withdrawing groups at the ortho and para positions to the leaving group (in this case, the fluorine atom) are most effective at stabilizing this intermediate.

Predicted Reactivity in SNAr:

  • 2-Fluorobenzoic Acid: The carboxylic acid group is ortho to the fluorine atom. Its electron-withdrawing nature should activate the ring towards nucleophilic attack, making this isomer relatively reactive in SNAr.

  • 4-Fluorobenzoic Acid: The carboxylic acid group is para to the fluorine atom. Similar to the ortho isomer, the electron-withdrawing effect of the carboxyl group should activate the ring for SNAr.

  • 3-Fluorobenzoic Acid: The carboxylic acid group is meta to the fluorine atom. In this position, the carboxyl group cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. Therefore, 3-fluorobenzoic acid is expected to be the least reactive of the three isomers in SNAr reactions.

Experimental Protocol: General Procedure for SNAr of Fluorobenzoic Acids

This protocol outlines a general method for the nucleophilic aromatic substitution of a fluorobenzoic acid isomer with an amine nucleophile.

Materials:

  • Fluorobenzoic acid isomer

  • Amine nucleophile (e.g., piperidine, morpholine)

  • A polar aprotic solvent (e.g., DMSO, DMF)

  • A base (e.g., K₂CO₃, Et₃N)

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the fluorobenzoic acid isomer, the amine nucleophile (typically in excess), the base, and the polar aprotic solvent.

  • Attach a reflux condenser and heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the SNAr of fluorobenzoic acid isomers.

Esterification: Reactivity of the Carboxyl Group

The esterification of fluorobenzoic acids is a fundamental transformation. The rate of this reaction is influenced by both the electronic and steric effects of the fluorine substituent.

  • Electronic Effects: A more acidic carboxylic acid is generally more reactive towards esterification under acidic conditions (Fischer esterification). This is because the initial protonation of the carbonyl oxygen is more favorable. Therefore, the order of reactivity is expected to follow the order of acidity: 2-fluorobenzoic acid > 3-fluorobenzoic acid > 4-fluorobenzoic acid.

  • Steric Effects: The ortho position of the fluorine in 2-fluorobenzoic acid can introduce steric hindrance around the carboxylic acid group, which may retard the rate of esterification, especially with bulky alcohols. This steric effect can sometimes override the electronic activation.

Experimental Protocol: Fischer Esterification of Fluorobenzoic Acids

This protocol describes a standard procedure for the acid-catalyzed esterification of a fluorobenzoic acid isomer with methanol.

Materials:

  • Fluorobenzoic acid isomer

  • Methanol (in large excess, to act as both reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the fluorobenzoic acid isomer in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography if necessary.

Summary and Conclusion

The reactivity of the fluorobenzoic acid isomers is a nuanced subject, with the position of the fluorine atom dictating the outcome of various chemical transformations.

  • Acidity: The order of acidity is 2-fluoro > 3-fluoro > 4-fluoro , a direct consequence of the interplay between inductive and resonance effects.

  • Electrophilic Aromatic Substitution (Nitration): The directing effects of the fluorine and carboxylic acid groups lead to different product distributions for each isomer, with 4-fluorobenzoic acid offering the most regioselective outcome.

  • Nucleophilic Aromatic Substitution: The ortho and para isomers are predicted to be more reactive than the meta isomer due to the better stabilization of the Meisenheimer intermediate.

  • Esterification: The reactivity is influenced by a combination of electronic activation (following the trend of acidity) and potential steric hindrance in the case of the ortho isomer.

This guide has provided a comprehensive overview of the comparative reactivity of the fluorobenzoic acid isomers, grounded in fundamental principles and supported by experimental protocols. By understanding the subtle yet significant effects of fluorine's position, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to the more efficient development of novel and functional molecules.

References

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]

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A Comparative Guide to the Biological Activity of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of advancing medical science. The compound 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid emerges as a molecule of interest, primarily due to its structural motifs, which are prevalent in a variety of biologically active compounds. While direct biological data for this specific molecule is not extensively available in the public domain, a comparative analysis of its structural analogues can provide significant insights into its potential therapeutic applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the known activities of its structurally related analogues. We will delve into potential anticancer, antiangiogenic, and antioxidant activities, supported by detailed experimental protocols to facilitate further research in this promising area.

Physicochemical Properties of the Core Structure

To understand the potential biological activity of this compound, it's essential to first consider its physicochemical properties.

PropertyValue
Molecular Formula C₁₄H₁₀ClFO₃[1]
Molecular Weight 280.68 g/mol [1]
CAS Number 1261970-23-3[1]

The presence of a carboxylic acid group, a halogenated phenyl ring, and a methoxy group suggests that this molecule may interact with various biological targets. The chloro and fluoro substitutions can enhance membrane permeability and metabolic stability, common strategies in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

Comparative Biological Activities of Structural Analogues

The true potential of this compound can be inferred by examining the biological activities of its structural analogues. Several studies have highlighted the diverse therapeutic applications of compounds bearing similar chemical features.

Anticancer and Cytotoxic Potential

Many benzoic acid derivatives and compounds with chloro and fluoro substitutions have demonstrated significant anticancer properties. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

A study on novel trimethoxyphenyl-based analogues, which share the methoxyphenyl moiety, revealed potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line, with some compounds exhibiting IC₅₀ values in the low micromolar range.[2] Another study on pyridazinone derivatives, which also feature a chlorofluorophenyl group, showed significant inhibitory effects on the viability of liver, breast, and leukemia cancer cell lines. Furthermore, derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have been shown to have a selective cytotoxic effect on human melanoma cells.[3][4]

These findings suggest that this compound could potentially exhibit cytotoxic activity against various cancer cell lines.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. The aforementioned pyridazinone derivatives demonstrated potent antiangiogenic activity by inhibiting proangiogenic cytokines such as TNFα, VEGF, and FGFb.

The potential of this compound to modulate angiogenesis could be investigated using an in vitro tube formation assay, a widely accepted method to assess the ability of endothelial cells to form capillary-like structures.

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions. Compounds with antioxidant activity can neutralize reactive oxygen species (ROS) and protect cells from damage. Derivatives of 4-fluorobenzoic acid have been reported to possess significant free radical scavenging activity, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5][6] The presence of the fluorobenzoic acid moiety in the target compound suggests it may also possess antioxidant properties.

Experimental Methodologies

To facilitate the investigation of the biological activities of this compound and its analogues, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Assay A Seed cells in 96-well plate B Treat with compound A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate (4h, 37°C) C->D E Solubilize formazan (DMSO) D->E F Read absorbance at 570 nm E->F

Caption: Workflow of the MTT assay for determining cell viability.

Endothelial Cell Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel®.

Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.[9]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel®-coated plate in the presence of the test compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[9]

  • Tube Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length.

Workflow for Tube Formation Assay:

Tube_Formation_Assay A Coat 96-well plate with Matrigel® B Seed endothelial cells with compound A->B C Incubate (4-18h, 37°C) B->C D Visualize and quantify tube formation C->D

Caption: Workflow of the endothelial cell tube formation assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a simple and rapid method to evaluate the antioxidant capacity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[10]

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).[6]

  • Reaction Mixture: Add the test sample to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[10] The decrease in absorbance is indicative of the radical scavenging activity.

Workflow for DPPH Assay:

DPPH_Assay A Prepare compound solutions B Mix with DPPH solution A->B C Incubate in dark (30 min) B->C D Read absorbance at 517 nm C->D

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently limited, a comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The presence of key structural motifs found in known anticancer, antiangiogenic, and antioxidant compounds suggests that this molecule warrants further exploration.

Future research should focus on synthesizing this compound and evaluating its biological activity using the standardized protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines, coupled with in vitro angiogenesis and antioxidant assays, would provide a clear initial assessment of its therapeutic potential. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of novel analogues, could lead to the identification of more potent and selective drug candidates. The insights gained from such studies will be invaluable for the drug development community and could ultimately contribute to the discovery of new and effective treatments for a range of human diseases.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). Retrieved from [Link]_

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A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Factor in Modern Analytics

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into aromatic structures has become a cornerstone of molecular design. The unique physicochemical properties conferred by the carbon-fluorine bond—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to the proliferation of fluorinated aromatic compounds in active pharmaceutical ingredients (APIs), agrochemicals, and high-performance polymers.[1][2] However, these same properties present a distinct analytical challenge. Selecting the appropriate chromatographic technique is paramount for accurate separation, identification, and quantification.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this important class of molecules. Moving beyond a simple list of pros and cons, we will explore the underlying chemical principles that dictate the suitability of each technique, supported by experimental frameworks and field-proven insights to guide researchers, scientists, and drug development professionals in making informed methodological decisions.

The Analytical Challenge: Unpacking the Physicochemical Nature of Fluorinated Aromatics

The decision between HPLC and GC-MS is fundamentally governed by the physical and chemical properties of the analyte. The introduction of fluorine to an aromatic ring profoundly alters its characteristics compared to its hydrocarbon analogs.[1]

  • Volatility and Thermal Stability: The strength of the C-F bond is exceptionally high, contributing to the general thermal stability of many fluorinated compounds. However, their volatility is a more complex issue. While small, perfluorinated aromatics like hexafluorobenzene can be volatile, larger molecules or those with polar functional groups (e.g., -OH, -COOH) will have significantly lower vapor pressures, making them unsuitable for direct GC analysis without derivatization.[3][4]

  • Polarity and Intermolecular Interactions: Fluorine is the most electronegative element, creating strong dipoles within the C-F bond. This enhances the potential for dipole-dipole interactions, which can be exploited for chromatographic separation. Furthermore, the electron-rich nature of the fluorine atoms and the often electron-deficient fluorinated aromatic ring can engage in unique π-π and charge-transfer interactions, a critical factor in HPLC stationary phase selection.[5][6]

  • Solubility: Fluorination often increases a molecule's hydrophobicity, favoring solubility in organic solvents used in both HPLC mobile phases and GC sample preparation.

Understanding these properties is the first and most critical step in method development, as it directly informs whether an analyte is amenable to the high-temperature vaporization of GC or the liquid-phase partitioning of HPLC.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful separation technique that relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[7][8] For the majority of fluorinated aromatic compounds developed in the pharmaceutical industry, particularly larger and more polar APIs, HPLC is the default and often superior choice.[9][10]

Principle of Separation in HPLC

An analyte mixture is dissolved in a liquid and pumped under high pressure through a column. The separation is achieved based on the analytes' differential affinities for the stationary phase and the mobile phase. Components with a higher affinity for the stationary phase will be retained longer and elute later.[7]

Key Considerations for HPLC Analysis

1. Stationary Phase (Column) Selection: Beyond C18 The choice of column is the most critical parameter for achieving selectivity.

  • Standard C18 (Octadecylsilane) Phases: These are the most common reversed-phase columns and can be effective for general separation based on hydrophobicity.

  • Fluorinated Stationary Phases: These are often the key to unlocking difficult separations of fluorinated aromatics.[5]

    • Pentafluorophenyl (PFP) Phases: PFP columns have become a go-to alternative to C18 for halogenated and aromatic compounds.[6][11] The pentafluorophenyl ring of the stationary phase offers multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions with the fluorinated aromatic analyte. This often results in unique selectivity and can even lead to elution order reversals compared to a C18 column, which is invaluable for resolving closely related impurities.[5][6]

    • Fluoroalkyl Phases (e.g., C8-Fluorine): These phases provide different selectivity compared to traditional C8 columns, showing increased retention for halogenated compounds.[12][13]

2. Mobile Phase Selection For reversed-phase HPLC, mobile phases typically consist of water mixed with a miscible organic solvent like acetonitrile or methanol. The choice of solvent and the use of a gradient (changing the solvent composition over time) are used to control the retention and elution of the analytes.[7] For fluorinated aromatics, acetonitrile is often preferred due to its elution strength and UV transparency.

3. Detection

  • UV-Visible Detection: Aromatic rings are strong chromophores, making UV-Vis detection a simple, robust, and widely applicable method for quantifying these compounds.[14]

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information, enabling definitive peak identification and structural elucidation, which is critical for impurity profiling and metabolite identification.[15]

Experimental Protocol: HPLC-UV Analysis of a Fluorinated Benzamide Derivative

This protocol outlines a general approach for the purity analysis of a hypothetical fluorinated aromatic compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: Pentafluorophenyl (PFP) column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution Program:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17.1-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Causality: The choice of a PFP column is deliberate; it enhances selectivity for the fluorinated aromatic ring through specific π-π interactions.[5][6] The formic acid in the mobile phase ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks. A gradient elution is used to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable runtime.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Fluorinated Aromatic Compound Dissolution Dissolve in Mobile Phase Diluent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injector Autosampler/ Injector Filtration->Injector Inject Column PFP Column Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector UV-Vis Detector Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Signal Chromatogram Generate Chromatogram DataSystem->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[16][17] Its application to fluorinated aromatic compounds is strictly limited to those that are sufficiently volatile and thermally stable to be vaporized without decomposition.[4][10]

Principle of Separation and Detection in GC-MS

A liquid sample is injected into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas (e.g., helium).[16] Separation occurs as the analytes travel through a long, thin capillary column coated with a stationary phase. Analytes partition between the carrier gas and the stationary phase based on their boiling points and specific interactions. Eluted compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio.[3][16]

Key Considerations for GC-MS Analysis

1. Analyte Suitability: The Volatility Gatekeeper This is the primary decision point. GC is ideal for analyzing volatile organic compounds (VOCs), residual solvents, and smaller, nonpolar molecules. Many simple fluorinated aromatics (e.g., fluorobenzenes, fluorotoluenes) are perfectly suited for GC-MS. However, larger, polyfunctional drug molecules will decompose at the high temperatures of the GC inlet (often >250 °C).[10]

2. Derivatization: Enabling the Non-Volatile For compounds with polar functional groups (-OH, -NH2, -COOH) that inhibit vaporization, chemical derivatization is often required.[18] This process modifies the analyte to make it more volatile and thermally stable.

  • Silylation: Reagents like BSTFA replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and reducing polarity.

  • Acylation: Perfluorinated anhydrides can be used to derivatize alcohols and amines, which also has the benefit of introducing more fluorine atoms, enhancing sensitivity for Electron Capture Detection (ECD).[19] Causality: Derivatization is a chemical modification designed to overcome the fundamental limitation of GC. By masking polar groups, it lowers the boiling point of the analyte, allowing it to be successfully vaporized and transported through the GC system.[18]

3. Column Selection The choice of a GC column is based on the principle of "like dissolves like."[20]

  • Non-polar Phases (e.g., 5% Phenyl Polysiloxane): These are excellent general-purpose columns that separate compounds primarily by their boiling points. They are suitable for many nonpolar fluorinated aromatics.

  • Intermediate Polarity Phases: Phases with higher phenyl content or those containing trifluoropropyl groups (e.g., Rtx-200) can offer alternative selectivity for compounds with lone pair electrons, such as halogenated aromatics.[21]

4. Mass Spectrometry Electron impact (EI) ionization of fluorinated compounds can sometimes lead to extensive fragmentation and weak or absent molecular ions, making molecular weight determination challenging.[22][23] Soft ionization techniques like chemical ionization (CI) may be necessary to preserve the molecular ion.[24]

Experimental Protocol: GC-MS Analysis of Fluorinated Phenol Impurities (with Derivatization)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Step:

    • To 100 µL of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Fluorinated Aromatic with Polar Group Deriv Derivatization (e.g., Silylation) Sample->Deriv Injector Heated Inlet Deriv->Injector Inject Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource MS Mass Spectrometer Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem Signal TIC Total Ion Chromatogram DataSystem->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum LibrarySearch Library Search & Identification Spectrum->LibrarySearch

Caption: Experimental workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these two powerful techniques is not a matter of which is "better," but which is "fitter" for the specific analytical purpose. The table below summarizes the key decision-making criteria.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Wide applicability. Ideal for non-volatile, thermally unstable, polar, and high molecular weight compounds.[4][9]Limited to volatile and thermally stable compounds.[9][10]
Sample Preparation Generally simpler: dissolve and inject. Filtration is common.Can be more complex. Derivatization is often required for polar analytes to increase volatility.[18]
Separation Principle Partitioning between liquid mobile phase and solid stationary phase at ambient or slightly elevated temperatures.[7][10]Partitioning between a gas mobile phase and a liquid/solid stationary phase at high temperatures.[10][16]
Resolution/Efficiency Good resolution, but generally lower than capillary GC.Very high separation efficiency and resolution, producing sharp peaks.[9][25]
Sensitivity Dependent on the detector. LC-MS can be highly sensitive. UV detection is robust but less sensitive.[9]Extremely sensitive, especially with MS detection, capable of detecting trace-level compounds.[4][16]
Selectivity Highly tunable through a wide variety of stationary phases (C18, PFP, etc.) and mobile phase modifiers.[5][6]Tunable via column stationary phase, but less flexible than HPLC. Primarily driven by volatility and polarity.[21]
Analysis Speed Typically 10-60 minutes per run.[25]Generally faster for simple mixtures, often under 30 minutes.[9][25]
Identification Power With UV, based on retention time. With MS (LC-MS), provides definitive molecular weight and fragmentation data.Definitive identification through characteristic fragmentation patterns and spectral library matching.[16][17]
Typical Applications Pharmaceutical API and impurity analysis, stability testing, quality control, analysis of biomolecules.[10]Environmental analysis (VOCs), residual solvent analysis, food and flavor analysis, forensics.[10][17]
Decision-Making Flowchart

This diagram provides a logical pathway for selecting the appropriate technique.

Decision_Tree start Start: Analyze Fluorinated Aromatic Compound volatility_check Is the analyte volatile & thermally stable? start->volatility_check derivatization_check Is derivatization feasible and desirable? volatility_check->derivatization_check No gcms_node Use GC-MS volatility_check->gcms_node Yes hplc_node Use HPLC derivatization_check->hplc_node No derivatization_check->gcms_node Yes pfp_check Are there closely related isomers or is alternative selectivity needed? hplc_node->pfp_check c18_column Start with C18 Column pfp_check->c18_column No pfp_column Use PFP Column pfp_check->pfp_column Yes

Caption: Guide for selecting between HPLC and GC-MS.

Conclusion

The analysis of fluorinated aromatic compounds does not have a one-size-fits-all solution. The choice between HPLC and GC-MS is a critical decision dictated by the fundamental physicochemical properties of the analyte.

HPLC is the undisputed method of choice for the vast majority of non-volatile, thermally labile, and polar fluorinated aromatic compounds , which encompasses most modern pharmaceutical ingredients and their metabolites. The versatility of stationary and mobile phases, particularly the strategic use of PFP columns, provides powerful tools to achieve challenging separations.

GC-MS remains the gold standard for volatile and semi-volatile analytes , offering unparalleled separation efficiency and definitive identification. For compounds at the intersection of these techniques—those that are semi-volatile but possess polar functional groups—the decision hinges on the feasibility and desirability of derivatization.

Ultimately, a thorough understanding of the analyte's structure and properties, coupled with the clear objective of the analysis, will guide the scientist to the most robust, reliable, and appropriate chromatographic technique.

References

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A Comparative Guide for Biphenyl Synthesis: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Biphenyl Moiety in Modern Chemistry

For the discerning researcher in drug development and materials science, the biphenyl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The precise and efficient construction of this C(sp²)–C(sp²) bond is therefore a critical endeavor in synthetic organic chemistry. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the synthesis of biaryls.[2][3]

This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for biphenyl synthesis. We will delve into the mechanistic nuances, practical considerations, and performance of each reaction, supported by experimental data. Our goal is to equip you, our fellow scientists, with the critical insights needed to select the optimal synthetic strategy for your specific research needs.

The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become arguably the most widely used cross-coupling reaction for biphenyl synthesis.[4][5] This is largely due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts, aligning with the principles of green chemistry.[4][6]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron species.[4]

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(Ln) [Ar-B(OR)3]- Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(Ln) Base Base Base->Ar-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

The reaction initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[4] Concurrently, the organoboron reagent (Ar'-B(OR)₂) reacts with a base to form a more nucleophilic borate complex.[1] This borate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the desired biphenyl (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

The Stille Coupling: Robust and Functionally Tolerant

The Stille coupling, developed by John K. Stille, utilizes organotin reagents (organostannanes) as the nucleophilic partner.[9] A key advantage of the Stille reaction is its excellent functional group tolerance, as organostannanes are generally unreactive towards many functional groups that can be problematic in other coupling reactions.[3][10]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille coupling shares the same fundamental steps as the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[1][9] However, a key difference is that the transmetalation step does not typically require a base.

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(Ln) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln)

Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.

The reaction begins with the oxidative addition of an aryl halide to the Pd(0) catalyst.[9] The resulting Pd(II) complex then undergoes transmetalation with the organostannane, where the aryl group is transferred from tin to palladium. Finally, reductive elimination yields the biphenyl product and regenerates the Pd(0) catalyst.[1]

Comparative Analysis: Suzuki vs. Stille

The choice between Suzuki and Stille coupling hinges on a careful evaluation of several factors, including substrate scope, functional group tolerance, reaction conditions, and, critically, toxicity and environmental impact.

Performance and Reaction Conditions

Direct, side-by-side quantitative comparisons for the synthesis of the exact same biphenyl under optimized conditions for each reaction are not abundant in the literature.[1] However, by compiling representative data, we can discern clear trends in their performance.

FeatureSuzuki-Miyaura CouplingStille Coupling
Typical Yield Good to Excellent[11][12]Good to Excellent[11][13]
Catalyst Loading 0.1 - 5 mol%[12]1 - 5 mol%
Reaction Temperature Room Temperature to Reflux[12]Often requires elevated temperatures
Reaction Time 2 - 24 hours[12]Can require long reaction times (e.g., 12-16 hours)[10]
Base Required Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[8]Generally not required[1]
Substrate Scope and Functional Group Tolerance
  • Suzuki Coupling: Tolerates a wide variety of functional groups.[2] However, it can be sensitive to sterically hindered substrates.[11] The presence of certain functional groups, such as aldehydes and ketones with α-protons, can sometimes lead to side reactions due to the basic conditions.[7]

  • Stille Coupling: Exhibits excellent functional group tolerance and is often less sensitive to steric hindrance than the Suzuki coupling.[10][11] Organostannanes are stable to air and moisture, making them robust coupling partners.[9]

Toxicity and Environmental Considerations

This is arguably the most significant differentiator between the two methods.

  • Suzuki Coupling: Boronic acids and their byproducts are generally considered to have low toxicity and are more environmentally benign.[4] The use of aqueous solvent systems is often possible, further enhancing the "green" credentials of this reaction.[6]

  • Stille Coupling: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[9][11] These tin residues can be difficult to remove from the final product, which is a major concern in pharmaceutical applications where purity is paramount.[3] Organotin compounds are neurotoxic and their effects can be cumulative.

Experimental Protocols

To provide a practical context, here are representative, step-by-step protocols for the synthesis of a generic biphenyl using both methods.

Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Synthesis

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Add the solvent mixture to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup to remove the inorganic byproducts.

  • Purify the crude product by column chromatography to obtain the desired biphenyl.[12]

Protocol 2: Stille Coupling for Biphenyl Synthesis

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Organostannane (e.g., phenyltributyltin, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Solvent (e.g., Toluene, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide and organostannane.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the palladium catalyst to the flask.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, taking care to remove all toxic tin byproducts.[10]

Decision-Making Workflow: Choosing the Right Coupling Reaction

The selection of the appropriate coupling method is a critical decision that can significantly impact the success of a synthetic campaign. The following flowchart provides a logical framework for making this choice.

Caption: A decision-making flowchart for selecting between Suzuki and Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the synthesis of biphenyls. The Suzuki coupling is often the method of choice due to its mild reaction conditions, the low toxicity of its reagents and byproducts, and its overall operational simplicity.[2] However, the Stille coupling remains a valuable tool, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when exceptional functional group tolerance is required.[11]

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the purity requirements of the final product. By carefully considering the factors outlined in this guide, researchers can make an informed decision and efficiently access the biphenyl scaffolds that are so vital to modern drug discovery and materials science.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). (URL: not available)
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. (URL: [Link])

  • A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives - CORE. (URL: [Link])

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - NIH. (2025-11-26). (URL: [Link])

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • Difference Between Heck Stile and Suzuki Reaction. (2020-12-03). (URL: [Link])

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL: not available)
  • Ch 23 Stille and Suzuki Coupling - YouTube. (2021-04-21). (URL: [Link])

  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchGate. (URL: [Link])

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023-05-30). (URL: [Link])

  • Journal of Molecular Structure - Jadara Research Center. (2024-11-23). (URL: not available)
  • Stille reaction - Wikipedia. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). (URL: [Link])

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (2023-06-30). (URL: [Link])

  • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing). (URL: [Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019-02-26). (URL: [Link])

  • How toxic organotin compounds really are? : r/Chempros - Reddit. (2023-03-07). (URL: [Link])

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. (URL: [Link])

  • Difference Between Heck Stile and Suzuki Reaction. (2020-12-03). (URL: [Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023-06-16). (URL: [Link])

  • Toxicity and health effects of selected organotin compounds: a review - PMC. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Robust Analytical Method Validation for Novel APIs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the validation of an analytical method for 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, comparing alternative techniques and providing supporting experimental frameworks.

In the landscape of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the validation of analytical methods—a documented process demonstrating that a procedure is suitable for its intended purpose.[1][2] This guide provides a comprehensive framework for the validation of an analytical method for this compound, a novel active pharmaceutical ingredient (API).

As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. This document is designed to elucidate the causality behind our experimental choices, grounding our methodology in the harmonized principles of the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline.[3][4][5] We will explore a comparative analysis of suitable analytical technologies and culminate in a detailed, self-validating protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the workhorse of modern pharmaceutical analysis.[6][7]

Chapter 1: Foundational Strategy - Understanding the Analyte

Before any validation can commence, a thorough understanding of the analyte is paramount. The physicochemical properties of this compound dictate every subsequent decision in our method development strategy.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

PropertyValue / Predicted CharacteristicImplication for Method Development
CAS Number 1261970-23-3Unique identifier for the compound.
Molecular Formula C₁₄H₁₀ClFO₃Used for exact mass determination.
Molecular Weight 280.68 g/mol [8]Essential for preparing solutions of known concentration.
UV Chromophores Substituted benzene ringsThe presence of aromatic rings strongly suggests the molecule will absorb UV light, making UV-Vis spectrophotometry a viable detection method. A full UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6]
Acidity (pKa) Carboxylic acid group (predicted pKa ~3-5)The acidic nature makes the molecule's solubility and chromatographic retention highly dependent on pH. For reversed-phase HPLC, a mobile phase buffered to a pH below the pKa (e.g., pH < 3) will ensure the molecule is in its neutral, more retentive form.[9][10]
Solubility Predicted to be soluble in organic solvents (e.g., Methanol, Acetonitrile) and aqueous bases. Sparingly soluble in acidic water.[11]Guides the choice of solvent for stock solutions and the mobile phase composition. A mixture of acetonitrile or methanol and water is a logical starting point for reversed-phase HPLC.

Chapter 2: Selecting the Right Tool - A Comparison of Analytical Techniques

The selection of an analytical technique is a critical decision based on the method's intended purpose—be it routine quality control, stability testing, or trace-level impurity identification. While several technologies exist, we will compare the most relevant options for this particular analyte.

TechniquePrincipleKey AdvantagesKey DisadvantagesBest Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reliable, cost-effective, widely available. Excellent for quantitation.[12]Moderate sensitivity and specificity. May not resolve co-eluting impurities without a stability-indicating method.Routine QC, assay, content uniformity, and quantitative impurity analysis.
UPLC-UV Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster run times, superior resolution, and higher peak capacity compared to HPLC.Higher initial instrument cost, more susceptible to blockage from sample particulates.High-throughput screening, complex impurity profiling where resolution is critical.
LC-MS/MS Separation by HPLC/UPLC coupled with mass spectrometry detection.Unmatched specificity and sensitivity. Capable of identifying unknown impurities by mass.High instrument and maintenance cost, complex method development, potential for matrix effects (ion suppression/enhancement).Impurity identification, structural elucidation, quantitation of trace-level genotoxic impurities.[13]

Rationale for Selection: For the routine quality control and stability testing of this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents the optimal balance of performance, reliability, and cost-effectiveness.[2] Its ability to be validated as a stability-indicating method makes it fully compliant with regulatory expectations for demonstrating that the analytical procedure is fit for its intended purpose.[7][14][15]

Chapter 3: The Core Protocol - Validation of a Stability-Indicating HPLC-UV Method

This section details the validation of a reversed-phase HPLC method for the assay of this compound, following the framework of the ICH Q2(R2) guideline.[5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[16][17]

The Cornerstone: Forced Degradation Studies

Before validation, the method's specificity must be challenged through forced degradation (stress testing).[18] This is non-negotiable for a stability-indicating method, as it demonstrates that the procedure can unequivocally assess the analyte in the presence of its potential degradation products.[12][19][20] The goal is to achieve 5-20% degradation of the API.[21]

Forced Degradation Experimental Protocol:

  • Acid Hydrolysis: API in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: API in 0.1 M NaOH at 60°C for 8 hours.[22]

  • Oxidative Degradation: API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: API (solid state) in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: API solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[23]

A control sample (unstressed) is analyzed alongside all stressed samples. The results of these studies are used to validate the method's specificity.

Validation Parameters, Protocols, and Acceptance Criteria

The validation process is a systematic evaluation of the method's performance characteristics.[24][25] A validation protocol should be generated before the study begins, outlining the parameters and acceptance criteria.[14]

Specificity is the ability to assess the analyte in the presence of other components like impurities, degradants, or excipients.[15][17]

  • Protocol:

    • Analyze a blank (diluent), a placebo (if in formulated product), and the API standard solution.

    • Inject samples from all forced degradation studies.

    • Assess peak purity of the main API peak in the stressed samples using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • No interference from blank or placebo at the retention time of the API peak.

    • The API peak should be resolved from all degradation product peaks (Resolution > 2).

    • The peak purity angle should be less than the peak purity threshold for all stressed samples, indicating spectral homogeneity.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true.[24]

  • Protocol:

    • Prepare a series of at least five concentrations of the API reference standard, typically ranging from 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be insignificant (e.g., < 2% of the response at 100% concentration).

    • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
50498,5000.45%
75751,2000.21%
1001,002,1000.15%
1251,249,5000.33%
1501,503,0000.28%
Results R² = 0.9998 y = 10015x - 850

Accuracy represents the closeness of the test results to the true value.[26] It is typically assessed by recovery studies.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) by spiking a known quantity of API into a placebo mixture.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

    • The %RSD for each level should not be more than 2.0%.

Table 2: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0118.999.1%
Overall Mean 99.6%

Precision measures the degree of agreement among individual test results from repeated measurements of a homogeneous sample.[17][26] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Protocol:

    • Repeatability: Analyze six replicate preparations of the API at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.

Table 3: Example Precision Data

ParameterAnalyst 1 / Day 1 (Assay %)Analyst 2 / Day 2 (Assay %)
Rep 199.8100.5
Rep 2100.299.9
Rep 3100.5100.1
Rep 499.5100.8
Rep 5100.199.6
Rep 699.9100.3
Mean 100.0 100.2
%RSD 0.35% 0.42%
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitated with suitable precision and accuracy.[25]

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by analyzing a series of six replicates at this concentration and checking for acceptable precision (%RSD ≤ 10%).

  • Acceptance Criteria:

    • LOQ precision (%RSD) ≤ 10%.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26]

  • Protocol:

    • Vary critical chromatographic parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5°C).

      • Flow rate (± 10%).

      • Mobile phase organic composition (± 2%).

    • Analyze a system suitability solution under each condition and assess the impact on parameters like retention time, resolution, and tailing factor.

  • Acceptance Criteria:

    • System suitability criteria (see below) must be met under all varied conditions.

    • No significant impact on the quantitative results.

System suitability testing is an integral part of the overall procedure and is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.[24]

  • Protocol:

    • Inject a standard solution five times at the beginning of the run.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

    • %RSD of Peak Areas: ≤ 2.0% for replicate injections.

Chapter 4: Visualizing the Workflow

Diagrams are essential for conveying complex logical relationships in a clear and concise manner.

ValidationWorkflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation cluster_Life Phase 3: Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev ForcedDeg Forced Degradation Studies MethodDev->ForcedDeg Protocol Write Validation Protocol ForcedDeg->Protocol Execution Execute Validation (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) Protocol->Execution Report Generate Validation Report Execution->Report Routine Routine Use & System Suitability Report->Routine Transfer Method Transfer Routine->Transfer Lifecycle Continuous Monitoring & Lifecycle Management Transfer->Lifecycle

Caption: A workflow for analytical method development and validation.

ValidationParameters cluster_params Core Validation Characteristics (ICH Q2 R2) Method Stability-Indicating HPLC Method Intended Purpose: Assay and Impurity Determination Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ Quantitation Limit Method->LOQ Robustness Robustness Method->Robustness

Caption: Relationship between the analytical method and its validation parameters.

Chapter 5: Detailed Experimental Methodologies

A. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Phosphoric Acid (ACS Grade)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

B. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, with PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B to 30% A / 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (or determined λmax).

  • Injection Volume: 10 µL.

C. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent.

Conclusion

The validation of an analytical method is a foundational pillar of pharmaceutical quality assurance.[1] This guide has provided a comprehensive, scientifically-grounded comparison of analytical techniques and a detailed protocol for the validation of a stability-indicating HPLC method for this compound. By rooting our choices in the physicochemical properties of the analyte and adhering to the rigorous framework of the ICH Q2(R2) guideline, we establish a method that is not only fit for its purpose but is also robust, reliable, and regulatorily compliant.[2][5] This ensures the integrity of the data generated throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). LCGC International.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
  • Quality Guidelines. (n.d.). ICH.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Analytical Methods for Organic Acids. (n.d.). Shimadzu.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • This compound - Data Sheet. (n.d.). United States Biological.
  • 4-Fluorobenzoic acid | 456-22-4. (2025). ChemicalBook.

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A Comparative Guide to Quantifying Impurities in 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the development of any active pharmaceutical ingredient (API), the meticulous identification, quantification, and control of impurities are paramount to ensure the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive comparison of analytical methodologies for quantifying impurities in a sample of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, a complex small molecule. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate techniques for their specific needs.

The Critical Role of Impurity Profiling

Impurities in an API can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation of the API, and residual solvents.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of these impurities.[1][5][6] According to ICH Q3A(R2), impurities present at levels above a certain threshold must be identified and, in many cases, qualified through toxicological studies.[7][8] Therefore, accurate and precise analytical methods are essential for a robust impurity control strategy.[9]

Understanding Potential Impurities in this compound

The molecular structure of this compound suggests several potential impurities that could arise during its synthesis or storage. These may include:

  • Isomeric Impurities: Variations in the positions of the chloro, methoxy, and fluoro substituents on the aromatic rings.

  • Starting Material Residues: Unreacted precursors used in the final synthetic steps.

  • By-products: Resulting from incomplete reactions or side reactions.

  • Degradation Products: Formed due to factors like hydrolysis, oxidation, or photolysis.[10][11][12][13][14]

A crucial first step in impurity analysis is to perform forced degradation studies, which intentionally stress the API under various conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products.[10][11][12][13][14] This helps in developing stability-indicating analytical methods capable of separating and quantifying these degradants.

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for impurity quantification depends on several factors, including the chemical nature of the impurities, the required sensitivity and selectivity, and the analytical throughput. Here, we compare three powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for routine quality control and impurity profiling in the pharmaceutical industry.[9][15][16] It offers a balance of sensitivity, resolution, and cost-effectiveness.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[] A UV detector then measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.

Experimental Workflow:

Caption: High-Performance Liquid Chromatography (HPLC-UV) Workflow.

Strengths:

  • Robust and Reliable: Well-established and validated methods are widely available.

  • Good Sensitivity: Can detect impurities at low levels, often sufficient for regulatory requirements.

  • Quantitative Accuracy: Provides precise and accurate quantification when appropriate reference standards are used.

Limitations:

  • Requires Chromophoric Impurities: Compounds that do not absorb UV light will not be detected.

  • Co-elution: Impurities with similar chromatographic behavior may elute as a single peak, leading to inaccurate quantification.[15]

  • Response Factor Variability: The UV response of an impurity can differ significantly from that of the API, requiring the synthesis and qualification of individual impurity standards for accurate quantification.[18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for impurity identification and quantification.[19][20][21][22]

Principle: After separation by LC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides molecular weight information and, with tandem MS (MS/MS), structural information for each component.

Experimental Workflow:

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.

Strengths:

  • High Sensitivity and Specificity: Can detect and identify impurities at very low levels.[19][20]

  • Structural Elucidation: MS/MS capabilities provide valuable information for identifying unknown impurities.[19]

  • Broad Applicability: Can detect a wide range of impurities, including those without a UV chromophore.

Limitations:

  • Ionization Efficiency: The response of a compound is dependent on its ability to be ionized, which can vary significantly between different molecules.

  • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.

  • Higher Cost and Complexity: LC-MS instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to HPLC-UV.[20]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte.[23][24][25]

Principle: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[23] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined.

Experimental Workflow:

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.

Strengths:

  • Primary Method: Does not require a reference standard of the impurity for quantification.[24][25]

  • Universal Detection: Can quantify any soluble compound containing the observed nucleus (typically ¹H).

  • Structural Information: Provides detailed structural information that can aid in impurity identification.[]

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it challenging to quantify very low-level impurities.

  • Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

  • Requires High-Field NMR: Access to high-field NMR spectrometers is necessary for sufficient resolution and sensitivity.

Comparative Data Summary

The following table presents a hypothetical comparison of the performance of these three techniques for the analysis of a known impurity in a this compound sample.

ParameterHPLC-UVLC-MSqNMR
Limit of Quantification (LOQ) ~0.05%~0.01%~0.1%
Linearity (R²) >0.999>0.998>0.999
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) <2%<5%<3%
Throughput HighMediumLow
Cost per Sample LowHighMedium

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in diluent (50:50 acetonitrile:water).

  • Sample Solution: Accurately weigh approximately 10 mg of the API sample and dissolve in 10 mL of diluent.

  • Spiked Sample: To demonstrate specificity, spike the sample solution with known amounts of potential impurities.[27][28][29]

4. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the percentage of each impurity using the relative response factor (RRF) if known, or by area percent if not.

Protocol 2: LC-MS Method for Impurity Identification and Quantification

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Use the same chromatographic conditions as the HPLC-UV method, ensuring the mobile phase is compatible with MS.[21]

3. MS Conditions:

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

4. Data Analysis:

  • Extract ion chromatograms for potential impurities.

  • Analyze the mass spectra and fragmentation patterns to propose structures for unknown impurities.

  • Quantify impurities using an external calibration curve of a suitable reference standard.

Protocol 3: qNMR Method for Purity Assessment

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-sensitivity probe.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the API sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

3. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 x T₁) to ensure full relaxation of all protons.

  • Optimize shimming to achieve good line shape.

4. Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the API and a signal of the internal standard.

  • Calculate the purity of the API using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: A Multi-faceted Approach to Impurity Quantification

The choice of analytical technique for quantifying impurities in this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method for routine quality control and release testing, particularly when impurity standards are available.

  • LC-MS is the gold standard for identifying unknown impurities and for quantifying impurities at very low levels.[4] Its high sensitivity and specificity are invaluable during process development and for investigating out-of-specification results.

  • qNMR offers a powerful orthogonal technique for purity assessment, especially when reference standards for impurities are not available.[30] It serves as an excellent tool for qualifying in-house reference standards.

In practice, a combination of these techniques often provides the most comprehensive understanding of the impurity profile of an API. A well-characterized impurity profile is a critical component of any successful drug development program, ensuring the delivery of safe and effective medicines to patients.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

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  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: Hazard Profile and Core Safety Principles

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 4-chlorobenzoic acid, 2-chloro-4-fluorobenzoic acid, and 4-fluorobenzoic acid, we can infer the primary hazards associated with 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid.

Inferred Hazard Profile:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[2][3][4]

The presence of halogen atoms (chlorine and fluorine) on the aromatic rings also classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation, as co-mingling with non-halogenated solvents can complicate and increase the cost of disposal[6][7].

The Causality Behind Prudent Handling:

The inferred irritant nature of this compound necessitates the stringent use of Personal Protective Equipment (PPE). Skin and eye contact can lead to irritation, while inhalation of the dust may irritate the respiratory tract[2][3][4][5]. The "harmful if swallowed" classification underscores the importance of preventing ingestion and highlights the need for immediate medical attention in case of accidental exposure[1][2].

PART 2: Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1][2][3]. On-site treatment, such as neutralization, is not recommended for this category of chemical without a thorough, substance-specific validation and the appropriate permits, as it does not address the organic and halogenated nature of the waste[7][8].

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination : The first step in proper waste management is to officially determine that the material is hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10]. Given its inferred properties, this compound should be managed as hazardous waste.

  • Segregation : This is a critical step to prevent dangerous reactions and ensure proper disposal pathways[9].

    • Designate as Halogenated Organic Waste : This compound must be collected in a waste stream specifically designated for halogenated organic compounds[6][7].

    • Avoid Co-mingling : Do not mix this waste with non-halogenated organic solvents, aqueous waste, oxidizers, or bases[6][11]. Improper mixing can lead to unforeseen chemical reactions and complicates the disposal process, often resulting in higher costs[7][11].

Step 2: Containerization and Labeling
  • Select an Appropriate Container :

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable for solid organic acid waste.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of dust or vapors[12][13].

    • Ensure the container is clean and dry before adding waste.

  • Proper Labeling :

    • All hazardous waste containers must be clearly and accurately labeled[13][14]. The label should include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • The specific hazard characteristics (e.g., "Irritant," "Toxic")[4]

      • The date accumulation started.

    • This information is crucial for the safety of laboratory personnel and for the disposal contractor to handle the waste appropriately.

Step 3: Accumulation and Storage
  • Satellite Accumulation Areas (SAAs) : For small quantities, waste can be accumulated in the laboratory in an SAA at or near the point of generation[13].

    • The container must be kept closed at all times except when adding waste[12][13].

    • Store the container in a designated, secondary containment bin to mitigate any potential leaks or spills.

    • Store away from incompatible materials, heat sources, and high-traffic areas[15][16].

  • Central Accumulation Areas (CAAs) : Once the container is full, or if larger quantities are generated, it should be moved to your institution's designated CAA to await pickup by a licensed waste hauler.

Step 4: Arranging for Professional Disposal
  • Contact Environmental Health & Safety (EHS) : Notify your institution's EHS office to arrange for the pickup of the hazardous waste[4].

  • Manifesting : For off-site transport and disposal, a hazardous waste manifest is required. This is a control and tracking document that accompanies the waste from its point of generation to its final destination[8][13]. Your EHS department will typically handle this documentation.

  • Use a Licensed Contractor : Disposal must be carried out by a company that is licensed to handle and dispose of hazardous chemical waste in accordance with all federal, state, and local regulations[9][10]. The most common disposal method for this type of waste is high-temperature incineration at a permitted facility[6][17].

PART 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE: chemical-resistant gloves, safety goggles, a lab coat, and if dust is present, respiratory protection.

  • Containment and Cleanup :

    • For small, solid spills, gently sweep or scoop the material into a designated waste container, avoiding the generation of dust[2].

    • Use an absorbent material appropriate for chemical spills if the material is in solution.

    • Clean the affected area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill hazard_id Hazard Identification (Halogenated Organic, Irritant) segregation Segregate as Halogenated Organic Waste hazard_id->segregation ppe->hazard_id containerize Place in Labeled, Compatible Waste Container segregation->containerize storage Store in Secondary Containment in Satellite Accumulation Area containerize->storage ehs_contact Contact EHS for Pickup storage->ehs_contact Container Full disposal Professional Disposal via Licensed Contractor (Incineration) ehs_contact->disposal spill_proc Follow Emergency Spill Procedures spill->spill_proc spill_proc->containerize Collect Spill Debris

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024). Osha.net.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com.
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
  • Safety Data Sheet for 4-Chlorobenzoic acid. (2025). MilliporeSigma.
  • Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid. (2025). Fisher Scientific.
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  • Safety Data Sheet for 4-Fluorobenzoic acid. (2025). Fisher Scientific.
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A Senior Application Scientist's Guide to Handling 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often requiring us to handle novel compounds with incomplete toxicological profiles. 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid (CAS No. 1261970-23-3) is one such compound. While specific hazard data is not extensively documented, a proactive and rigorous approach to safety, grounded in the principles of chemical risk assessment and analogy to structurally similar molecules, is paramount.

This guide provides a comprehensive operational plan for the safe handling of this compound, emphasizing the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined below are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow, not an afterthought.

Hazard Identification: An Evidence-Based Inference

A thorough review of available data for this compound and its structural analogs is the foundation of our safety protocol. The physical and chemical properties, combined with the hazard classifications of related halogenated benzoic acids, allow us to infer a potential hazard profile and establish necessary precautions.

Table 1: Physicochemical Properties and Inferred Hazards

Property This compound Inferred Hazards from Structural Analogs
CAS Number 1261970-23-3[1] N/A
Molecular Formula C₁₄H₁₀ClFO₃[1] N/A
Molecular Weight 280.68 g/mol [1] N/A
Physical Form Likely a solid or powder at room temperature.[2] Handling solids/powders poses an inhalation risk.[3]
Inferred Hazards Data not available. Skin Irritation: Structurally similar compounds are known to cause skin irritation.[4][5][6][7] Serious Eye Irritation: Causes serious eye irritation.[4][5][6][7][8] Harmful if Swallowed: May be harmful if swallowed (Acute toxicity, oral).[4][9] Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[5][6]

| Storage | Store at -20°C.[1] | N/A |

The presence of chloro- and fluoro- groups on the aromatic rings suggests that this compound should be handled with the caution afforded to other halogenated aromatic carboxylic acids, which can be irritants and possess unknown long-term toxicities.[10]

Risk Assessment & Control Workflow

Before any handling operation, a dynamic risk assessment must be performed. This workflow ensures that all potential exposure routes are considered and mitigated through a hierarchy of controls, with PPE being the final, critical barrier.

RiskAssessment cluster_prep Phase 1: Pre-Handling Assessment cluster_controls Phase 2: Implementation of Controls cluster_op Phase 3: Safe Operation A Review Chemical Data (Target + Analogs) B Evaluate Physical Form (Solid/Powder) A->B C Determine Scale of Operation (mg vs. g) B->C D Engineering Controls: Work within a certified Chemical Fume Hood C->D Proceed to Controls E Administrative Controls: Establish Safe Work Procedures (SOPs) & Designate Waste Streams F Select & Inspect PPE (Based on Inferred Hazards) G Execute Experiment Following SOPs F->G Proceed to Operation H Segregate & Dispose of Waste Properly G->H I Doff & Clean/Dispose of PPE Correctly H->I

Caption: Risk assessment workflow for handling this compound.

Essential Personal Protective Equipment (PPE)

Given the inferred hazards, a comprehensive suite of PPE is mandatory to create a reliable barrier between the researcher and the chemical.[11] The level of protection should be equivalent to Level C or D, depending on the scale of the operation and the potential for aerosolization.[12][13]

  • Eye and Face Protection:

    • Rationale: The high likelihood of serious eye irritation from analogous compounds makes robust eye protection non-negotiable.[4][8]

    • Required: ANSI Z87.1-rated chemical splash goggles are mandatory.

    • Recommended for larger quantities (>1g) or splash-risk operations: A full-face shield worn over chemical splash goggles provides an additional layer of protection.[13]

  • Skin and Body Protection:

    • Rationale: To prevent skin contact and irritation, full skin coverage is required.[4][6]

    • Required: A flame-resistant lab coat is the minimum requirement. All skin on the arms must be covered.[3] Wear long pants and closed-toe shoes made of a chemical-resistant material.[3][14]

    • Recommended for larger quantities: Disposable chemical-resistant coveralls (e.g., Tyvek) should be worn over personal clothing.[12]

  • Hand Protection:

    • Rationale: Hands are the most likely point of direct contact. The correct glove material is critical to prevent permeation.

    • Required: Use double-gloving.

      • Inner Glove: A thin, nitrile glove for dexterity.

      • Outer Glove: A thicker, chemical-resistant glove. Nitrile is a suitable choice for incidental contact with powders.[11] For operations involving solvents, consult a glove compatibility chart to ensure resistance to the specific solvent being used.

    • Protocol: Gloves should be inspected for tears or defects before each use. Contaminated gloves must be removed immediately using proper technique, and hands should be washed thoroughly.[14]

  • Respiratory Protection:

    • Rationale: As a powder, this compound presents a significant inhalation hazard.[3] Engineering controls (i.e., a fume hood) are the primary defense. However, respiratory protection is necessary if engineering controls are insufficient or during a spill cleanup.

    • Required for all handling of the solid: All weighing and transfers of the solid compound must be performed inside a certified chemical fume hood or other ventilated enclosure to minimize airborne particles.

    • Required for spill cleanup or potential high-concentration exposure: A NIOSH-approved air-purifying respirator with P100 (particulate) filters is necessary.[12][14] For significant spills, a self-contained breathing apparatus (SCBA) may be required.[12]

Operational and Disposal Plans

A. PPE Donning Protocol (Step-by-Step)

  • Preparation: Inspect all PPE for damage.

  • Body Protection: Don lab coat or coveralls.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Put on the second, heavier pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

B. Handling and Use Protocol

  • Work Area Setup: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a dedicated spatula. Weigh the compound onto creased weigh paper or into a tared container. Avoid creating dust clouds by moving slowly and deliberately.

  • Transfers: If transferring the solid, gently tap the container to move the material. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Clean all equipment and the work surface thoroughly.

C. PPE Doffing Protocol (Step-by-Step)

The goal is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside-out. Dispose of them in the designated chemical waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Body Protection: Remove the lab coat or coveralls, rolling it away from your body to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hygiene: Wash hands thoroughly with soap and water.[9]

D. Spill and Emergency Procedures

  • Minor Spill (in fume hood):

    • Alert others in the lab.

    • Wearing appropriate PPE (including a respirator), gently cover the spill with an absorbent material suitable for chemicals.

    • Carefully sweep the material into a designated chemical waste container.

    • Wipe the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Major Spill or Exposure:

    • Eye Contact: Immediately flush with the emergency eyewash station for at least 15 minutes, holding eyelids open.[6][9]

    • Skin Contact: Remove contaminated clothing and flush the affected area with the emergency shower for at least 15 minutes.

    • Ingestion/Inhalation: Move to fresh air immediately.

    • In all cases of major spills or exposure, evacuate the area, alert emergency personnel, and seek immediate medical attention. Provide the Safety Data Sheet (or this guide) to the responders.

E. Disposal Plan

  • Solid Waste: All solid this compound and any materials contaminated with it (e.g., weigh paper, gloves, bench paper, cleanup debris) must be disposed of in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating this comprehensive PPE and handling strategy into your daily workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.